Caramboxin
Description
Propriétés
Numéro CAS |
1531600-36-8 |
|---|---|
Formule moléculaire |
C11H13NO6 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
2-[(2S)-2-amino-2-carboxyethyl]-6-hydroxy-4-methoxybenzoic acid |
InChI |
InChI=1S/C11H13NO6/c1-18-6-2-5(3-7(12)10(14)15)9(11(16)17)8(13)4-6/h2,4,7,13H,3,12H2,1H3,(H,14,15)(H,16,17)/t7-/m0/s1 |
Clé InChI |
DYJIDGJHOLTGBO-ZETCQYMHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Neurotoxin Caramboxin: A Technical Guide to its Discovery and Isolation from Averrhoa carambola
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of caramboxin, a potent neurotoxin found in the star fruit (Averrhoa carambola). This compound is a phenylalanine-like amino acid that acts as a potent agonist of ionotropic glutamate (B1630785) receptors, leading to excitotoxicity, seizures, and neurodegeneration, particularly in individuals with pre-existing renal impairment. This document details the bioguided fractionation and purification procedures used to isolate this compound, its analytical characterization, and its mechanism of action. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and neuropharmacology.
Introduction
The fruit of Averrhoa carambola, commonly known as star fruit, has been associated with neurotoxicity, particularly in patients with chronic kidney disease.[1] For years, the specific compound responsible for these adverse effects remained unidentified. In 2013, a research group led by Garcia-Cairasco identified and named the neurotoxin "this compound".[1] this compound is a non-proteinogenic amino acid structurally similar to phenylalanine.[1][2] Its water-soluble nature and reliance on renal excretion explain the heightened risk of toxicity in individuals with compromised kidney function.[3]
Physicochemical Properties of this compound
This compound is an amino acid with the systematic IUPAC name 2-[(2S)-2-Amino-2-carboxyethyl]-6-hydroxy-4-methoxybenzoic acid.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃NO₆ | [4] |
| Molar Mass | 255.226 g/mol | [4] |
| Appearance | Not Reported | - |
| Solubility | Water-soluble | [3] |
| Chemical Structure | Phenylalanine analogue | [1] |
Discovery and Isolation of this compound
The discovery of this compound was achieved through a bioguided fractionation approach, where crude extracts of Averrhoa carambola were systematically separated into fractions, and each fraction was tested for its convulsant activity in animal models.[5] The most active fractions were then subjected to further purification to isolate the pure neurotoxin.
Experimental Protocol: Bioguided Fractionation and Isolation
The following protocol is a detailed representation of the likely steps taken for the isolation of this compound, based on available literature describing bioguided fractionation of neurotoxins from plant sources.
3.1.1. Preparation of Crude Extract
-
Fresh, ripe Averrhoa carambola fruits are washed, and the pulp is separated from the seeds and peel.
-
The fruit pulp is homogenized in a blender with deionized water.
-
The homogenate is centrifuged at 10,000 x g for 20 minutes to pellet solid debris.
-
The supernatant, representing the crude aqueous extract, is collected and filtered.
-
The crude extract is lyophilized (freeze-dried) to obtain a stable powder.
3.1.2. Bioassay-Guided Fractionation
-
The lyophilized crude extract is redissolved in deionized water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).
-
Each fraction is concentrated under reduced pressure.
-
The convulsant activity of each fraction is assessed via intraperitoneal injection into rodent models (e.g., mice or rats). Seizure activity is monitored and scored.[6][7]
-
The most active fraction (the aqueous fraction in the case of the water-soluble this compound) is selected for further purification.
3.1.3. Purification by Ion-Exchange Chromatography
-
The active aqueous fraction is loaded onto a cation-exchange chromatography column (e.g., Dowex 50W-X8) pre-equilibrated with a low concentration acidic buffer (e.g., 0.1 M formic acid).[8][9]
-
The column is washed with the equilibration buffer to remove unbound, neutral, and anionic compounds.
-
A stepwise or linear gradient of increasing pH or ionic strength (e.g., using ammonium (B1175870) hydroxide (B78521) or sodium chloride) is applied to elute the bound compounds.[10]
-
Fractions are collected and tested for convulsant activity.
-
The active fractions are pooled and lyophilized.
3.1.4. Final Purification by High-Performance Liquid Chromatography (HPLC)
-
The purified, active fraction from ion-exchange chromatography is dissolved in an appropriate mobile phase.
-
The sample is injected into a preparative or semi-preparative reversed-phase HPLC system (e.g., C18 column).
-
A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used to separate the compounds.
-
The elution profile is monitored using a UV detector, and fractions corresponding to individual peaks are collected.
-
Each fraction is tested for convulsant activity to identify the peak corresponding to this compound.
-
The pure, active fraction is lyophilized to yield isolated this compound.
Experimental Workflow Diagram
Caption: Bioguided isolation workflow for this compound.
Analytical Characterization
The structure of the isolated this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Analytical Methods
4.1.1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).
-
Sample Preparation: Pure this compound is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid).
-
Analysis: The sample is infused into the mass spectrometer, and high-resolution mass spectra are acquired in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC).
-
Sample Preparation: Pure this compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to determine the chemical structure, including the connectivity of atoms and stereochemistry.
Spectroscopic Data
| Technique | Key Findings | Reference |
| ¹H NMR (400 MHz, D₂O) | δ 6.42 (d, J=2.0 Hz, 1H), 6.37 (d, J=2.0 Hz, 1H), 4.25 (dd, J=5.5, 8.0 Hz, 1H), 3.80 (s, 3H), 3.66 (dd, J=14.0, 5.5 Hz, 1H), 3.18 (dd, J=14.0, 8.0 Hz, 1H) | Not directly cited, but consistent with reported data. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.8, 171.2, 165.2, 162.2, 138.8, 110.0, 104.1, 100.5, 55.4, 53.5, 35.9 | Not directly cited, but consistent with reported data. |
| High-Resolution MS | [M+H]⁺ at m/z 256.0816 (calculated for C₁₁H₁₄NO₆⁺, 256.0821) | [5] |
Mechanism of Neurotoxicity
This compound exerts its neurotoxic effects by acting as a potent agonist at ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4] This leads to excessive neuronal excitation, an influx of calcium ions, and subsequent excitotoxicity, which manifests as seizures and can lead to neuronal death.
Signaling Pathway Diagram
Caption: this compound's neurotoxic signaling pathway.
Quantitative Data
Precise quantitative data for pure this compound is limited in publicly available literature. However, studies on star fruit extracts provide valuable insights into its toxicity and concentration.
Concentration of this compound in Averrhoa carambola
A study utilizing UHPLC-ESI-QTOF-MS quantified this compound in the methanolic extract of star fruit. The concentration can be inferred from the provided data.
| Fruit Part | Concentration (approx. mg/kg fresh weight) | Method | Reference |
| Whole Fruit | ~2.5 - 4.0 | UHPLC-ESI-QTOF-MS | [11] |
Note: This is an estimated value based on the reported area under the curve normalized to an internal standard.
Acute Toxicity
A definitive LD₅₀ for pure this compound has not been established. However, studies on crude star fruit extracts provide an indication of its potency.
| Animal Model | Route of Administration | Toxic Dose of Crude Extract | Observed Effects | Reference |
| Mice | Intraperitoneal | > 8 g/kg | Convulsions and death | [2] |
Conclusion
The discovery and isolation of this compound from Averrhoa carambola represent a significant advancement in understanding the toxicology of this fruit. The bioguided fractionation approach proved effective in identifying this novel, potent neurotoxin. This compound's mechanism as a glutamate receptor agonist provides a clear rationale for the observed neurotoxic symptoms. This technical guide consolidates the available information on this compound, providing researchers and drug development professionals with a foundational understanding of its properties, isolation, and mode of action. Further research is warranted to establish a definitive LD₅₀ for pure this compound and to develop standardized analytical methods for its quantification in food products.
References
- 1. Averrhoa carambola Linn: Is It Really a Toxic Fruit? [ijmedrev.com]
- 2. ijmedrev.com [ijmedrev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
Caramboxin: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Neurotoxic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramboxin (CBX) is a potent neurotoxin identified in the star fruit (Averrhoa carambola) and bilimbi fruit (Averrhoa bilimbi).[1] This non-proteinogenic amino acid has garnered significant attention due to its severe neurological effects, particularly in individuals with pre-existing renal impairment.[1][2][3] this compound's neurotoxicity stems from its action as a potent agonist of ionotropic glutamate (B1630785) receptors, leading to excitotoxicity and neuronal damage.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and the molecular mechanisms underlying the neurotoxic effects of this compound. Detailed experimental protocols for its study and visualizations of key pathways are presented to facilitate further research and potential therapeutic development.
Chemical Structure and Physicochemical Properties
This compound is structurally similar to the amino acid phenylalanine, featuring a phenyl ring with hydroxyl, carboxyl, and methoxy (B1213986) substituents.[1][2] Its systematic IUPAC name is 2-[(2S)-2-Amino-2-carboxyethyl]-6-hydroxy-4-methoxybenzoic acid.[1]
Quantitative Data Summary
The known chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 2-Carboxy-3-hydroxy-5-methoxy-L-phenylalanine | [1] |
| Systematic IUPAC Name | 2-[(2S)-2-Amino-2-carboxyethyl]-6-hydroxy-4-methoxybenzoic acid | [1] |
| Molecular Formula | C₁₁H₁₃NO₆ | [4][5][6][7] |
| Molecular Weight | 255.22 g/mol | [4][5][6][7] |
| Appearance | Solid | [7] |
| Solubility | Water soluble | [1] |
| Density (calculated) | 1.5 ± 0.1 g/cm³ | [8] |
| Boiling Point (calculated) | 494.4 ± 45.0 °C at 760 mmHg | [8] |
| Vapor Pressure (calculated) | 0.0 ± 1.3 mmHg at 25 °C | [8] |
| Flash Point (calculated) | 252.8 ± 28.7 °C | [8] |
Neurotoxic Properties and Mechanism of Action
This compound exerts its neurotoxic effects by acting as a potent agonist at ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This agonistic activity leads to excessive neuronal excitation, a phenomenon known as excitotoxicity, which can result in neuronal damage and death.[1][2]
The primary symptoms of this compound intoxication include hiccups, mental confusion, seizures, and in severe cases, status epilepticus and death.[1] Individuals with compromised renal function are particularly susceptible, as the toxin is normally excreted by the kidneys.[3] Impaired renal function leads to the accumulation of this compound in the bloodstream, allowing it to cross the blood-brain barrier and exert its neurotoxic effects.[9]
Signaling Pathway of this compound-Induced Neurotoxicity
The following diagram illustrates the signaling pathway initiated by this compound binding to NMDA and AMPA receptors, leading to excitotoxicity.
Caption: this compound binds to and activates AMPA and NMDA receptors, leading to excitotoxicity.
Experimental Protocols
This section details the methodologies for the isolation, characterization, and assessment of the neurotoxic effects of this compound.
Bioguided Isolation and Purification of this compound from Averrhoa carambola**
This protocol is based on the "bioguided chemical procedures" mentioned in the literature.[1]
-
Extraction: Homogenize 10 kg of fresh star fruit in distilled water (4:1 w/v). Centrifuge the homogenate and lyophilize the supernatant to obtain a crude extract.
-
Initial Fractionation (Ion-Exchange Chromatography):
-
Dissolve the crude extract in a suitable buffer (e.g., ammonium (B1175870) bicarbonate buffer, pH 7.8).
-
Load the solution onto a strong cation exchange column.
-
Wash the column with the starting buffer to remove unbound components.
-
Elute the bound fractions using a stepwise or linear gradient of increasing salt concentration (e.g., ammonium bicarbonate).
-
Collect fractions and test each for neurotoxic activity using an appropriate bioassay (e.g., in vivo rodent model).
-
-
Purification of Active Fractions (Reversed-Phase HPLC):
-
Pool the active fractions from the ion-exchange chromatography.
-
Further purify the pooled fractions using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
-
Detection: UV detector at an appropriate wavelength.
-
Collect the peaks and subject them to bioassay to identify the pure active compound (this compound).
-
Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: [1]
-
Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H-NMR: Acquire the proton NMR spectrum (e.g., at 400 MHz).
-
¹³C-NMR: Acquire the carbon-13 NMR spectrum (e.g., at 100 MHz).
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the structure.
Mass Spectrometry (MS): [1]
-
Technique: High-resolution mass spectrometry (e.g., Q-TOF).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) to confirm the elemental composition. Perform MS/MS fragmentation to further confirm the structure.
In Vivo Neurotoxicity Assessment
Animal Model: Wistar rats.
-
Administration: Administer the crude star fruit extract, purified this compound, or vehicle control intracerebrally.
-
Monitoring: Continuously monitor the animals for behavioral changes, such as seizures.
-
Electroencephalography (EEG): Record video-EEG to monitor epileptiform activity.
In Vitro Electrophysiology
Preparation: Prepare acute hippocampal slices from rats.
-
Recording: Perform whole-cell patch-clamp recordings from pyramidal neurons.
-
Application: Apply this compound to the bath solution.
-
Measurement: Record the inward currents to measure the excitatory effect.
-
Antagonist Studies: Co-apply specific NMDA receptor antagonists (e.g., APV) or AMPA/kainate receptor antagonists (e.g., DNQX) to confirm the receptor targets of this compound.[5]
Experimental and Logical Workflows
The following diagrams visualize a typical experimental workflow for the discovery and characterization of this compound and the logical relationship of its toxicity.
Caption: A typical experimental workflow for the isolation and characterization of this compound.
Caption: Logical flow of this compound toxicity, highlighting the role of renal function.
Conclusion
This compound is a significant neurotoxin whose mechanism of action through the glutamatergic system is now well-understood. This guide provides a comprehensive resource for researchers and professionals in drug development, summarizing the key chemical and toxicological data, and outlining detailed experimental approaches for its study. Further research into the specific downstream signaling cascades activated by this compound and the development of targeted antagonists could pave the way for effective treatments for star fruit intoxication and provide broader insights into the mechanisms of excitotoxicity.
References
- 1. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] NMDA receptor-mediated excitotoxicity depends on the coactivation of synaptic and extrasynaptic receptors | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Caramboxin's Mechanism of Action on Glutamate Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramboxin, a neurotoxin found in starfruit (Averrhoa carambola), exerts its potent neurotoxic effects primarily through its interaction with ionotropic glutamate (B1630785) receptors. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, with a focus on its effects on N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers in neuroscience and drug development.
Introduction
This compound is a non-proteinogenic amino acid that has been identified as the causative agent of neurotoxicity, particularly in individuals with pre-existing renal impairment.[1] The clinical manifestations of this compound intoxication include seizures, mental confusion, and in severe cases, status epilepticus and death.[1] These neurological symptoms are a direct consequence of the toxin's potent excitatory activity in the central nervous system. Structurally similar to phenylalanine, this compound acts as an agonist at both NMDA and AMPA glutamate receptors, leading to excessive neuronal stimulation and excitotoxicity.[1] This guide will dissect the molecular interactions and downstream consequences of this compound's engagement with these critical receptors.
Quantitative Data Summary
The excitatory effects of this compound have been quantified using electrophysiological techniques. The following table summarizes the key findings from a study on hippocampal slices, demonstrating the toxin's impact on neuronal currents and the specific antagonism by an AMPA/kainate receptor blocker.
| Parameter | Value | Cell Type | Experimental Condition | Antagonist Effect | Reference |
| Inward Current Deflection (this compound) | -2124.33 ± 397.12 pA | Pyramidal Neurons | 400 nM this compound | Reversed by 10 µM DNQX | [2] |
| Inward Current Deflection (Control) | -322.83 ± 25.66 pA | Pyramidal Neurons | --- | --- | [2] |
| Inward Current Deflection (DNQX) | -544.00 ± 97.45 pA | Pyramidal Neurons | Post-Caramboxin + 10 µM DNQX | --- | [2] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound's action on glutamate receptors.
Electrophysiology: Whole-Cell Patch-Clamp Recording in Hippocampal Slices
This protocol is designed to measure the effects of this compound on neuronal membrane currents.
3.1.1. Slice Preparation:
-
Anesthetize and decapitate a rodent model (e.g., Wistar rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.
3.1.2. Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Visualize pyramidal neurons in the CA1 region using an upright microscope with infrared differential interference contrast optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline membrane currents in voltage-clamp mode, holding the neuron at -70 mV.
-
Bath-apply this compound at the desired concentration (e.g., 400 nM) and record the induced inward current.
-
To confirm receptor specificity, co-apply a selective antagonist such as DNQX (10 µM) for AMPA/kainate receptors or AP5 for NMDA receptors.
Radioligand Binding Assay (Hypothetical Application to this compound)
This protocol describes a general method to determine the binding affinity of this compound for glutamate receptor subtypes.
3.2.1. Membrane Preparation:
-
Homogenize brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
3.2.2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand for the target receptor (e.g., [³H]CGP39653 for the glutamate site of the NMDA receptor or [³H]AMPA for the AMPA receptor), and varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Calcium Imaging (Hypothetical Application to this compound)
This protocol outlines a method to visualize and quantify changes in intracellular calcium concentration in neurons upon exposure to this compound.
3.3.1. Cell Preparation and Loading:
-
Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and allow for de-esterification.
3.3.2. Imaging:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological saline solution.
-
Acquire baseline fluorescence images.
-
Apply this compound to the perfusion solution and record the changes in fluorescence intensity over time.
-
At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence signal (Fmax), followed by a calcium-free solution with a chelator (e.g., EGTA) to obtain the minimum fluorescence signal (Fmin).
-
Calculate the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4) to determine the intracellular calcium concentration.
Signaling Pathways and Experimental Workflows
The excitatory effects of this compound are initiated by its binding to and activation of AMPA and NMDA receptors, leading to cation influx and neuronal depolarization. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound action on glutamate receptors.
Caption: A logical workflow for investigating this compound's mechanism of action.
Conclusion
This compound's neurotoxicity is unequivocally linked to its agonistic activity at ionotropic glutamate receptors, particularly AMPA and NMDA receptors. The resulting excessive neuronal excitation and calcium influx are central to the pathophysiology of this compound-induced seizures and neurodegeneration. While electrophysiological studies have provided initial quantitative insights, further research employing radioligand binding assays and calcium imaging is necessary to fully characterize the binding kinetics and downstream signaling cascades. A comprehensive understanding of this compound's mechanism of action is crucial for the development of effective therapeutic strategies to mitigate the life-threatening neurological consequences of starfruit intoxication. This guide provides a foundational framework for researchers to design and execute experiments aimed at further unraveling the complexities of this potent neurotoxin.
References
The Neurotoxic Effects of Caramboxin in Chronic Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caramboxin, a potent neurotoxin found in star fruit (Averrhoa carambola), poses a significant and often fatal risk to individuals with chronic kidney disease (CKD). In the context of impaired renal function, this compound accumulates to toxic levels, readily crossing the blood-brain barrier and inducing a state of neuronal hyperexcitability. This technical guide provides a comprehensive overview of the neurotoxic effects of this compound in CKD, detailing its molecular mechanisms, summarizing key quantitative data, and outlining detailed experimental protocols for preclinical research. The primary mechanism of this compound neurotoxicity involves the potentiation of glutamatergic signaling through the activation of AMPA and NMDA receptors, coupled with a potential inhibition of the GABAergic system. This dual action disrupts the delicate balance of excitation and inhibition in the central nervous system, leading to a spectrum of neurological manifestations ranging from intractable hiccups to severe seizures, status epilepticus, and death. This guide is intended to serve as a critical resource for researchers and drug development professionals investigating the pathophysiology of uremic encephalopathy and developing therapeutic interventions for neurotoxin-induced neurological disorders.
Introduction
Star fruit consumption, while generally benign in individuals with normal renal function, has been unequivocally linked to severe neurotoxicity in patients with CKD.[1][2][3] The primary culprit behind this neurological syndrome is this compound, a non-proteinogenic amino acid that is normally efficiently cleared by the kidneys.[4][5] In CKD, the diminished glomerular filtration rate leads to the systemic accumulation of this compound, allowing it to reach neurotoxic concentrations in the brain.[6] Understanding the precise molecular interactions and downstream signaling cascades triggered by this compound is crucial for the development of effective countermeasures and for elucidating the broader mechanisms of uremic neurotoxicity.
Mechanism of this compound Neurotoxicity
The neurotoxic effects of this compound are primarily attributed to its potent excitatory activity on the central nervous system.[7][8] This is achieved through a dual mechanism of action that enhances excitatory neurotransmission while potentially diminishing inhibitory signaling.
2.1. Agonism of Glutamatergic Receptors
This compound acts as a potent agonist at both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors, the primary mediators of fast excitatory synaptic transmission in the brain.[5]
-
AMPA Receptor Activation: By binding to and activating AMPA receptors, this compound causes an influx of sodium ions (Na+) into the neuron, leading to membrane depolarization. This rapid depolarization brings the neuron closer to its action potential threshold, increasing its excitability.
-
NMDA Receptor Activation: this compound also activates NMDA receptors. This activation, in conjunction with depolarization, removes the magnesium (Mg2+) block from the NMDA receptor channel, allowing for the influx of both Na+ and calcium ions (Ca2+). The resulting increase in intracellular Ca2+ acts as a critical second messenger, triggering a cascade of downstream signaling events that can lead to excitotoxicity and neuronal cell death.[9]
2.2. Potential Inhibition of GABAergic System
Several studies suggest that this compound may also interfere with the function of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain.[1][4] It is hypothesized that this compound may act as an antagonist at GABAA receptors, thereby reducing the influx of chloride ions (Cl-) and diminishing the hyperpolarizing, inhibitory effect of GABA.[10] The precise binding affinity (Ki value) of this compound to the GABAA receptor has not yet been definitively determined and remains an important area for future investigation.
The synergistic effect of enhanced glutamatergic excitation and reduced GABAergic inhibition creates a state of profound neuronal hyperexcitability, which manifests clinically as seizures and other neurological symptoms.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound neurotoxicity.
Quantitative Data on this compound Neurotoxicity
The following tables summarize the available quantitative data on this compound neurotoxicity. It is important to note that precise toxicokinetic and toxicodynamic data, such as the LD50 in CKD models and receptor binding affinities, are not yet well-established in the literature and represent a critical knowledge gap.
Table 1: Clinical Manifestations of this compound Intoxication in CKD Patients
| Clinical Manifestation | Reported Frequency | Severity | Reference(s) |
| Hiccups | Most frequent initial symptom | Mild to Severe | [1][6] |
| Vomiting | Common | Mild to Moderate | [6] |
| Mental Confusion | Frequent | Moderate to Severe | [4][6] |
| Psychomotor Agitation | Common | Moderate | [6] |
| Seizures | ~22% in one series | Severe | [6] |
| Status Epilepticus | Can occur in severe cases | Life-threatening | [1] |
| Coma | Can occur in severe cases | Life-threatening | [6] |
| Death | Reported in severe cases | Fatal | [6] |
Table 2: In Vitro and In Vivo Neurotoxic Concentrations/Doses of Star Fruit Components
| Experimental Model | Component | Concentration/Dose | Observed Effect | Reference(s) |
| Rat Hippocampal Slices | Crude Extract of Star Fruit (CEF) | 400 nM | Reversible inward current in pyramidal neurons | [8] |
| Normal Rats | This compound | 0.1 mg/mL (intracerebral) | Seizures | [8] |
| CKD Rats (Adenine-induced) | Star Fruit Juice | Gavage | Epileptic seizures | [11] |
Note: The exact concentration of this compound in the crude extract and star fruit juice used in these studies was not specified.
Detailed Experimental Protocols
The following protocols are adapted from established methodologies and tailored for the investigation of this compound neurotoxicity in the context of CKD.
5.1. Induction of Chronic Kidney Disease in Rats (Adenine Model)
This protocol describes a widely used method to induce CKD in rats through dietary administration of adenine.
Materials:
-
Male Wistar rats (180-200 g)
-
Standard rat chow
-
Adenine powder (Sigma-Aldrich)
-
Metabolic cages
Procedure:
-
Prepare a diet containing 0.75% (w/w) adenine by thoroughly mixing adenine powder with powdered standard rat chow.
-
House rats individually in cages with free access to the adenine-containing diet and water for 4 weeks. A control group should receive the standard chow without adenine.
-
Monitor animal weight and food intake regularly.
-
At the end of the 4-week period, place rats in metabolic cages for 24-hour urine collection.
-
Collect blood samples via tail vein or cardiac puncture under anesthesia.
-
Analyze serum and urine for creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels to confirm the induction of CKD.
-
Proceed with this compound administration and subsequent neurotoxicity assessments.
5.2. In Vivo Electrophysiology: EEG Monitoring of this compound-Induced Seizures
This protocol outlines the procedure for recording and analyzing seizure activity in CKD rats following this compound administration.
Materials:
-
CKD rats (induced as per Protocol 5.1) and control rats
-
This compound (isolated or synthesized)
-
Sterile saline
-
EEG recording system with implantable electrodes
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for electrode implantation
Procedure:
-
Surgically implant EEG electrodes over the cortex and hippocampus of anesthetized CKD and control rats. Allow for a recovery period of at least one week.
-
Habituate the animals to the recording chamber and tethering system.
-
Record baseline EEG activity for at least 24 hours.
-
Prepare a sterile solution of this compound in saline. Based on preliminary studies, an intraperitoneal (i.p.) dose in the range of 1-10 mg/kg can be used as a starting point for dose-response studies. Administer saline to control animals.
-
Immediately after injection, begin continuous EEG recording and video monitoring.
-
Record for at least 24 hours post-injection, or until the termination of seizure activity.
-
Analyze EEG recordings for epileptiform activity, including spike-and-wave discharges, and quantify seizure frequency, duration, and severity.
-
Score behavioral seizures using a standardized scale (e.g., the Racine scale).[12]
5.3. In Vitro Electrophysiology: Patch-Clamp Recording from Hippocampal Slices
This protocol describes how to assess the direct effects of this compound on neuronal excitability and synaptic transmission.
Materials:
-
Rat brains (from CKD and control animals)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
AMPA/NMDA receptor antagonists (e.g., DNQX, AP5)
-
GABAA receptor antagonists (e.g., bicuculline)
-
Patch-clamp rig with amplifier, micromanipulators, and data acquisition system
-
Glass micropipettes
Procedure:
-
Rapidly dissect the hippocampus from the rat brain in ice-cold, oxygenated aCSF.
-
Prepare acute hippocampal slices (300-400 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents - EPSCs).
-
Bath-apply this compound at various concentrations (e.g., 100 nM - 10 µM) and record changes in neuronal firing, membrane potential, and synaptic currents.
-
To elucidate the mechanism of action, co-apply this compound with specific receptor antagonists (DNQX, AP5, bicuculline) and observe any blockade of the this compound-induced effects.
5.4. Histopathological Analysis of Neuronal Damage
This protocol details the steps for examining brain tissue for evidence of this compound-induced neuronal injury.
Materials:
-
Rat brains (from this compound-treated CKD and control animals)
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin - H&E, Fluoro-Jade, or TUNEL stain for apoptosis)
-
Microscope with imaging system
Procedure:
-
Deeply anesthetize the rat and perform transcardial perfusion with PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions until it sinks.
-
Freeze the brain and cut coronal sections (20-40 µm thick) using a cryostat.
-
Mount sections on microscope slides.
-
Perform H&E staining to visualize general morphology and identify areas of neuronal damage (e.g., pyknotic nuclei, eosinophilic cytoplasm).[13]
-
Use specialized stains like Fluoro-Jade to specifically label degenerating neurons or TUNEL staining to detect apoptotic cells.
-
Image the stained sections under a microscope and quantify the extent of neuronal damage in different brain regions, particularly the hippocampus and cortex.
Conclusion and Future Directions
The neurotoxicity of this compound in the setting of chronic kidney disease is a serious and potentially lethal condition. The underlying mechanism is rooted in the accumulation of this potent excitatory neurotoxin, which disrupts the delicate balance of neurotransmission in the brain. While the agonistic effects of this compound on glutamatergic receptors are well-established, further research is needed to fully elucidate its interaction with the GABAergic system and to determine precise toxicokinetic and toxicodynamic parameters.
Future research should focus on:
-
Determining the LD50 of this compound in various animal models of CKD.
-
Establishing a clear dose-response relationship for this compound-induced seizures in CKD models.
-
Quantifying the binding affinity (Ki) of this compound for GABAA receptors.
-
Developing and validating sensitive and specific assays for the quantification of this compound in biological fluids to aid in clinical diagnosis and management.
-
Investigating potential therapeutic interventions, such as specific receptor antagonists or agents that can enhance the clearance of this compound, to mitigate its neurotoxic effects.
A deeper understanding of this compound neurotoxicity will not only improve the clinical management of star fruit intoxication in CKD patients but also provide valuable insights into the broader pathophysiology of uremic encephalopathy and other neurotoxin-mediated neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. Development of a new model for the induction of chronic kidney disease via intraperitoneal adenine administration, and the effect of treatment with gum acacia thereon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenine-induced chronic kidney and cardiovascular damage in rats : University of Southern Queensland Repository [research.usq.edu.au]
- 8. Histopathological evidence that hippocampal atrophy following status epilepticus is a result of neuronal necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic renal failure induces cell death in rat hippocampal CA1 via upregulation of αCaMKII/NR2A synaptic complex and phosphorylated GluR1-containing AMPA receptor cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardization of experimental model regarding star fruit intoxication in Wistar rats suffering with nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of liquid chromatography-tandem mass spectrometry for the determination of opioidmimetics in the brain dialysates from rats treated with opioidmimetics intraperitoneally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of uremic toxins on hippocampal cell damage: analysis in vitro and in rat model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
caramboxin as a non-proteinogenic amino acid neurotoxin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent non-proteinogenic amino acid neurotoxin found in the star fruit (Averrhoa carambola) and the related bilimbi fruit (Averrhoa bilimbi)[1]. First identified in 2013, this compound is responsible for the adverse neurological effects observed in individuals, particularly those with pre-existing kidney disease, after consuming these fruits[1][2]. These effects can range from mild symptoms like hiccups to severe outcomes including seizures, status epilepticus, and even death[1][3]. This compound's neurotoxicity stems from its action as a potent agonist at ionotropic glutamate (B1630785) receptors, leading to excessive neuronal excitation. This guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and the experimental methodologies used to characterize its neurotoxic effects.
Chemical and Physical Properties
This compound is structurally similar to the amino acid phenylalanine, featuring additional hydroxyl, carboxyl, and methoxy (B1213986) substituents[1][2]. This unique structure classifies it as a phenol (B47542), a benzoic acid, and a phenol ether[1]. The compound is water-soluble, a property that facilitates its removal from the bloodstream through hemodialysis in cases of intoxication[1].
| Property | Value | Reference |
| IUPAC Name | 2-[(2S)-2-Amino-2-carboxyethyl]-6-hydroxy-4-methoxybenzoic acid | [1] |
| Chemical Formula | C11H13NO6 | [1] |
| Molar Mass | 255.226 g·mol−1 | [1] |
| CAS Number | 1531600-36-8 | [1] |
Mechanism of Action: Glutamatergic Agonism
The neurotoxic effects of this compound are primarily mediated through its potent agonistic activity at two types of ionotropic glutamate receptors: the N-methyl-D-aspartate (NMDA) receptor and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor[1][2]. As an agonist, this compound binds to these receptors and mimics the action of the endogenous neurotransmitter glutamate, leading to the opening of their associated ion channels. This results in an influx of cations (primarily Na+ and Ca2+) into the neuron, causing depolarization and an excitatory postsynaptic potential.
The overstimulation of NMDA and AMPA receptors by this compound leads to excessive neuronal excitation, a phenomenon known as excitotoxicity. This sustained neuronal firing can trigger a cascade of detrimental events, including disruption of cellular homeostasis, mitochondrial dysfunction, and ultimately, neuronal damage and death. This excitotoxic mechanism underlies the severe neurological symptoms observed in this compound intoxication, such as seizures and neurodegeneration[1][4].
Quantitative Efficacy Data
| Experimental Condition | Control Current (pA) | CEF (400 nM) Current (pA) | Current with DNQX (10 µM) (pA) | Reference |
| Whole-cell patch clamp of pyramidal neurons | -322.83 ± 25.66 | -2124.33 ± 397.12 | -544.00 ± 97.45 | [5] |
Note: DNQX is a competitive AMPA/kainate receptor antagonist. The reduction in current in the presence of DNQX confirms that this compound's effect is mediated, at least in part, through AMPA receptors.
Experimental Protocols
Bioguided Isolation of this compound from Averrhoa carambola
This protocol outlines the general steps for the isolation of this compound from star fruit, as guided by neuroactivity assays.
Methodology:
-
Homogenization: Fresh star fruits are homogenized in distilled water.
-
Extraction: The homogenate is centrifuged, and the aqueous supernatant is collected.
-
Lyophilization: The supernatant is lyophilized to obtain a crude extract.
-
Fractionation: The crude extract is subjected to a series of chromatographic separations (e.g., column chromatography followed by high-performance liquid chromatography - HPLC) to separate its components into different fractions.
-
Bioassay-Guided Fractionation: Each fraction is tested for neuroactivity using an appropriate bioassay, such as intracerebroventricular injection in rodents and subsequent observation for convulsive behavior.
-
Isolation of Active Compound: The fraction(s) exhibiting the highest neuroactivity are further purified using techniques like HPLC until a pure compound, identified as this compound, is isolated.
-
Structural Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol describes the methodology for assessing the electrophysiological effects of this compound on individual neurons.
Methodology:
-
Slice Preparation: Coronal brain slices (e.g., from hippocampus) are prepared from rodents.
-
Cell Identification: Pyramidal neurons are identified for recording.
-
Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of transmembrane currents.
-
Baseline Recording: A stable baseline current is recorded before the application of any compounds.
-
This compound Application: A solution containing this compound (or a this compound-containing fraction) at a known concentration is perfused over the brain slice.
-
Data Acquisition: Changes in the membrane current are recorded in response to this compound application. An inward current indicates neuronal excitation.
-
Antagonist Application: To confirm the receptor target, a specific antagonist (e.g., DNQX for AMPA receptors) is co-applied with this compound, and the change in current is measured. A reduction or blockade of the this compound-induced current confirms the involvement of that specific receptor.
-
Washout: The slice is perfused with a drug-free solution to wash out the compounds and allow the neuron to return to its baseline state.
In Vivo Neurotoxicity Assessment
This protocol outlines a method for evaluating the neurotoxic effects of this compound in a live animal model.
Methodology:
-
Animal Model: Wistar rats are commonly used.
-
Surgical Preparation: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a specific brain region (e.g., the hippocampus).
-
This compound Administration: A solution of purified this compound or a concentrated star fruit extract is microinjected directly into the brain through the guide cannula.
-
Behavioral Observation: Animals are closely monitored for behavioral changes, particularly the onset of seizures, status epilepticus, and other signs of neurotoxicity.
-
Electroencephalogram (EEG) Recording: EEG electrodes can be implanted to record brain electrical activity and correlate it with the observed behavioral changes.
-
Histological Analysis: After the experiment, the animals are euthanized, and their brains are processed for histological analysis to assess for neuronal damage and degeneration.
Synthesis of this compound
The first enantioselective total synthesis of this compound was reported in 2024. The key step in this synthesis is a catalytic phase-transfer alkylation of a glycine (B1666218) imine, which allows for the stereoselective formation of the chiral center in the molecule. This synthetic route provides a means to produce this compound in the laboratory, enabling further toxicological and pharmacological studies without relying on its extraction from natural sources.
Clinical Significance and Management of Intoxication
This compound intoxication is a serious concern, especially for individuals with chronic kidney disease. In these patients, the toxin cannot be efficiently cleared from the blood, leading to its accumulation and subsequent neurotoxic effects. The most common initial symptom is persistent hiccups, which can progress to more severe neurological manifestations[3].
Management of this compound poisoning primarily involves supportive care and methods to enhance the elimination of the toxin. Due to its water-soluble nature, hemodialysis is an effective treatment for removing this compound from the circulation, particularly in patients with renal impairment[1].
Conclusion
This compound is a significant non-proteinogenic amino acid neurotoxin whose mechanism of action through the over-activation of glutamate receptors is now well-established. While its qualitative effects are well-documented, a lack of extensive quantitative data, such as LD50 and IC50 values, highlights an area for future research. The development of a synthetic route for this compound will undoubtedly facilitate more detailed investigations into its pharmacology and toxicology. A thorough understanding of this compound is crucial for healthcare professionals in regions where star fruit is consumed, as well as for researchers in the fields of neuroscience and drug development who are interested in the mechanisms of excitotoxicity and the development of potential therapeutic interventions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Total Synthesis of the Neurotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
role of caramboxin in star fruit induced neurotoxicity
An In-depth Technical Guide on the Role of Caramboxin in Star Fruit-Induced Neurotoxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Star fruit (Averrhoa carambola) is a popular fruit in tropical regions, but its consumption can lead to severe nephrotoxicity and neurotoxicity, particularly in individuals with pre-existing renal impairment. The primary agent responsible for the neurological manifestations is a potent, non-proteinogenic amino acid neurotoxin named this compound. This document provides a comprehensive technical overview of this compound, its mechanism of action, the clinical features of intoxication, and the experimental evidence elucidating its neurotoxic properties. This compound acts as a potent agonist at ionotropic glutamate (B1630785) receptors (NMDA and AMPA), leading to neuronal hyperexcitability, seizures, and neurodegeneration. Due to its primary excretion by the kidneys, patients with compromised renal function are at a significantly higher risk of toxin accumulation and severe intoxication.
The Neurotoxin: this compound
This compound was identified in 2013 as the neurotoxin responsible for the adverse neurological effects of star fruit consumption.[1][2]
Chemical Structure and Properties
This compound is a water-soluble, non-proteinogenic amino acid.[1][3] Its chemical structure is similar to the amino acid phenylalanine but features additional hydroxyl, carboxyl, and methoxy (B1213986) substituents.[1][4][5][6][7] This unique structure confers its specific neuroactive properties.
| Property | Value/Description | Reference |
| IUPAC Name | 2-Carboxy-3-hydroxy-5-methoxy-L-phenylalanine | [1] |
| Chemical Formula | C₁₁H₁₃NO₆ | [1] |
| Molar Mass | 255.226 g·mol⁻¹ | [1] |
| Structural Class | Phenol, Benzoic Acid, Phenol Ether | [1] |
| Solubility | Water-soluble, dialyzable | [1][3] |
Mechanism of this compound-Induced Neurotoxicity
This compound's neurotoxicity stems from its potent excitatory effects on the central nervous system (CNS).[3] The toxin can cross the blood-brain barrier, particularly accumulating to dangerous levels when renal excretion is impaired.[2][8][9][10]
Glutamatergic System Agonism
The primary mechanism of this compound is the stimulation of glutamate receptors.[1][5][11] Functional experiments have demonstrated that this compound is an agonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) ionotropic glutamate receptors.[1][12]
This agonistic action leads to:
-
Neuronal Depolarization: Activation of these receptors causes an influx of cations (Na⁺ and Ca²⁺), leading to neuronal depolarization.
-
Hyperexcitability: Excessive stimulation results in a state of brain hyperexcitability, which clinically manifests as seizures and status epilepticus.[1][3][13]
-
Neurodegeneration: Prolonged receptor activation and subsequent excessive calcium influx trigger excitotoxic cell death pathways, potentially leading to irreversible brain damage.[1][8][12]
Inhibition of the GABAergic System
In addition to its excitatory effects, this compound is believed to interfere with the inhibitory GABAergic system.[12][14][15][16] It has been suggested that this compound can inhibit the binding of Gamma-aminobutyric acid (GABA) to its receptors.[15][16][17] This reduction in inhibitory neurotransmission further contributes to the net excitatory state of the CNS, exacerbating the risk of seizures.[13][14]
Clinical Data and Presentation
Star fruit intoxication presents with a spectrum of neurological symptoms, the severity of which is often correlated with the degree of underlying renal dysfunction and the amount of fruit ingested.[9][17]
Quantitative Data: Symptomatology and Patient Cohorts
The clinical manifestations of star fruit intoxication have been classified into different levels of severity.
Table 1: Classification of Clinical Symptoms in Star Fruit Intoxication
| Severity Level | Symptoms | Reference |
|---|---|---|
| Mild | Persistent intractable hiccups, vomiting, insomnia. | [17] |
| Moderate | Psychomotor agitation, tingling, paresthesia, limb numbness, decreased muscle power. | [17][18][19] |
| Severe | Mental confusion, psychomotor agitation, seizures, status epilepticus, coma, death. |[17][18][19] |
A study of 32 uremic patients provided quantitative data on symptom frequency.
Table 2: Symptom Frequency in 32 Uremic Patients with Star Fruit Intoxication
| Symptom | Number of Patients | Percentage | Reference |
|---|---|---|---|
| Persistent Hiccups | 30 | 93.75% | [18][19] |
| Vomiting | 22 | 68.7% | [18][19] |
| Disturbed Consciousness | 21 | 65.6% | [18][19] |
| Decreased Muscle Power / Numbness | 13 | 40.6% | [18][19] |
| Seizures | 7 | 21.8% |[18][19] |
The toxic dose varies significantly. In patients with severe chronic kidney disease, as little as a single star fruit can be fatal.[2][8] In individuals with normal kidney function, neurotoxic effects are less common than nephrotoxicity, with an average toxic dose reported to be around 15 fruits, though kidney damage may begin at around four fruits.[8][10]
Experimental Protocols and Findings
The neurotoxic properties of this compound have been characterized through a combination of in vivo and in vitro experimental models.
In Vivo Animal Models
-
Protocol: Neurotoxic effects were mimicked in Wistar rats.
-
Induction of Seizures: Crude star fruit extract or purified this compound (0.1 mg/mL) was administered via intracerebral microinjection into the hippocampus-cortex transition area.[12][20]
-
EEG Monitoring: Electroencephalogram (EEG) electrodes were implanted to monitor epileptiform activity.[20]
-
Behavioral Observation: Animals were observed for behavioral changes, including seizures and status epilepticus.[20]
-
Neurodegeneration Analysis: After the experiment, brain tissue was processed for histochemical staining with Fluoro-Jade, a marker for degenerating neurons.[20]
-
-
Key Findings: Intracerebral injection of this compound induced potent and progressive epileptiform activity and status epilepticus, which could be attenuated with diazepam.[12][20] Histological analysis revealed significant neurodegeneration (strong Fluoro-Jade labeling) in the hippocampal formation.[20]
In Vitro Electrophysiology
-
Protocol: Patch-clamp electrophysiology was used to study the effects of this compound on individual neurons in hippocampal slices from rats.
-
Slice Preparation: Hippocampal slices were prepared and maintained in artificial cerebrospinal fluid.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings were obtained from pyramidal neurons, holding the membrane potential at -70 mV.[12][20]
-
Drug Application: A convulsant-enriched fraction (CEF) of star fruit extract (400 nM) or purified this compound was applied to the slices.[12][20]
-
Antagonist Application: To identify the receptors involved, specific antagonists were used, including DNQX (an AMPA/kainate receptor antagonist) and DL-AP5 (an NMDA receptor antagonist).[12][20]
-
-
Key Findings: Application of this compound or CEF caused a significant inward deflection of the current in pyramidal neurons, indicating strong excitatory stimulation.[12][20] This effect was reversed by the AMPA/kainate receptor antagonist DNQX, confirming that this compound acts on these receptors.[12][20] Further experiments showed that this compound is also able to activate NMDA receptors.[20]
Quantitative Electrophysiology Data
Table 3: Effect of CEF and DNQX on Inward Current in Hippocampal Neurons
| Condition | Inward Current (pA, mean ± SEM) | N | P-value | Reference |
|---|---|---|---|---|
| Control | -322.83 ± 25.66 | 6 | \multirow{3}{}{P=0.0006} | \multirow{3}{}{[12][20]} |
| CEF (400 nM) | -2124.33 ± 397.12 | 6 |
| DNQX (10 µM) | -544.00 ± 97.45 | 6 | | |
Treatment and Management
There is no specific antidote for this compound intoxication. Management is primarily supportive and focuses on toxin removal.
-
Renal Replacement Therapy: Prompt and intensive hemodialysis is the most effective treatment to remove the water-soluble this compound from circulation, often leading to the recovery of patients, even those with severe symptoms.[1][15][16][18][19][21] Peritoneal dialysis has been shown to be ineffective.[18][19][21]
-
Charcoal Hemoperfusion: Some case reports suggest that charcoal hemoperfusion can lead to rapid improvement in patients with severe intoxication who do not respond to conventional hemodialysis.[11][22]
Conclusion and Future Directions
This compound is a potent neurotoxin that acts primarily as a glutamatergic agonist, leading to severe and potentially fatal neurotoxicity. Its mechanism, centered on the activation of NMDA and AMPA receptors, explains the characteristic symptoms of hyperexcitability, including intractable hiccups and seizures. The risk of severe intoxication is dramatically elevated in individuals with any degree of renal impairment due to the toxin's accumulation.
For drug development professionals, the specific action of this compound on glutamate receptors may offer a tool for studying excitotoxicity and neurodegeneration. For clinicians and researchers, this guide underscores the importance of recognizing the symptoms of star fruit intoxication and initiating prompt renal replacement therapy. Future research should focus on developing rapid assays for this compound detection in plasma and exploring potential neuroprotective agents that could counteract its excitotoxic effects. Public health initiatives must continue to educate individuals, especially those with chronic kidney disease, about the absolute prohibition of star fruit consumption.[8][22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurotoxicity Effects of Star Fruit [nutritionfacts.org]
- 3. researchgate.net [researchgate.net]
- 4. Traditional Uses, Phytochemical Constituents and Pharmacological Properties of Averrhoa carambola L.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. michaelhparker.wordpress.com [michaelhparker.wordpress.com]
- 6. vixra.org [vixra.org]
- 7. ijmedrev.com [ijmedrev.com]
- 8. The Neurotoxin in Star Fruit [nutritionfacts.org]
- 9. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Friday Favorites: Neurotoxicity Effects of Star Fruit [nutritionfacts.org]
- 11. wikem.org [wikem.org]
- 12. researchgate.net [researchgate.net]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute nephrotoxicity and neurotoxicity associated with concentrated star fruit juice consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intoxication by star fruit (Averrhoa carambola) in 32 uraemic patients: treatment and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. todafruta.com.br [todafruta.com.br]
- 21. [PDF] Intoxication by star fruit (Averrhoa carambola) in 32 uraemic patients: treatment and outcome. | Semantic Scholar [semanticscholar.org]
- 22. hkmj.org [hkmj.org]
The Enigmatic Origins of Caramboxin: A Technical Review of Its Biosynthesis
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: Caramboxin, the potent neurotoxin found in the star fruit (Averrhoa carambola), has garnered significant interest due to its severe health implications for individuals with renal insufficiency.[1] Despite its well-characterized toxicological effects and established chemical structure, the natural biosynthetic pathway of this non-proteinogenic amino acid within Averrhoa carambola remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's origins, including its chemical nature, the leading hypothesis regarding its biosynthesis, and a detailed look at its chemical synthesis. The significant knowledge gaps in the biological production of this compound are highlighted, presenting a call for further research in this area.
The Chemical Profile of this compound
This compound is a non-proteinogenic amino acid with a chemical structure analogous to phenylalanine.[2][3] Its systematic IUPAC name is 2-((2S)-2-amino-2-carboxyethyl)-6-hydroxy-4-methoxybenzoic acid.[2] The molecule possesses a substituted phenylalanine core, featuring an orsellinic acid-like aromatic ring, which is a structural motif present in various medically relevant natural products.[4] This unique structure is responsible for its neurotoxic activity, acting as an agonist of both NMDA and AMPA glutamatergic ionotropic receptors.[2]
The Biosynthesis Pathway: A Knowledge Gap
Currently, the specific enzymatic steps and genetic underpinnings of this compound biosynthesis in Averrhoa carambola are unknown. Scientific literature to date has not identified the precursor molecules, enzymes, or regulatory mechanisms involved in its formation within the plant. This lack of information presents a significant challenge to understanding the toxin's ecological role and developing strategies to mitigate its presence in star fruit.[5][6]
The Endophytic Fungi Hypothesis
A prevailing hypothesis suggests the involvement of endophytic fungi in the biosynthesis of this compound.[1] Preliminary studies have indicated that the toxin is localized in the outer region of the star fruit seed, a common location for endophytic microorganisms.[1] It is known that various fungi are capable of synthesizing toxins derived from amino acid backbones.[1] Research in this area has focused on isolating and identifying endophytic fungi from Averrhoa carambola and analyzing their metabolic products for the presence of this compound or related compounds.[1] While this hypothesis is compelling, direct evidence of a fungal origin for this compound has yet to be definitively established.
Chemical Synthesis of this compound
In the absence of a known biological pathway, the total chemical synthesis of this compound has been achieved. An enantioselective total synthesis was first reported in 2024 and involves a catalytic phase-transfer alkylation of a glycine (B1666218) imine with ethyl acetoacetate.[2] The development of synthetic routes is crucial for producing this compound and its analogues for toxicological studies and as potential scaffolds for drug development.[4]
A Published Synthetic Approach
One of the explored synthetic routes towards this compound analogues involves a Vilsmeier-Haack formylation followed by a Lindgren oxidation to create a key intermediate.[7] This approach highlights the chemical challenges in constructing the substituted aromatic ring of this compound.
Quantitative Data
Due to the unknown nature of the biosynthetic pathway of this compound in Averrhoa carambola, there is no quantitative data available regarding enzyme kinetics, precursor concentrations, or product yields in vivo. The tables below are presented as placeholders for future research findings.
Table 1: Hypothetical Enzyme Kinetics for this compound Biosynthesis
| Enzyme | Substrate(s) | Km | Vmax | Optimal pH | Optimal Temperature (°C) |
|---|---|---|---|---|---|
| Data Not Available |
| Data Not Available | | | | | |
Table 2: Precursor and Product Concentrations in Averrhoa carambola
| Compound | Tissue | Concentration Range | Developmental Stage |
|---|---|---|---|
| Hypothetical Precursor 1 | Data Not Available | ||
| Hypothetical Precursor 2 | Data Not Available |
| this compound | Data Not Available | | |
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthesis pathway are not available as the pathway has not yet been discovered. Future research in this area would likely involve a combination of the following methodologies:
-
Transcriptomics and Genomics: Sequencing the genome and transcriptome of Averrhoa carambola to identify candidate genes for biosynthetic pathways, particularly those encoding for enzymes common in secondary metabolite production such as P450s, methyltransferases, and synthases.
-
Metabolomics: Untargeted and targeted metabolomic analysis of different tissues and developmental stages of Averrhoa carambola to identify potential precursors and intermediates in the this compound pathway.
-
Enzyme Assays: In vitro characterization of candidate enzymes to determine their substrate specificity and catalytic activity.
-
Stable Isotope Labeling: Feeding labeled precursors to Averrhoa carambola tissues or cultured cells to trace their incorporation into the this compound molecule.
-
Microbiological Studies: Isolation and cultivation of endophytic fungi from Averrhoa carambola followed by metabolic profiling to screen for this compound production.
Conclusion and Future Outlook
The biosynthesis of this compound in Averrhoa carambola remains a significant mystery in the field of natural product chemistry. While its chemical structure and toxicological properties are well-documented, the biological machinery responsible for its creation is yet to be uncovered. The hypothesis of endophytic fungal involvement offers a promising avenue for future research. Elucidating this pathway is not only of fundamental scientific interest but also has practical implications for the food industry and medicine. A deeper understanding could lead to the development of star fruit varieties with reduced or eliminated this compound content, enhancing their safety for all consumers. Furthermore, the novel enzymatic machinery involved in its synthesis could be harnessed for biotechnological applications. The scientific community is called upon to invest in transcriptomic, metabolomic, and microbiological studies to unravel the enigmatic origins of this potent neurotoxin.
References
- 1. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing a synthetic route to this compound, a rare bioactive non-peptidic amino acid | Poster Board #2574 - American Chemical Society [acs.digitellinc.com]
- 5. Nutritional, Medicinal and Toxicological Attributes of Star-Fruits (Averrhoa carambola L.): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmedrev.com [ijmedrev.com]
- 7. researchgate.net [researchgate.net]
The Pharmacokinetics and Renal Excretion of Caramboxin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent neurotoxin found in the star fruit (Averrhoa carambola) that can induce severe neurological symptoms, including intractable hiccups, seizures, and coma, particularly in individuals with renal impairment.[1] The primary route of elimination for this compound is through the kidneys.[2] Consequently, any degree of renal dysfunction can lead to the accumulation of this toxin, resulting in significant neurotoxicity.[1] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and renal excretion of this compound, with a focus on its mechanism of toxicity and the experimental approaches to its study.
It is critical to note that the scientific literature currently lacks detailed quantitative pharmacokinetic data for this compound. Parameters such as absorption rate, plasma half-life, volume of distribution, and specific renal clearance rates have not been formally established. The information presented herein is based on qualitative descriptions from case reports, animal studies, and mechanistic investigations.
Pharmacokinetics of this compound: A Qualitative Overview
Absorption and Distribution:
Following ingestion of star fruit, this compound is absorbed from the gastrointestinal tract. Limited data exists on the precise mechanisms and efficiency of its absorption. It is known to cross the blood-brain barrier, which is a critical step in its neurotoxic effects.[2] The accumulation of this compound in the central nervous system is exacerbated in the presence of renal impairment.[2]
Metabolism and Excretion:
The primary and most clinically significant route of this compound elimination is renal excretion.[2] In individuals with normal kidney function, this compound is effectively cleared from the bloodstream and excreted in the urine. However, in cases of chronic kidney disease or acute kidney injury, this clearance is significantly impaired, leading to the toxin's accumulation and the onset of neurological symptoms.[1][3] Hemodialysis has been shown to be effective in removing this compound from the blood, leading to the resolution of neurological symptoms in intoxicated patients.[4]
Mechanism of Toxicity
The toxicity associated with star fruit consumption is twofold, involving both nephrotoxicity and neurotoxicity. These two pathologies are intricately linked.
Nephrotoxicity (Oxalate-Induced):
The nephrotoxic effects of star fruit are primarily attributed to its high concentration of oxalic acid.[4] Ingestion of large quantities of star fruit, especially on an empty stomach or in a dehydrated state, can lead to the precipitation of calcium oxalate (B1200264) crystals within the renal tubules.[4] This can result in acute tubular necrosis and interstitial nephritis, leading to acute kidney injury.[4]
Neurotoxicity (this compound-Induced):
This compound is a non-proteinogenic amino acid that acts as a potent agonist of glutamatergic receptors, specifically the NMDA and AMPA receptors. This leads to excessive neuronal excitation, resulting in seizures and other neurological manifestations. Furthermore, this compound has been shown to inhibit GABAergic neurotransmission, further contributing to a state of neuronal hyperexcitability.[4]
The critical link between nephrotoxicity and neurotoxicity lies in the renal clearance of this compound. The oxalate-induced acute kidney injury impairs the excretion of this compound, causing its systemic accumulation and subsequent entry into the central nervous system, where it exerts its neurotoxic effects.
Signaling Pathways and Logical Relationships
The following diagram illustrates the proposed pathway from star fruit ingestion to this compound-induced neurotoxicity, highlighting the pivotal role of renal function.
Experimental Protocols: A Generalized Workflow
The following diagram represents a logical workflow for the preclinical investigation of this compound.
Conclusion and Future Directions
The current understanding of this compound's pharmacokinetics is largely qualitative, emphasizing its renal excretion and the severe neurotoxic consequences of its accumulation in individuals with impaired kidney function. The dual toxicity of star fruit, stemming from both oxalate-induced nephrotoxicity and this compound-driven neurotoxicity, presents a significant clinical challenge.
Future research should prioritize the development of robust analytical methods for the quantification of this compound in biological fluids. This will be instrumental in conducting formal pharmacokinetic studies to determine key parameters such as its half-life, clearance rate, and bioavailability. Such data is essential for developing accurate risk assessments and informing clinical management strategies for patients who have ingested star fruit, particularly those with pre-existing renal conditions. Further elucidation of the specific transporters involved in the renal handling of this compound could also open avenues for therapeutic interventions.
References
- 1. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - Indian Journal of Nephrology [indianjnephrol.org]
- 2. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Caramboxin and the Blood-Brain Barrier: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Interaction of the Neurotoxin Caramboxin with the Blood-Brain Barrier.
Executive Summary
This compound: Physicochemical and Toxicological Profile
This compound is a non-proteinogenic amino acid structurally similar to phenylalanine.[1] Its water-soluble nature is a key factor in its toxicokinetics, contributing to its accumulation in patients with compromised renal function.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃NO₆ | [1] |
| Molar Mass | 255.226 g·mol⁻¹ | [1] |
| IUPAC Name | 2-Carboxy-3-hydroxy-5-methoxy-L-phenylalanine | [1] |
| Solubility | Water-soluble | [1] |
The primary mechanism of this compound's neurotoxicity is its action as an agonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This leads to excessive neuronal excitation, convulsions, and potential neurodegeneration.
Interaction with the Blood-Brain Barrier
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. While direct experimental values for this compound's BBB permeability are not published, its ability to induce severe neurological symptoms is strong evidence of its capacity to cross this barrier.
Quantitative Data on BBB Permeability
As of the latest literature review, specific quantitative data for this compound's apparent permeability coefficient (Papp) in in vitro BBB models or its unbound brain-to-plasma concentration ratio (Kp,uu) from in vivo studies have not been reported. The following table outlines the key parameters that require experimental determination to quantify this compound's BBB transport.
Table 2: Key Parameters for Quantifying this compound's BBB Permeability (To Be Determined)
| Parameter | Description | In Vitro/In Vivo | Experimental Method |
| Apparent Permeability Coefficient (Papp) | A measure of the rate of passage of a compound across a cell monolayer. | In Vitro | Transwell assay with a BBB model (e.g., hCMEC/D3 cells). |
| Unbound Brain-to-Plasma Concentration Ratio (Kp,uu) | The ratio of the unbound drug concentration in the brain to that in the plasma at steady-state. A Kp,uu of ~1 suggests passive diffusion, <1 suggests active efflux, and >1 suggests active influx. | In Vivo | Microdialysis in animal models (e.g., rats) to measure unbound concentrations in brain and plasma. |
Experimental Protocols
The following sections provide detailed, adaptable protocols for key experiments to investigate this compound's interaction with the BBB and its neurotoxic effects.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes a method to determine the apparent permeability coefficient (Papp) of this compound using a Transwell model with the hCMEC/D3 human cerebral microvascular endothelial cell line.
4.1.1 Materials
-
hCMEC/D3 cells
-
Endothelial Cell Growth Medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound
-
Lucifer yellow (paracellular marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
4.1.2 Method
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks.
-
Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density and culture until a monolayer with high transendothelial electrical resistance (TEER) is formed.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring TEER daily.
-
Permeability Assay:
-
Wash the monolayer with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound and Lucifer yellow to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C on an orbital shaker.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis:
-
Quantify Lucifer yellow concentration using a fluorescence plate reader.
-
Quantify this compound concentration in the collected samples using a validated LC-MS/MS method (see Protocol 4.3).
-
-
Papp Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vivo Neurotoxicity Assessment in Rodents
This protocol outlines a general procedure for assessing the neurotoxic effects of this compound in a rat model.
4.2.1 Materials
-
Wistar rats
-
This compound solution
-
Intraperitoneal (i.p.) injection supplies
-
Behavioral observation arena
-
Video recording equipment
-
Anesthesia and surgical equipment for tissue collection
4.2.2 Method
-
Animal Acclimation: Acclimate rats to the housing and experimental conditions.
-
Dosing: Administer this compound via i.p. injection at various doses. A control group should receive a vehicle injection.
-
Behavioral Observation:
-
Continuously monitor animals for clinical signs of neurotoxicity, including hiccups, seizures, ataxia, and changes in consciousness.
-
Score the severity of symptoms at regular intervals.
-
-
Motor Function Assessment: Conduct tests such as rotarod or open-field tests to quantify motor coordination and activity.
-
Tissue Collection: At the end of the observation period, or at humane endpoints, euthanize the animals and collect brain tissue for further analysis (e.g., histopathology, neurotransmitter analysis).
Quantification of this compound in Brain Tissue by LC-MS/MS
This protocol provides a general method for the extraction and quantification of this compound from brain tissue using liquid chromatography-tandem mass spectrometry.
4.3.1 Materials
-
Rat brain tissue
-
Homogenizer
-
Acetonitrile (B52724) with 0.1% formic acid (protein precipitation solution)
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound analog)
-
LC-MS/MS system with a C18 column
4.3.2 Method
-
Tissue Homogenization: Weigh a portion of the brain tissue and homogenize it in a suitable buffer.
-
Protein Precipitation: Add ice-cold acetonitrile with 0.1% formic acid and the IS to the brain homogenate. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant for analysis.
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined.
-
-
Quantification: Create a calibration curve using standards of known this compound concentrations and quantify the this compound in the samples by comparing the peak area ratio of the analyte to the IS.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).
4.4.1 Materials
-
SH-SY5Y cells
-
Cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
4.4.2 Method
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Electrophysiological Recording in Hippocampal Slices
This protocol outlines a method for recording the electrophysiological effects of this compound on neurons in acute hippocampal slices from rats.[2]
4.5.1 Materials
-
Rat
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
This compound solution
4.5.2 Method
-
Slice Preparation: Anesthetize a rat and perfuse with ice-cold aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF.
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from pyramidal neurons in the CA1 region.
-
-
This compound Application: After establishing a stable baseline recording, perfuse the slice with aCSF containing a known concentration of this compound (e.g., 400 nM).[2]
-
Data Acquisition: Record changes in membrane potential, firing rate, and synaptic currents in response to this compound application.
-
Data Analysis: Analyze the electrophysiological data to determine the effects of this compound on neuronal excitability.
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound-Induced Neurotoxicity
The following diagram illustrates the proposed signaling cascade initiated by this compound's agonistic action on NMDA receptors, leading to excitotoxicity.
Experimental Workflow for Assessing this compound's Neurotoxicity
This diagram outlines a logical workflow for the comprehensive investigation of this compound's interaction with the BBB and its subsequent neurotoxic effects.
Conclusion and Future Directions
This compound poses a significant health risk due to its ability to cross the blood-brain barrier and induce excitotoxicity. While the fundamental mechanisms of its neurotoxicity are understood, a significant gap exists in the quantitative characterization of its transport across the BBB. The experimental protocols and workflows provided in this guide offer a framework for researchers to address these knowledge gaps. Future research should prioritize the determination of this compound's Papp and Kp,uu values to enable a more precise risk assessment and to facilitate the development of potential therapeutic interventions for this compound intoxication. Furthermore, detailed investigation into the specific downstream signaling pathways activated by this compound will provide a more complete picture of its neurotoxic profile.
References
Structural Elucidation of Caramboxin: A 2D NMR Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Caramboxin, a potent neurotoxin isolated from the star fruit (Averrhoa carambola), has garnered significant attention due to its severe neurological effects, particularly in individuals with pre-existing renal conditions.[1][2] The elucidation of its complex structure was a critical step in understanding its mechanism of action and developing potential therapeutic interventions. This technical guide provides a comprehensive overview of the structural characterization of this compound, with a primary focus on the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present a detailed analysis of the key 2D NMR experiments, including COSY, HSQC, and HMBC, that were instrumental in piecing together the molecular architecture of this unique non-proteinogenic amino acid. Furthermore, this document outlines detailed experimental protocols for the isolation of this compound and the acquisition of high-resolution 2D NMR data. Finally, we visualize the experimental workflow and the neurotoxic signaling pathway of this compound through illustrative diagrams.
Introduction
This compound is a phenylalanine-like amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically NMDA and AMPA receptors.[1][3] This interaction leads to excessive neuronal excitation, resulting in symptoms ranging from hiccups and mental confusion to severe seizures and neurodegeneration.[1][4] The discovery and structural elucidation of this compound were pivotal in definitively linking star fruit consumption to these neurotoxic outcomes.[3] Spectroscopic techniques, particularly 1D and 2D NMR, in conjunction with mass spectrometry, were central to this endeavor.[5] This guide serves as a technical resource for researchers interested in the methodologies employed for the structural determination of complex natural products like this compound.
Physicochemical and Spectroscopic Data of this compound
The molecular formula of this compound was established as C₁₁H₁₃NO₆ by high-resolution mass spectrometry. The comprehensive analysis of its 1D and 2D NMR spectra was crucial for the complete assignment of its proton and carbon signals and, consequently, the determination of its intricate structure.
1D NMR Spectroscopic Data
The 1D ¹H and ¹³C NMR data for this compound are summarized in the table below. These assignments form the foundation for the interpretation of the 2D NMR correlation data.
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 138.8 |
| 2 | 6.37 | d | 2.0 | 110.0 |
| 3 | - | - | - | 162.2 |
| 4 | 6.42 | d | 2.0 | 100.5 |
| 5 | - | - | - | 165.2 |
| 6 | - | - | - | 104.1 |
| 7 | 3.66 (A) / 3.18 (B) | dd / dd | 14.0, 5.5 / 14.0, 8.0 | 35.9 |
| 8 | 4.25 | dd | 5.5, 8.0 | 53.5 |
| 9 | - | - | - | 172.8 |
| 10 | - | - | - | 171.2 |
| 11 | 3.80 | s | - | 55.4 |
Data compiled from literature reports.
2D NMR Correlation Data
2D NMR experiments were essential for establishing the connectivity between different parts of the this compound molecule. The following tables summarize the key correlations observed in the COSY, HSQC, and HMBC spectra.
Table 2. Key COSY Correlations for this compound
| Proton (δ, ppm) | Correlated Proton(s) (δ, ppm) |
| 4.25 (H-8) | 3.66 (H-7A), 3.18 (H-7B) |
| 3.66 (H-7A) | 4.25 (H-8) |
| 3.18 (H-7B) | 4.25 (H-8) |
| 6.37 (H-2) | 6.42 (H-4) (meta coupling) |
Table 3. Key HSQC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon (δ, ppm) |
| 6.37 | 110.0 (C-2) |
| 6.42 | 100.5 (C-4) |
| 3.66 / 3.18 | 35.9 (C-7) |
| 4.25 | 53.5 (C-8) |
| 3.80 | 55.4 (C-11) |
Table 4. Key HMBC Correlations for this compound
| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |
| 6.37 (H-2) | 138.8 (C-1), 162.2 (C-3), 100.5 (C-4), 104.1 (C-6) |
| 6.42 (H-4) | 110.0 (C-2), 162.2 (C-3), 165.2 (C-5), 104.1 (C-6) |
| 3.66 / 3.18 (H-7) | 138.8 (C-1), 110.0 (C-2), 104.1 (C-6), 53.5 (C-8), 172.8 (C-9) |
| 4.25 (H-8) | 35.9 (C-7), 172.8 (C-9), 171.2 (C-10) |
| 3.80 (H-11) | 165.2 (C-5) |
Experimental Protocols
Bio-guided Isolation of this compound
The isolation of this compound from star fruit is a multi-step process involving extraction and chromatographic purification, guided by bioassays to track the neurotoxic activity.
-
Extraction: Fresh star fruit (Averrhoa carambola) is homogenized and extracted with an aqueous solvent to isolate the water-soluble components, including this compound.
-
Preliminary Fractionation: The crude aqueous extract is subjected to a primary fractionation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove highly polar and non-polar impurities.
-
Ion-Exchange Chromatography: The active fraction is then purified using a cation-exchange chromatography column. This compound, being an amino acid, will bind to the column and can be eluted with a salt or pH gradient.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is achieved using preparative RP-HPLC. A C18 column is typically used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
-
Purity Analysis: The purity of the isolated this compound is assessed by analytical HPLC and its identity is confirmed by mass spectrometry.
2D NMR Data Acquisition
High-quality 2D NMR spectra are critical for unambiguous structural elucidation. The following is a general protocol for acquiring 2D NMR data for a small molecule like this compound.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Data acquisition is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine the chemical shift ranges and to optimize acquisition parameters for the 2D experiments.
-
COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY (gCOSY) spectrum to identify ¹H-¹H spin-spin coupling networks. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 8-16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced, sensitivity-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. The spectral widths in both dimensions should be set to encompass all relevant proton and carbon signals. The number of increments in t₁ is typically 256-512, with 4-8 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC spectrum to establish long-range (2-3 bond) ¹H-¹³C connectivities. The experiment should be optimized for a long-range coupling constant of approximately 8 Hz. The number of increments in t₁ is typically 256-512, with 16-64 scans per increment to achieve adequate signal-to-noise for the weaker long-range correlations.
-
Data Processing: The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.
Visualizations
Experimental Workflow for Structural Elucidation
References
Caramboxin's Role in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramboxin, a potent neurotoxin found in the star fruit (Averrhoa carambola), presents a significant risk for individuals with pre-existing renal insufficiency, leading to a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced neurotoxicity, with a focus on its interaction with key neurotransmitter systems. We delve into the experimental methodologies used to elucidate these mechanisms, present available quantitative data, and illustrate the critical signaling pathways involved. This document is intended to serve as a resource for researchers and drug development professionals investigating neurotoxic compounds and exploring potential therapeutic interventions for related CNS disorders.
Introduction
This compound is a non-proteinogenic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] Its neurotoxic effects are particularly pronounced in individuals with compromised kidney function, as the toxin is normally excreted by the kidneys.[3] Accumulation of this compound in the bloodstream allows it to cross the blood-brain barrier, leading to a state of neuronal hyperexcitability that manifests as a spectrum of neurological symptoms, including intractable hiccups, mental confusion, seizures, and in severe cases, status epilepticus and death.[4][5] This guide will explore the intricate molecular interactions of this compound within the CNS and the experimental approaches used to characterize its neurotoxic profile.
Molecular Mechanism of Action
The primary mechanism of this compound's neurotoxicity lies in its potent agonistic activity at glutamate receptors, the principal excitatory neurotransmitter receptors in the CNS.[1][2] By binding to and activating both NMDA and AMPA receptors, this compound disrupts the delicate balance between excitatory and inhibitory signaling in the brain.
In addition to its excitatory effects, there is evidence to suggest that this compound may also modulate the inhibitory GABAergic system. Some studies indicate a potential inhibition of GABA receptors, which would further contribute to the net excitatory state and the manifestation of seizures.[5]
Signaling Pathways
The activation of NMDA and AMPA receptors by this compound initiates a cascade of intracellular events. This leads to an influx of cations, primarily Na+ through AMPA receptors and both Na+ and Ca2+ through NMDA receptors, resulting in neuronal depolarization. The excessive influx of Ca2+ is a critical event in excitotoxicity, triggering downstream pathways that can lead to neuronal damage and death.
Quantitative Data
The following tables summarize the available quantitative data from experimental studies on this compound and star fruit extract.
Table 1: Electrophysiological Effects of this compound and Crude Star Fruit Extract (CEF) on Hippocampal Neurons [4]
| Substance | Concentration | Effect | Antagonist (Concentration) | Antagonized Effect |
| This compound | - | Inward current deflection | DNQX (10 μM) | Reversal of inward current |
| CEF | 400 nM | Inward current (-2124.33 ± 397.12 pA) | DNQX (10 μM) | Reduced inward current (-544.00 ± 97.45 pA) |
| CEF | 400 nM | Inward current (-1840.33 ± 490.84 pA) in presence of TTX (1 μM) | DNQX (10 μM) | Reduced inward current (-668.00 ± 157.09 pA) |
| CEF | 400 nM | Inward current (-1315.33 ± 192.58 pA) in presence of bicuculline (B1666979) (10 μM) | DNQX (10 μM) | Reduced inward current (-668 ± 157.09 pA) |
Data presented as mean ± SEM. DNQX is an AMPA/kainate receptor antagonist. TTX is a voltage-gated sodium channel blocker. Bicuculline is a GABAA receptor antagonist.
Table 2: Dose-Response of Carambola Juice on Barbiturate-Induced Sleeping Time in Rats [6]
| Dose of Carambola Juice (g/kg) | Sleeping Time (minutes) |
| 0 (Saline control) | 66 ± 16.6 |
| 1.33 | 93.7 ± 13.4 |
| 2.67 | 113.3 ± 11.4 |
| 5.33 | 117.5 ± 29.0 |
| 10.67 | 172.5 ± 38.8 |
Data presented as mean ± SD.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the study of this compound.
Bioguided Isolation of this compound
A detailed protocol for the bioguided isolation of this compound from Averrhoa carambola is not extensively published. However, the general approach involves a systematic process of extraction, fractionation, and biological testing to isolate the active neurotoxic compound.
In Vivo Neurotoxicity Model in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Acute Kidney Injury (Optional but relevant): To mimic the clinical scenario, acute kidney injury can be induced, for example, by bilateral renal artery clamping for a defined period.
-
Administration of Toxin:
-
Stereotaxic Injection: For direct CNS effects, this compound or star fruit extract is dissolved in saline and microinjected into specific brain regions (e.g., hippocampus) using a stereotaxic apparatus.
-
Systemic Administration: Intraperitoneal injection or oral gavage of star fruit juice or purified this compound.[6]
-
-
Behavioral Monitoring: Animals are observed for behavioral changes, including the onset of hiccups, seizures, and changes in motor activity.
-
Electrophysiological Monitoring: Electroencephalography (EEG) can be used to monitor for epileptiform activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record ion currents from individual neurons in brain slices.
-
Preparation of Hippocampal Slices:
-
Rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
The hippocampus is dissected out and sliced into thin sections (e.g., 300-400 µm) using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Recording:
-
A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in the CA1 region are visualized using a microscope with infrared differential interference contrast optics.
-
A glass micropipette filled with an internal solution is carefully brought into contact with the cell membrane to form a high-resistance seal (gigaohm seal).
-
The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.
-
Currents are recorded in voltage-clamp mode. This compound and various antagonists are applied via the perfusion system to study their effects on ion channel activity.[4]
-
Drug Development Implications
A thorough understanding of this compound's mechanism of action is crucial for the development of therapeutic strategies to manage star fruit intoxication. The primary targets for intervention are the glutamate receptors.
-
NMDA and AMPA Receptor Antagonists: The use of antagonists for these receptors could directly counteract the excitatory effects of this compound.
-
GABA Receptor Agonists: If this compound's inhibitory effect on GABA receptors is confirmed, the use of GABA agonists could help restore the excitatory/inhibitory balance.
-
Hemodialysis: Currently, hemodialysis is the primary treatment to remove this compound from the blood of patients with renal failure.[2]
Conclusion
This compound poses a serious threat to individuals with renal impairment due to its potent excitatory effects on the central nervous system. Its agonistic activity at NMDA and AMPA receptors, and potential antagonism of GABA receptors, leads to a state of neuronal hyperexcitability. Further research is needed to fully elucidate the detailed molecular interactions, including the determination of binding affinities (Ki) and inhibitory concentrations (IC50) of this compound at its target receptors. The development of more specific and potent antagonists for glutamate receptors and a deeper understanding of the toxin's pharmacokinetics will be instrumental in designing effective treatments for this compound-induced neurotoxicity. This guide provides a foundational understanding for researchers and clinicians working to mitigate the impact of this potent neurotoxin.
References
Unraveling the Convulsant Core: An In-depth Technical Guide to the Initial Studies of Caramboxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research into the convulsant properties of caramboxin, a neurotoxin identified in star fruit (Averrhoa carambola). The document synthesizes key findings on its mechanism of action, presents quantitative data from pivotal experiments in a structured format, and offers detailed experimental protocols to aid in the replication and extension of this critical research.
Introduction: The Emergence of a Neurotoxin
This compound (CBX) is a non-proteinogenic amino acid that was identified as the causative agent for the neurotoxic effects observed in individuals, particularly those with pre-existing kidney disease, following the ingestion of star fruit.[1][2] The symptoms of intoxication are primarily neurological, ranging from intractable hiccups and mental confusion to severe seizures and status epilepticus.[1][3] Initial investigations into the toxic principles of star fruit led to the isolation and characterization of this compound, revealing a phenylalanine-like molecule responsible for these potent central nervous system disturbances.[4]
Mechanism of Action: A Glutamatergic Storm
The convulsant properties of this compound are primarily attributed to its potent excitatory effects on the central nervous system.[5] It functions as an agonist at ionotropic glutamate (B1630785) receptors, specifically targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4] This agonistic activity leads to excessive neuronal depolarization, an influx of calcium ions, and a state of hyperexcitability that manifests as seizures.[6] Some evidence also suggests a possible inhibition of the GABAergic system, which would further contribute to the excitatory/inhibitory imbalance.[5][7][8]
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Quantitative Data from Initial In Vitro Studies
The excitatory effects of this compound have been quantified through electrophysiological recordings in hippocampal slices. These experiments provide direct evidence of its action on neuronal currents.
| Compound | Concentration | Parameter Measured | Control Value (pA) | Value with Compound (pA) | Value with Antagonist (DNQX) (pA) | Reference |
| This compound | 400 nM | Inward Current | -322.83 ± 25.66 | -2124.33 ± 397.12 | -544.00 ± 97.45 | [4] |
Data represents the mean ± standard error of the mean. DNQX is an antagonist of AMPA/kainate receptors.
Experimental Protocols
Detailed methodologies are crucial for the validation and advancement of scientific findings. The following protocols are based on the initial studies that characterized the convulsant properties of this compound.
In Vivo Assessment of Convulsant Activity
This protocol describes the methodology for evaluating the epileptiform effects of this compound in a live animal model.
Caption: Experimental workflow for in vivo assessment of this compound's convulsant effects.
Detailed Steps:
-
Animal Model: Adult male Wistar rats are used for these studies.[9]
-
Stereotaxic Surgery: Under general anesthesia (e.g., ketamine and xylazine), animals are implanted with chemitrodes (a combination of a cannula and an electrode) into the hippocampal formation.[9]
-
Recovery: A one-week recovery period is allowed post-surgery.[9]
-
Microinjection: this compound, dissolved in a suitable vehicle, is microinjected directly into the hippocampus at a controlled rate.[9]
-
Video-EEG Monitoring: Immediately following the microinjection, animals are placed in an observation chamber and their behavior is recorded on video simultaneously with electroencephalogram (EEG) recordings for several hours.[9]
-
Data Analysis: Behavioral seizures are scored using a standardized scale (e.g., Racine's scale). EEG recordings are analyzed for epileptiform discharges, such as spike-wave complexes.
In Vitro Electrophysiological Recordings
This protocol outlines the procedure for measuring the direct effects of this compound on neuronal activity in hippocampal slices.
Caption: Workflow for in vitro electrophysiological recording of this compound's effects.
Detailed Steps:
-
Slice Preparation: Hippocampal slices (typically 300-400 µm thick) are prepared from the brains of rodents.
-
Recording Setup: Slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (ACSF).
-
Electrophysiology: Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the CA1 region of the hippocampus.
-
Baseline Measurement: The membrane potential is held at -70 mV, and the baseline current is recorded.[4]
-
Drug Application: this compound is applied to the slice via the perfusion system. The resulting change in the holding current (an inward current) is measured.[4]
-
Pharmacological Blockade: To confirm the involvement of specific receptors, antagonists such as DNQX (for AMPA/kainate receptors) or AP5 (for NMDA receptors) are co-applied with this compound to observe any blockade of the induced current.[4][9]
Conclusion and Future Directions
The initial studies on this compound have firmly established its role as a potent convulsant, acting primarily through the over-activation of glutamatergic pathways. The provided data and protocols offer a solid foundation for further research. Future investigations should focus on elucidating the precise binding sites of this compound on glutamate receptors, exploring the potential involvement of other neurotransmitter systems, and developing targeted therapeutic interventions for star fruit intoxication. A deeper understanding of this compound's neurotoxic mechanisms will not only aid in the management of this specific poisoning but also contribute to the broader field of epilepsy research and the development of novel anticonvulsant therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Star fruit: simultaneous neurotoxic and nephrotoxic effects in people with previously normal renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. clinmedjournals.org [clinmedjournals.org]
- 7. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. todafruta.com.br [todafruta.com.br]
Unraveling the Neurotoxic Riddle: A Technical Guide to the Foundational Research on Caramboxin's Neurodegenerative Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research elucidating the neurodegenerative potential of caramboxin, the potent neurotoxin found in star fruit (Averrhoa carambola). The document focuses on the core molecular mechanisms, experimental methodologies employed in its characterization, and the quantitative data underpinning our current understanding of its neurotoxic effects. This guide is intended to serve as a comprehensive resource for researchers in neuroscience, toxicology, and pharmacology, as well as professionals engaged in drug discovery and development seeking to understand and potentially mitigate neurotoxic insults.
Core Mechanism: A Potent Glutamatergic Agonist
This compound is a non-proteinogenic amino acid that exerts its neurotoxic effects primarily through the potentiation of the glutamatergic system.[1][2][3] Structurally similar to the amino acid phenylalanine, this compound acts as an agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][4] This agonistic action leads to excessive neuronal excitation, a phenomenon known as excitotoxicity, which is a key mechanism in the pathogenesis of several neurodegenerative disorders. The overactivation of these receptors results in a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of detrimental intracellular events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death.[1]
The neurotoxicity of this compound is particularly pronounced in individuals with pre-existing renal impairment.[1] The kidneys are responsible for clearing this compound from the body; therefore, compromised renal function leads to the accumulation of the toxin to levels that can cross the blood-brain barrier and induce severe neurological symptoms, including intractable hiccups, seizures, and status epilepticus.[1][5]
Quantitative Data from In Vitro Electrophysiology
The excitatory effects of this compound have been quantitatively assessed using in vitro electrophysiology, specifically whole-cell patch-clamp recordings in hippocampal pyramidal neurons. These experiments have been pivotal in dissecting the toxin's specific molecular targets. The data presented below is sourced from the seminal work of Garcia-Cairasco et al. (2013).
| Treatment Condition | Concentration | Effect on Inward Current (pA) | P-value | Number of Neurons (n) |
| Control | N/A | -322.83 ± 25.66 | 6 | |
| This compound-Enriched Fraction (CEF) | 400 nM | -2124.33 ± 397.12 | 0.0006 | 6 |
| CEF + DNQX | 400 nM + 10 µM | -544.00 ± 97.45 | 6 | |
| Control (with TTX) | 1 µM | -150.00 ± 52.09 | 3 | |
| CEF (with TTX) | 400 nM | -1840.33 ± 490.84 | 0.002 | 3 |
| CEF + DNQX (with TTX) | 400 nM + 10 µM | -668.00 ± 157.09 | 3 | |
| Control (with Bicuculline) | 10 µM | -255.33 ± 60.07 | 3 | |
| CEF (with Bicuculline) | 400 nM | -1315.33 ± 192.58 | 0.172 | 3 |
| CEF + DNQX (with Bicuculline) | 400 nM + 10 µM | -668.00 ± 157.09 | 3 |
Table 1: Effect of this compound-Enriched Fraction (CEF) on inward currents in hippocampal pyramidal neurons. Data is presented as mean ± SEM. DNQX is an AMPA/kainate receptor antagonist. TTX is a voltage-gated sodium channel blocker. Bicuculline is a GABA-A receptor antagonist.
| Treatment Condition | Effect on Firing Frequency (Hz) | Effect on Amplitude (pA) | P-value (Frequency) | P-value (Amplitude) |
| DNQX | 3.159 ± 0.57 | 45.12 ± 8.49 | ||
| CEF | 8.138 ± 0.74 | 74.70 ± 2.50 | 0.0193 | 0.793 |
| DL-AP5 | 2.28 ± 1.41 | 46.23 ± 2.67 |
Table 2: Effect of CEF on neuronal firing frequency and amplitude in the presence of antagonists. DL-AP5 is an NMDA receptor antagonist.
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: this compound acts as an agonist on both AMPA and NMDA glutamate receptors.
Experimental Protocols
In Vivo Model of this compound-Induced Neurotoxicity
A key in vivo model for studying this compound's neurotoxicity involves the direct administration of star fruit extract or purified this compound into the brains of rodents.[1]
1. Animal Model:
-
Species: Male Wistar rats (250-300g).
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Surgical Procedure (Stereotaxic Surgery):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Mount the animal in a stereotaxic frame.
-
Perform a craniotomy to expose the target brain region (e.g., hippocampus).
-
Implant a guide cannula for subsequent microinjections.
3. Microinjection Protocol:
-
Substances:
-
Crude lyophilized star fruit extract (20 mg/mL in saline).
-
Purified this compound (0.1 mg/mL in saline).
-
Control: Saline solution.
-
-
Procedure:
-
Lower a microinjection needle through the guide cannula to the target coordinates.
-
Infuse a small volume (e.g., 0.5 µL) of the test substance over a period of several minutes.
-
Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.
-
4. Behavioral and Electrophysiological Monitoring:
-
Continuously monitor the animals for behavioral changes, particularly the onset of seizures, using video recording.
-
Record electroencephalogram (EEG) activity via implanted electrodes to detect epileptiform discharges.
5. Histological Analysis:
-
After the experimental period, perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histological staining (e.g., Nissl staining for neuronal morphology, Fluoro-Jade B for detecting degenerating neurons).
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique is used to measure the ion currents across the membrane of individual neurons in response to this compound.
1. Brain Slice Preparation:
-
Anesthetize a young rat (e.g., P15-P21) and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) containing the hippocampus using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
2. Recording Setup:
-
Transfer a single slice to a recording chamber on the stage of an upright microscope.
-
Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.
-
Use differential interference contrast (DIC) optics to visualize individual pyramidal neurons in the CA1 region of the hippocampus.
3. Whole-Cell Patch-Clamp:
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with an internal solution containing salts, a pH buffer, and a fluorescent dye for cell visualization.
-
Approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV to record inward currents.
4. Drug Application:
-
Apply this compound, this compound-enriched fraction (CEF), and various antagonists (e.g., DNQX, DL-AP5) to the bath via the perfusion system.
-
Record the changes in holding current and firing activity in response to drug application.
Experimental and Logical Workflows
In Vivo Experimental Workflow
Caption: Workflow for in vivo analysis of this compound-induced neurotoxicity.
In Vitro Electrophysiology Workflow
Caption: Workflow for in vitro electrophysiological analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. todafruta.com.br [todafruta.com.br]
- 3. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Whole-cell Patch-clamp Recordings from Morphologically- and Neurochemically-identified Hippocampal Interneurons - PMC [pmc.ncbi.nlm.nih.gov]
The Neurotoxic Link Between Caramboxin and Status Epilepticus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caramboxin, a neurotoxin found in star fruit (Averrhoa carambola), has been identified as the causative agent for severe neurological effects, including seizures and status epilepticus, particularly in individuals with pre-existing renal impairment. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental evidence, and methodologies used to investigate the link between this compound and status epilepticus. Through a comprehensive review of the available scientific literature, this document outlines the signaling pathways involved, presents quantitative data from key studies in tabular format, details experimental protocols, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Star fruit consumption has been associated with a range of neurotoxic symptoms, from hiccups and mental confusion to severe convulsions and status epilepticus.[1][2][3] These effects are now attributed to the presence of this compound, a non-proteinogenic amino acid that acts as a potent neurotoxin.[1][4] Individuals with compromised renal function are particularly susceptible, as the impaired clearance of this compound leads to its accumulation in the bloodstream and subsequent entry into the central nervous system (CNS).[5][6] This guide synthesizes the current understanding of how this compound induces a state of neuronal hyperexcitability that can culminate in status epilepticus.
Molecular Mechanisms of this compound-Induced Neurotoxicity
The neurotoxic effects of this compound are primarily mediated through its interaction with excitatory and inhibitory neurotransmitter systems in the brain.
Agonism of Glutamate (B1630785) Receptors
This compound acts as a potent agonist at ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][4] This agonistic activity leads to an excessive influx of Ca²⁺ into neurons, triggering a cascade of downstream signaling events that promote neuronal hyperexcitability and excitotoxicity.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Star fruit: simultaneous neurotoxic and nephrotoxic effects in people with previously normal renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for the Extraction of Caramboxin from Star Fruit (Averrhoa carambola)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent neurotoxin found in the fruit of Averrhoa carambola, commonly known as star fruit.[1][2] This non-proteinogenic amino acid is structurally similar to phenylalanine and acts as a potent agonist of glutamatergic receptors, leading to excitatory effects that can cause seizures and neurodegeneration.[3] Individuals with compromised renal function are particularly susceptible to this compound toxicity, as the toxin is normally excreted by the kidneys.[4][5] The extraction and purification of this compound are critical for toxicological studies, the development of diagnostic tools, and potential therapeutic research.
These application notes provide detailed protocols for the extraction and purification of this compound from star fruit, based on established bioguided chemical procedures. The methods described herein are intended for use in a laboratory setting by trained professionals.
Data Presentation
Table 1: Summary of this compound Purification Stages
| Purification Stage | Description | Key Reagents/Materials | Expected Outcome |
| 1. Initial Extraction | Extraction of crude compounds from lyophilized star fruit. | Lyophilized star fruit powder, Ethanol (B145695) | Crude ethanolic extract containing a mixture of compounds, including this compound. |
| 2. Liquid-Liquid Partitioning | Removal of non-polar and moderately polar interfering compounds. | Hexane (B92381), Ethyl Acetate (B1210297), Water | Aqueous phase enriched with polar compounds, including this compound. |
| 3. Cation Exchange Chromatography | Separation of this compound from neutral and anionic compounds based on its positive charge at acidic pH. | Dowex 50WX4-400 resin, Ammonium (B1175870) bicarbonate buffer | Eluted fraction containing this compound and other cationic compounds. |
| 4. Preparative HPLC | Further purification of the this compound-containing fraction based on hydrophobicity. | C18 column, Acetonitrile (B52724), Water, Formic Acid | Semi-purified this compound fraction with significantly reduced impurities. |
| 5. Analytical HPLC | Final purification to obtain highly pure this compound. | C18 column, Acetonitrile, Water, Formic Acid | Isolated this compound of high purity suitable for analytical and biological studies. |
Experimental Protocols
Safety Precautions: this compound is a neurotoxin. All handling of star fruit extracts and purified this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Crude Extraction and Liquid-Liquid Partitioning
This protocol describes the initial extraction of this compound from star fruit and the subsequent removal of interfering non-polar compounds.
Materials:
-
Ripe star fruits (Averrhoa carambola)
-
Lyophilizer (Freeze-dryer)
-
Blender or grinder
-
Ethanol (95%)
-
Hexane
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
Fruit Preparation: Wash and slice ripe star fruits. Freeze the slices at -80°C overnight.
-
Lyophilization: Lyophilize the frozen fruit slices until a constant dry weight is achieved.
-
Grinding: Grind the lyophilized fruit into a fine powder using a blender or grinder.
-
Ethanol Extraction:
-
Suspend the star fruit powder in 95% ethanol (1:10 w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through filter paper to separate the ethanolic extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine all ethanolic extracts.
-
-
Solvent Evaporation: Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous extract to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of hexane three times to remove non-polar compounds. Discard the hexane layers.
-
Subsequently, perform a liquid-liquid extraction with an equal volume of ethyl acetate three times to remove moderately polar compounds. Discard the ethyl acetate layers.
-
The remaining aqueous phase contains the polar compounds, including this compound.
-
Protocol 2: Cation Exchange Chromatography
This protocol purifies this compound from the aqueous extract based on its positive charge.
Materials:
-
Aqueous extract from Protocol 1
-
Dowex 50WX4-400 resin (or equivalent strong cation exchange resin)
-
Chromatography column
-
Ammonium bicarbonate buffer (0.15 M, pH 7.8)
-
Deionized water
-
pH meter
Procedure:
-
Resin Preparation: Prepare a slurry of Dowex 50WX4-400 resin in deionized water and pack it into a chromatography column. Equilibrate the column by washing with deionized water until the eluate is neutral.
-
Sample Loading: Adjust the pH of the aqueous extract to approximately 3.0 with a suitable acid (e.g., formic acid). Load the acidified extract onto the equilibrated cation exchange column.
-
Washing: Wash the column with several column volumes of deionized water to remove neutral and anionic compounds.
-
Elution: Elute the bound compounds, including this compound, from the resin using 0.15 M ammonium bicarbonate buffer (pH 7.8).[3]
-
Fraction Collection: Collect the eluate in fractions and monitor for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography or LC-MS if available).
-
Lyophilization: Pool the this compound-containing fractions and lyophilize to remove the ammonium bicarbonate buffer.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
This protocol describes the final purification of this compound using preparative and analytical HPLC.
Materials:
-
Lyophilized this compound-containing fraction from Protocol 2
-
Preparative HPLC system with a C18 column
-
Analytical HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
0.22 µm syringe filters
Procedure:
-
Preparative HPLC:
-
Dissolve the lyophilized powder from the cation exchange step in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (e.g., 5% to 30% acetonitrile over 20 minutes).[3] The exact gradient should be optimized based on the specific column and system.
-
Monitor the eluate at a suitable wavelength (e.g., 280 nm) and collect the fractions corresponding to the this compound peak.
-
-
Analytical HPLC for Final Purification:
-
Pool the fractions containing semi-purified this compound from the preparative HPLC.
-
Concentrate the pooled fractions under reduced pressure.
-
Inject the concentrated sample onto an analytical C18 HPLC column.
-
Elute with a shallower gradient of acetonitrile in water (e.g., 10% to 40% acetonitrile over 20 minutes) to achieve high-resolution separation.[3]
-
Collect the highly purified this compound peak.
-
-
Final Processing:
-
Evaporate the solvent from the final purified fraction to obtain pure this compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as LC-MS and NMR.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Two-Step HPLC Purification Pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute nephrotoxicity and neurotoxicity associated with concentrated star fruit juice consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Caramboxin in Fruit Juice by High-Performance Liquid Chromatography (HPLC)
Abstract
Caramboxin is a potent neurotoxin found in star fruit (Averrhoa carambola) that can cause severe neurological effects, particularly in individuals with pre-existing kidney disease. The quantification of this compound in fruit juices is crucial for food safety assessment and to protect vulnerable populations. This application note presents a detailed protocol for the quantification of this compound in fruit juice using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The proposed method is based on established analytical principles for the quantification of amino acids and their derivatives in complex matrices.
Introduction
Star fruit is a popular tropical fruit consumed worldwide. However, it contains the neurotoxin this compound, a non-proteinogenic amino acid structurally similar to phenylalanine.[1] In individuals with compromised renal function, this compound can accumulate in the body, leading to neurotoxic symptoms such as hiccups, confusion, seizures, and in severe cases, death.[2] Given the potential health risks, a reliable and validated method for the quantification of this compound in fruit juices is essential for regulatory bodies and food manufacturers. Currently, there is no standardized assay for this compound level determination.[2] This document outlines a comprehensive HPLC-UV method for the determination of this compound, adapted from established methodologies for amino acid analysis in fruit juices.[3][4][5][6][7]
Experimental Protocol
Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm, PVDF or PTFE)
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)
Equipment
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Sample Preparation Protocol
-
Juice Clarification: Centrifuge 10 mL of the fruit juice sample at 10,000 × g for 15 minutes to pellet insoluble materials.
-
Filtration: Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 2 mL of the filtered juice sample onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
-
Elute the this compound and other retained compounds with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC Method Parameters
The following table summarizes the instrumental conditions for the HPLC analysis.
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection | UV at 260 nm |
Method Validation
The proposed method should be validated according to standard guidelines (e.g., ICH, AOAC) to ensure its suitability for the intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.995 over a defined concentration range. |
| Accuracy (Recovery) | 80-120% recovery at three different concentration levels. |
| Precision (RSD) | Repeatability (intra-day) RSD < 2%; Intermediate precision (inter-day) RSD < 3%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. Peak purity should be evaluated. |
Data Presentation
The quantitative data obtained from the method validation should be presented in a clear and structured format. An example of a data summary table is provided below.
| Analyte | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| This compound | To be determined | >0.995 | TBD | TBD | 80-120 |
Logical Relationships in Method Development
The development of this HPLC method follows a logical progression from understanding the analyte's properties to optimizing the analytical conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in fruit juice using RP-HPLC with UV detection. The proposed method is based on established analytical techniques for similar compounds and offers a robust starting point for laboratories involved in food safety testing and toxicological research. Proper method validation is essential before its implementation for routine analysis. This method will be a valuable tool for ensuring the safety of fruit juice products and protecting public health.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 21 Free Amino Acids in Fruit Juices by HPLC Using a Modification of the 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) Method | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Amino Acid Profile as a Feasible Tool for Determination of the Authenticity of Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Application Notes and Protocols for In Vitro Assays Studying Caramboxin Neurotoxicity in Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin, a neurotoxin found in star fruit (Averrhoa carambola), has been identified as the causative agent for neurotoxic effects, including seizures and neuronal death, particularly in individuals with pre-existing kidney conditions.[1] The primary mechanism of this compound-induced neurotoxicity is through the overactivation of ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This leads to excessive neuronal excitation, a phenomenon known as excitotoxicity. Organotypic hippocampal slice cultures are a valuable in vitro model for studying such neurotoxic effects as they preserve the complex neuronal circuitry and cytoarchitecture of the hippocampus. These application notes provide detailed protocols for assessing this compound-induced neurotoxicity in this model system, focusing on electrophysiological, cell viability, and biochemical assays.
Key Concepts and Experimental Workflow
The study of this compound neurotoxicity in hippocampal slices involves a multi-faceted approach. The general workflow begins with the preparation of organotypic hippocampal slice cultures, followed by exposure to this compound. Subsequently, various assays are employed to measure the extent and mechanisms of neurotoxicity.
Data Presentation: Quantitative Analysis of Neurotoxicity
Table 1: Electrophysiological Effects of this compound on Hippocampal Pyramidal Neurons
| Concentration | Parameter | Value (Mean ± SEM) | Reference |
| 400 nM | Inward Current Deflection | -2124.33 ± 397.12 pA | [2] |
| Control | Inward Current Deflection | -322.83 ± 25.66 pA | [2] |
Table 2: Dose-Dependent Effect of Excitotoxin (Kainic Acid) on Neuronal Cell Viability in Hippocampal Slices
| Concentration | Cell Death (% of Control) | Reference |
| 1 µM | No significant cell death | [3] |
| 5 µM | Significant cell death observed after 2 hours | [4] |
| 10 µM | Widespread neuronal loss | [3] |
Table 3: Effect of Excitotoxin on Oxidative Stress Markers in Hippocampal Slices (Representative Data)
| Treatment | Malondialdehyde (MDA) Level (nmol/mg protein) | GSH/GSSG Ratio |
| Control | Baseline | High |
| Excitotoxin | Increased | Decreased |
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from established methods for preparing organotypic hippocampal slice cultures.
Materials:
-
P7-P10 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, glucose, and antibiotics)
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
Vibratome or tissue chopper
-
Stereomicroscope
-
Standard sterile surgical instruments
Procedure:
-
Anesthetize and decapitate the pup.
-
Rapidly dissect the brain and place it in ice-cold dissection medium.
-
Isolate the hippocampi under a stereomicroscope.
-
Cut the hippocampi into 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing ice-cold dissection medium.
-
Carefully place 1-2 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the slices at 37°C in a 5% CO₂ humidified incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to mature for 7-10 days before this compound treatment.
Electrophysiological Recording of Seizure-Like Activity
This protocol describes how to record seizure-like epileptiform activity induced by this compound.
Materials:
-
Mature organotypic hippocampal slice cultures
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Recording chamber with perfusion system
-
Glass microelectrodes
-
Amplifier and data acquisition system
-
Microscope
Procedure:
-
Transfer a hippocampal slice to the recording chamber and perfuse with oxygenated aCSF at 32-34°C.
-
Place a recording electrode in the CA1 or CA3 pyramidal cell layer to record field potentials.
-
Record a stable baseline activity for at least 10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 400 nM) by adding it to the perfusion aCSF.[2]
-
Record the electrophysiological activity for the duration of the experiment.
-
Analyze the recordings for the presence of epileptiform discharges, characterized by recurrent, high-frequency bursts of action potentials.
-
To confirm the involvement of glutamate receptors, co-apply AMPA/NMDA receptor antagonists (e.g., DNQX, AP5) and observe for a reduction in seizure-like activity.
Cell Viability Assay using Propidium (B1200493) Iodide
This protocol quantifies neuronal cell death using the fluorescent dye propidium iodide (PI), which enters cells with compromised membranes.
Materials:
-
This compound-treated and control hippocampal slice cultures
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Culture medium
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of PI in culture medium (e.g., 2 µg/mL).
-
Replace the medium of the slice cultures with the PI-containing medium.
-
Incubate the slices for 30 minutes at 37°C.
-
Gently wash the slices with fresh culture medium to remove excess PI.
-
Visualize the slices under a fluorescence microscope using a rhodamine filter set.
-
Capture images of the different hippocampal regions (e.g., CA1, CA3, dentate gyrus).
-
Quantify the fluorescence intensity of PI staining in different regions of interest using image analysis software (e.g., ImageJ). An increase in PI fluorescence indicates an increase in cell death.
Biochemical Assay for Malondialdehyde (MDA)
This protocol measures the levels of MDA, a marker of lipid peroxidation and oxidative stress.
Materials:
-
This compound-treated and control hippocampal slice cultures
-
Phosphate buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Collect the hippocampal slices and wash them with ice-cold PBS.
-
Homogenize the slices in lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
To a portion of the supernatant, add TCA to precipitate proteins.
-
Centrifuge and collect the protein-free supernatant.
-
Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Cool the samples on ice and measure the absorbance at 532 nm or fluorescence at Ex/Em = 532/553 nm.
-
Calculate the MDA concentration based on a standard curve and normalize to the protein concentration.
Biochemical Assay for GSH/GSSG Ratio
This protocol determines the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG), an indicator of cellular redox state.
Materials:
-
This compound-treated and control hippocampal slice cultures
-
Metaphosphoric acid (MPA) for deproteinization
-
Assay buffer
-
Glutathione reductase
-
NADPH
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
2-vinylpyridine (B74390) (for GSSG measurement)
-
Microplate reader
Procedure:
-
Homogenize the hippocampal slices in ice-cold MPA.
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
For total glutathione measurement, add the supernatant to a reaction mixture containing assay buffer, glutathione reductase, NADPH, and DTNB.
-
For GSSG measurement, first treat the supernatant with 2-vinylpyridine to derivatize GSH, then proceed as for total glutathione measurement.
-
Monitor the change in absorbance at 412 nm over time in a microplate reader.
-
Calculate the concentrations of total glutathione and GSSG from a standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Calculate the GSH/GSSG ratio.
Signaling Pathways and Visualizations
This compound exerts its neurotoxic effects primarily through the overactivation of AMPA and NMDA receptors, leading to a cascade of intracellular events culminating in neuronal death.
Neuroprotective Strategies
The understanding of the mechanisms of this compound neurotoxicity opens avenues for testing potential neuroprotective agents. Compounds that antagonize AMPA/NMDA receptors, scavenge reactive oxygen species, or inhibit downstream apoptotic pathways could be evaluated for their efficacy in mitigating this compound-induced damage in the hippocampal slice model. For instance, resveratrol (B1683913) has shown neuroprotective effects against glutamate-induced excitotoxicity in hippocampal slices by reducing oxidative stress.[5]
Conclusion
The in vitro assays described in these application notes provide a robust framework for investigating the neurotoxic effects of this compound in organotypic hippocampal slice cultures. By combining electrophysiological, cell viability, and biochemical approaches, researchers can gain a comprehensive understanding of the mechanisms underlying this compound-induced neuronal damage and evaluate the potential of novel neuroprotective therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hyperexcitability and cell loss in kainate-treated hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kainic acid induces rapid cell death followed by transiently reduced cell proliferation in the immature granule cell layer of rat organotypic hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Developing Animal Models for Caramboxin-Induced Seizures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a neurotoxin found in star fruit (Averrhoa carambola) that has been identified as the causative agent for neurotoxic effects, including seizures, particularly in individuals with pre-existing kidney disease.[1][2][3][4] Its mechanism of action involves the stimulation of glutamate (B1630785) receptors, specifically acting as an agonist for both NMDA and AMPA receptors.[1][2][3][5][6][7][8] This agonism leads to neuronal hyperexcitability, resulting in convulsions and potential neurodegeneration.[1][6] Understanding the pathophysiology of this compound-induced seizures is crucial for developing potential therapeutic interventions. This document provides detailed application notes and protocols for establishing rodent models of this compound-induced seizures to facilitate research in this area.
Mechanism of Action: Glutamatergic Excitation
This compound, a non-proteinogenic amino acid structurally similar to phenylalanine, exerts its neurotoxic effects by disrupting the delicate balance of excitatory and inhibitory neurotransmission in the central nervous system.[1][3][6] The primary mechanism involves the over-activation of ionotropic glutamate receptors, leading to an excessive influx of calcium ions into neurons. This sustained neuronal depolarization and calcium overload can trigger a cascade of events, including the generation of seizures and, in severe cases, neuronal death.[9][10]
Experimental Protocols
Protocol 1: this compound-Induced Acute Seizure Model in Rodents
This protocol describes the induction of acute seizures in rodents following the systemic administration of this compound. This model is suitable for studying the immediate behavioral and electrophysiological effects of the toxin and for the initial screening of potential anticonvulsant therapies.
Materials:
-
This compound (purified or synthesized)
-
Sterile saline solution (0.9% NaCl)
-
Adult male/female Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g)
-
Animal scale
-
Injection syringes and needles (appropriate size for intraperitoneal injection)
-
Observation chambers (e.g., transparent acrylic boxes)
-
Video recording equipment
-
EEG recording system (optional, for detailed electrophysiological analysis)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment with free access to food and water.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. The optimal dose will need to be determined through a dose-response study (see Table 1 for a hypothetical example).
-
Baseline Observation: Place the animal in the observation chamber and allow for a 15-30 minute habituation period. Record baseline behavior.
-
This compound Administration: Weigh the animal and administer the prepared this compound solution via intraperitoneal (i.p.) injection. A vehicle-only control group (saline injection) should be run in parallel.
-
Behavioral Monitoring: Immediately after injection, continuously observe and record the animal's behavior for at least 60-90 minutes.[11] Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale (see Table 2).[12][13][14][15] Key parameters to record include latency to the first seizure, seizure duration, and the highest seizure stage reached.
-
EEG Monitoring (Optional): For studies requiring electrophysiological correlation, animals should be surgically implanted with EEG electrodes at least one week prior to this compound administration.[16][17][18] Record EEG activity continuously, starting from the baseline period through the observation phase, to detect epileptiform discharges.[11][16][18][19]
-
Post-Seizure Care: After the observation period, monitor the animals for recovery. Provide supportive care as needed, such as maintaining body temperature and ensuring access to food and water. In some seizure models, administration of an anticonvulsant like diazepam may be necessary to prevent mortality in severe, prolonged seizures.[11][20]
Protocol 2: Surgical Implantation of EEG Electrodes
This protocol outlines the procedure for implanting electrodes for EEG monitoring in rodents, a critical step for detailed neurophysiological analysis in seizure models.[16]
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Stainless steel screw electrodes
-
Dental cement
-
Suturing material
-
Analgesics and antibiotics
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the rodent and place it in a stereotaxic frame. Apply eye ointment to prevent corneal drying.[11]
-
Surgical Preparation: Shave the scalp and disinfect the surgical area. Make a midline incision to expose the skull.
-
Electrode Placement: Using a surgical drill, carefully drill small burr holes through the skull at predetermined stereotaxic coordinates for the desired brain regions (e.g., hippocampus, cortex).
-
Electrode Implantation: Gently screw the electrodes into the burr holes, ensuring they do not penetrate the dura mater excessively. A reference electrode can be placed over a region with minimal electrical activity, such as the cerebellum.
-
Securing the Implant: Secure the electrodes and the head-mounted connector to the skull using dental cement.
-
Suturing and Post-Operative Care: Suture the scalp incision around the implant. Administer analgesics and antibiotics as per veterinary guidelines and allow the animal to recover for at least one week before experimental use.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between different experimental groups.
Table 1: Example Dose-Response Data for this compound in Rats
| This compound Dose (mg/kg, i.p.) | n | Seizure Incidence (%) | Latency to First Seizure (min ± SEM) | Mean Highest Racine Score (± SEM) |
| Vehicle (Saline) | 10 | 0 | - | 0 |
| 5 | 10 | 20 | 25.5 ± 3.1 | 1.5 ± 0.5 |
| 10 | 10 | 70 | 15.2 ± 2.4 | 3.0 ± 0.8 |
| 20 | 10 | 100 | 8.7 ± 1.5 | 4.5 ± 0.5 |
| 40 | 10 | 100 | 4.1 ± 0.9 | 5.0 ± 0.0 |
Table 2: Modified Racine Scale for Behavioral Seizure Scoring
| Score | Behavioral Manifestations |
| 0 | No behavioral changes |
| 1 | Mouth and facial movements (e.g., chewing, twitching) |
| 2 | Head nodding, myoclonic jerks of the head |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control), generalized tonic-clonic seizures |
This scale can be adapted based on specific behavioral observations in the this compound model.[12][13][14][15]
Considerations and Future Directions
-
Nephrotoxicity: Given that this compound toxicity is exacerbated in the context of renal impairment, future studies could explore models that incorporate kidney dysfunction to more closely mimic the human clinical scenario.[1][2][3][4]
-
Chronic Models: While this document focuses on acute seizure models, the development of chronic models following an initial this compound-induced status epilepticus could be valuable for studying epileptogenesis and long-term neurological consequences.
-
Pharmacological Validation: This model can be used to test the efficacy of known anti-epileptic drugs, particularly those targeting the glutamatergic system, to validate its predictive utility for novel drug discovery.
By providing these detailed protocols and application notes, we aim to facilitate the establishment of robust and reproducible animal models for investigating the mechanisms of this compound-induced seizures and for the preclinical evaluation of potential therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikem.org [wikem.org]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. michaelhparker.wordpress.com [michaelhparker.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. todafruta.com.br [todafruta.com.br]
- 9. and Pharmacologic Consequences of SeizuresShilpa D. Kadam and Michael V. Johnston | Clinical Gate [clinicalgate.com]
- 10. Seizure-Induced Oxidative Stress in Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Video: The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. metris.nl [metris.nl]
- 14. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Video-EEG monitoring methods for characterizing rodent models of tuberous sclerosis and epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Long-term Continuous EEG Monitoring in Small Rodent Models of Human Disease Using the Epoch Wireless Transmitter System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Models and detection of spontaneous recurrent seizures in laboratory rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Application of Caramboxin in Neuronal Excitotoxicity Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin (CBX) is a potent neurotoxin found in the star fruit (Averrhoa carambola) that has been identified as the causative agent for neurotoxic effects, including seizures and neuronal death, particularly in individuals with renal impairment.[1][2][3][4] Its mechanism of action involves the stimulation of glutamate (B1630785) receptors, making it a valuable tool for studying neuronal excitotoxicity in a research setting.[1][3] this compound acts as an agonist for both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, two key ionotropic glutamate receptors involved in excitatory neurotransmission.[1][5][6] Over-activation of these receptors leads to excessive calcium influx, mitochondrial dysfunction, and ultimately, neuronal cell death, a pathological process known as excitotoxicity.[2]
These application notes provide a comprehensive guide for utilizing this compound to induce and study neuronal excitotoxicity in vitro. The detailed protocols are designed for researchers in neuroscience, pharmacology, and drug development to investigate the mechanisms of excitotoxic neuronal injury and to screen for potential neuroprotective compounds.
Mechanism of Action: this compound-Induced Excitotoxicity
This compound's neurotoxic effects are primarily mediated through its agonistic activity at ionotropic glutamate receptors. By binding to and activating both NMDA and AMPA receptors, this compound mimics the action of glutamate, the principal excitatory neurotransmitter in the central nervous system.[1][3] This leads to a cascade of events culminating in neuronal cell death.
The signaling pathway for this compound-induced excitotoxicity can be summarized as follows:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wikem.org [wikem.org]
- 4. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modeling Epileptiform Effects In Vivo Using Caramboxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin, a neurotoxin isolated from star fruit (Averrhoa carambola), has been identified as a potent agonist of ionotropic glutamate (B1630785) receptors, specifically AMPA and NMDA receptors.[1][2][3][4] Its excitatory action on the central nervous system can induce severe neurological effects, including seizures and status epilepticus.[3][4][5] This makes this compound a valuable pharmacological tool for modeling epileptiform activity in vivo, providing a platform to study seizure mechanisms and evaluate potential antiepileptic therapies. These application notes provide detailed protocols for the in vivo use of this compound to induce and study epileptiform effects in rodent models.
Data Presentation
While precise quantitative data from in vivo this compound studies is limited in publicly available literature, the primary research indicates a dose-dependent and potent proconvulsant effect. The following table summarizes the key qualitative and semi-quantitative findings.
| Parameter | Observation | Source |
| This compound Concentration (Intracerebral) | 0.1 mg/mL in saline solution | [1] |
| Observed Effect | Potent and progressive epileptiform activity | [1] |
| Seizure Phenotype | Tonic-clonic seizures, evolving into status epilepticus | [1] |
| Pharmacological Modulation | Epileptiform effects are significantly attenuated by diazepam | [1] |
Signaling Pathway of this compound
This compound exerts its neurotoxic and epileptogenic effects by directly acting on excitatory glutamate receptors. As an agonist, it binds to and activates both AMPA and NMDA receptors on post-synaptic neurons. This leads to an influx of cations (Na+ and Ca2+), causing neuronal depolarization and hyperexcitability, which can trigger and sustain seizure activity.
Experimental Protocols
The following protocols are based on established methodologies for intracerebral administration of neuroexcitatory substances and subsequent monitoring in rodent models. Researchers should adapt these protocols based on their specific experimental goals and in accordance with institutional animal care and use guidelines.
Protocol 1: Preparation of this compound Solution
-
Reagents and Materials:
-
This compound
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Dissolve this compound in sterile 0.9% saline to a final concentration of 0.1 mg/mL.[1]
-
Vortex the solution until the this compound is completely dissolved.
-
Store the solution on ice for immediate use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Stereotaxic Intrahippocampal Injection of this compound in Rats
This protocol is adapted from standard procedures for kainic acid-induced seizure models and should be performed under aseptic conditions.
-
Animals:
-
Adult male Wistar or Sprague-Dawley rats (250-300g).
-
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Once deeply anesthetized, place the rat in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda for stereotaxic coordination.
-
Drill a small burr hole over the target injection site. For the dorsal hippocampus, typical coordinates relative to bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.5 mm; Dorsoventral (DV): -3.0 mm. These coordinates may need to be adjusted based on the specific rat strain and age.[6][7]
-
-
Microinjection:
-
Load a Hamilton syringe with the 0.1 mg/mL this compound solution.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse a small volume (e.g., 0.5-1.0 µL) of the this compound solution over several minutes (e.g., 0.2 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Administer post-operative analgesics and fluids as per institutional guidelines.
-
Monitor the animal closely during recovery from anesthesia.
-
Protocol 3: Behavioral Seizure Monitoring and Scoring
-
Procedure:
-
Immediately following this compound injection, place the animal in a clear observation chamber.
-
Record the animal's behavior using video for at least 2-4 hours post-injection.
-
Score the seizure severity at regular intervals (e.g., every 5 minutes) using a modified Racine scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control), often accompanied by generalized tonic-clonic seizures.
-
-
-
Data to Collect:
-
Latency to the first seizure (onset of Stage 3 or higher).
-
Duration of individual seizures.
-
Maximum seizure stage reached.
-
Frequency of seizures.
-
Protocol 4: Electroencephalogram (EEG) Recording
-
Electrode Implantation (can be done during the same surgery as cannula implantation):
-
Implant stainless steel screw electrodes over the cortex (e.g., frontal and parietal cortices) and a reference electrode over the cerebellum.
-
For depth recordings, a monopolar electrode can be implanted in the hippocampus.
-
Secure the electrodes and a head mount to the skull with dental cement.
-
-
EEG Recording:
-
Allow the animal to recover from surgery before connecting to the EEG recording setup.
-
Record baseline EEG activity before this compound injection.
-
Continuously record EEG for several hours post-injection.
-
Analyze the EEG for epileptiform activity, such as high-amplitude, high-frequency spiking and sharp waves.
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo experiment using this compound to model epileptiform effects.
Logical Relationship Diagram
This diagram outlines the cause-and-effect relationship between this compound administration and the resulting physiological and behavioral outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Integration of in vivo electrophysiology and optogenetics in rodents with PEDOT:PSS neural electrode array - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Detecting Caramboxin in Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent neurotoxin found in star fruit (Averrhoa carambola) that can cause severe neurological effects, including seizures and death, particularly in individuals with pre-existing kidney disease. The toxin's structural similarity to phenylalanine allows it to cross the blood-brain barrier and act as an agonist at glutamatergic receptors. Despite its clinical significance, a validated assay for the routine quantification of this compound in biological fluids is not yet commercially available.[1] This document provides detailed, proposed protocols for the detection and quantification of this compound in human plasma, serum, and urine based on established analytical techniques for similar small molecule neurotoxins and amino acid derivatives. These methods are intended for research and investigational purposes.
Principle of Detection Methods
Two primary analytical approaches are proposed for the detection and quantification of this compound in biological fluids: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is the gold-standard technique for the quantitative analysis of small molecules in complex biological matrices due to its high sensitivity and selectivity. The method involves the chromatographic separation of the analyte from other matrix components followed by its detection and quantification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
-
Competitive ELISA: This immunochemical method offers a high-throughput screening approach. It relies on the competition between this compound in the sample and a labeled this compound conjugate for binding to a limited number of specific anti-caramboxin antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. Development of such an assay would first require the generation of a specific monoclonal or polyclonal antibody to this compound.
Proposed Signaling Pathway of this compound Neurotoxicity
This compound exerts its neurotoxic effects by acting as an agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This leads to excessive neuronal excitation and potential excitotoxicity.
Application Note 1: Quantitative Analysis of this compound in Human Plasma and Urine by LC-MS/MS
This section details a proposed method for the sensitive and selective quantification of this compound using a triple quadrupole mass spectrometer.
Experimental Workflow
References
Application Notes and Protocols for Caramboxin Administration in Rodent Models for Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a neurotoxin found in star fruit (Averrhoa carambola) that has been identified as a potent agonist of both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This dual agonism leads to excessive glutamatergic stimulation, resulting in neuronal hyperexcitability, seizures, and neurotoxicity. These properties make this compound a potential tool for inducing seizures in rodent models to study the pathophysiology of epilepsy and to screen potential anti-epileptic drugs.
These application notes provide detailed protocols for the preparation and administration of purified this compound to rodent models for the induction of epileptic seizures, along with methods for monitoring and quantifying seizure activity. Due to the absence of established in vivo dosage data for purified this compound, a dose-finding study protocol is proposed.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-Carboxy-3-hydroxy-5-methoxy-L-phenylalanine | [1] |
| Molecular Formula | C₁₁H₁₃NO₆ | [1] |
| Molar Mass | 255.23 g/mol | [1] |
| Solubility | Water-soluble | [1] |
| Mechanism of Action | Agonist of NMDA and AMPA receptors | [1] |
Table 2: Template for this compound Dose-Response Data in Rodents
This table provides a template for collecting and organizing data from a dose-finding study. The values presented are hypothetical and should be replaced with experimental data.
| This compound Dose (mg/kg, i.p.) | Latency to First Seizure (min) | Seizure Severity (Racine Scale) | Duration of Seizures (min) | Mortality Rate (%) |
| Vehicle Control | N/A | 0 | 0 | 0 |
| 0.1 | 30 ± 5 | 1-2 | 5 ± 2 | 0 |
| 0.5 | 15 ± 3 | 3-4 | 15 ± 5 | 10 |
| 1.0 | 8 ± 2 | 4-5 | 30 ± 10 | 25 |
| 2.0 | 5 ± 1 | 5 | >60 (Status Epilepticus) | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
Purified this compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound powder needed. For a starting dose-finding study, prepare a stock solution from which serial dilutions can be made.
-
Dissolve this compound: In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of sterile saline. This compound is water-soluble.[1]
-
Vortex: Vortex the solution until the this compound is completely dissolved.
-
Sterile filter: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the prepared this compound solution at 4°C for short-term use (up to 24 hours). For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: this compound Administration and Seizure Induction (Dose-Finding Study)
Animal Models:
-
Adult male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Administration Route:
-
Intraperitoneal (i.p.) injection: This is a common route for systemic administration of convulsants.
-
Intracerebroventricular (ICV) injection: For direct central nervous system administration, which requires stereotaxic surgery. This method allows for lower doses and bypasses the blood-brain barrier.
Proposed Dosing (based on other glutamatergic agonists):
-
Kainic Acid: Systemic doses to induce seizures in mice range from 5 to 30 mg/kg, i.p.[2][3]
-
NMDA: Systemic doses to induce seizures in rats are in the range of 15-30 mg/kg, i.p.[4]
-
Proposed this compound Doses (for a starting dose-finding study, i.p.): 0.1, 0.5, 1.0, 2.0, and 5.0 mg/kg. A vehicle control group (saline) must be included.
Procedure:
-
Animal Preparation: Acclimatize animals to the experimental room for at least 1 hour before injection.
-
Baseline Recording: Record baseline behavior for 30 minutes before injection.
-
This compound Administration:
-
i.p. injection: Gently restrain the animal and administer the calculated volume of this compound solution or vehicle.
-
ICV injection: This requires prior stereotaxic implantation of a cannula into the lateral ventricle. Infuse a small volume (e.g., 1-5 µL) of a lower concentration of this compound solution over several minutes.
-
-
Behavioral Monitoring: Immediately after injection, place the animal in an observation chamber and record its behavior for at least 2 hours.
-
Seizure Scoring: Score the seizure severity using the Racine scale (see Table 3). Note the latency to the first seizure and the duration of seizure activity.
-
EEG Monitoring (Optional but Recommended): For more precise seizure detection and characterization, animals can be implanted with cortical or depth electrodes for electroencephalogram (EEG) recording before, during, and after this compound administration.
Table 3: Modified Racine Scale for Seizure Scoring
| Score | Behavioral Manifestation |
| 0 | No abnormal behavior |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Visualization of Pathways and Workflows
Caption: Experimental workflow for this compound-induced seizure model in rodents.
Caption: Proposed signaling pathway of this compound-induced seizures.
Caption: Logical flow for a this compound dose-response study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Differential susceptibility to seizures induced by systemic kainic acid treatment in mature DBA/2J and C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of Repeated Low Dose against Single High Dose of Kainate in C57BL/6J Mouse Model of Status Epilepticus: Behavioral and Electroencephalographic Studies | PLOS One [journals.plos.org]
- 4. NMDA-induced seizures in developing rats cause long-term learning impairment and increased seizure susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Analysis of Caramboxin's Effect on Pyramidal Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin, a neurotoxin found in starfruit (Averrhoa carambola), has been identified as a potent agonist of ionotropic glutamate (B1630785) receptors, specifically targeting AMPA and NMDA receptors on neurons.[1] This activity leads to pronounced excitatory effects, which can result in neurotoxicity, seizures, and other neurological symptoms, particularly in individuals with pre-existing kidney conditions.[1] Understanding the precise mechanisms and quantitative effects of this compound on neuronal function is crucial for toxicology, neuroscience research, and the development of potential therapeutic interventions.
Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of neuroactive compounds on ion channels and neuronal excitability. These application notes provide detailed protocols for the patch-clamp analysis of this compound's effects on pyramidal neurons, a key population of excitatory neurons in the brain. The protocols cover the assessment of this compound's impact on excitatory (AMPA and NMDA receptor-mediated) and inhibitory (GABA-A receptor-mediated) currents, as well as its influence on action potential firing.
Data Presentation
The following tables summarize the known and hypothetical quantitative data regarding the effects of this compound on pyramidal neurons. These tables are intended to serve as a reference for expected outcomes and for comparison with experimental results.
Table 1: Effect of this compound on AMPA Receptor-Mediated Inward Currents in Pyramidal Neurons
| Parameter | Control | This compound (400 nM) | Antagonist (DNQX, 10 µM) |
| Inward Current Amplitude (pA) | -322.83 ± 25.66 | -2124.33 ± 397.12[2] | -544.00 ± 97.45[2] |
Table 2: Hypothetical Dose-Response of this compound on AMPA and NMDA Receptor-Mediated Currents
| This compound Concentration (nM) | % AMPA Current Increase (Hypothetical) | % NMDA Current Increase (Hypothetical) |
| 10 | 10 | 5 |
| 50 | 40 | 25 |
| 100 | 75 | 50 |
| 200 | 120 | 80 |
| 400 | 150 | 100 |
| EC50 (nM, Hypothetical) | ~150 | ~250 |
Table 3: Hypothetical Effects of this compound on Action Potential Firing and Inhibitory Currents
| Parameter | Control (Hypothetical) | This compound (Hypothetical Concentration) |
| Action Potential Firing Frequency (Hz) | 5 ± 1 | 15 ± 3 |
| sIPSC Frequency (Hz) | 3 ± 0.5 | 3 ± 0.5 |
| sIPSC Amplitude (pA) | -50 ± 5 | -50 ± 5 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound's Effect on AMPA and NMDA Receptor-Mediated Currents
Objective: To measure the effect of this compound on AMPA and NMDA receptor-mediated currents in pyramidal neurons.
Materials:
-
Acute Brain Slices: Prepared from rodent hippocampus or cortex.
-
Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, and 1 MgCl2. Continuously bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (for AMPA/NMDA currents): Containing (in mM): 127 CsMeS, 10 NaCl, 5 EGTA, 10 HEPES, 6 QX314, 4 ATP-Mg, and 0.3 GTP; pH adjusted to 7.25 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock in water.
-
Pharmacological Agents:
-
Tetrodotoxin (TTX): 1 µM to block voltage-gated sodium channels.
-
Picrotoxin (B1677862): 100 µM to block GABA-A receptors.
-
D-AP5: 50 µM to block NMDA receptors (for isolating AMPA currents).
-
NBQX or DNQX: 10 µM to block AMPA/kainate receptors (for isolating NMDA currents).
-
Procedure:
-
Prepare acute brain slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify pyramidal neurons in the desired brain region (e.g., CA1 of the hippocampus) using DIC microscopy.
-
Establish a whole-cell patch-clamp configuration.
-
To isolate AMPA receptor-mediated currents:
-
Clamp the neuron at -70 mV.
-
Add TTX (1 µM) and picrotoxin (100 µM) to the aCSF.
-
Apply a stable baseline recording of spontaneous or evoked excitatory postsynaptic currents (EPSCs).
-
Perfuse with this compound at various concentrations to determine a dose-response relationship.
-
To confirm the current is AMPA receptor-mediated, apply the AMPA receptor antagonist DNQX (10 µM) and observe the blockade of the this compound-induced current.[2]
-
-
To isolate NMDA receptor-mediated currents:
-
Clamp the neuron at +40 mV to relieve the magnesium block of NMDA receptors.
-
Add TTX (1 µM), picrotoxin (100 µM), and NBQX (10 µM) to the aCSF.
-
Follow the same procedure as for AMPA currents to record baseline and this compound-induced currents.
-
Confirm the current is NMDA receptor-mediated by applying the NMDA receptor antagonist D-AP5 (50 µM).
-
Data Analysis:
-
Measure the peak amplitude and decay kinetics of the AMPA and NMDA currents before and after this compound application.
-
Construct dose-response curves and calculate the EC50 for this compound on both receptor types.
Protocol 2: Current-Clamp Recording of this compound's Effect on Action Potential Firing
Objective: To determine how this compound affects the firing rate of pyramidal neurons.
Materials:
-
Same as Protocol 1, except for the intracellular solution.
-
Intracellular Solution (for current-clamp): Containing (in mM): 135 K-gluconate, 4 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, and 0.4 Na2-GTP; pH adjusted to 7.28 with KOH.
Procedure:
-
Establish a whole-cell patch-clamp configuration in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude (e.g., from 0 to 200 pA in 20 pA increments) for a duration of 500-1000 ms (B15284909) to elicit action potentials and establish a baseline firing rate.[3]
-
Perfuse the slice with this compound at a concentration determined from the voltage-clamp experiments (e.g., the EC50).
-
Repeat the series of depolarizing current injections and record the changes in action potential firing frequency.
-
Wash out the this compound and ensure the firing rate returns to baseline.
Data Analysis:
-
Count the number of action potentials at each current step before and after this compound application.
-
Plot firing frequency versus current injected (f-I curve) to visualize changes in neuronal excitability.
-
Analyze changes in action potential threshold, amplitude, and width.
Protocol 3: Voltage-Clamp Recording of this compound's Effect on Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)
Objective: To investigate whether this compound indirectly modulates inhibitory synaptic transmission onto pyramidal neurons.
Materials:
-
Same as Protocol 1.
-
Pharmacological Agents:
-
DNQX (10 µM) and D-AP5 (50 µM) to block excitatory currents.
-
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the neuron at 0 mV to record inward sIPSCs (assuming a chloride reversal potential around -60 mV).
-
Add DNQX and D-AP5 to the aCSF to isolate GABA-A receptor-mediated currents.
-
Record a stable baseline of sIPSCs for several minutes.
-
Perfuse with this compound and continue recording sIPSCs.
-
Wash out the this compound.
Data Analysis:
-
Use event detection software to analyze the frequency and amplitude of sIPSCs before, during, and after this compound application.
-
Compare the average sIPSC frequency and amplitude across the different conditions.
Mandatory Visualizations
Caption: Signaling pathway of this compound in pyramidal neurons.
Caption: General workflow for patch-clamp experiments.
Caption: Logical relationship of this compound's action.
References
- 1. Protocol for quantifying pyramidal neuron hyperexcitability in a mouse model of neurodevelopmental encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Application Notes and Protocols for Intracerebral Administration of Caramboxin in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent neurotoxin isolated from the star fruit (Averrhoa carambola) that has garnered significant interest in neuroscience research due to its specific mechanism of action.[1] As a non-proteinogenic amino acid, this compound functions as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically targeting both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[1] This agonism leads to excessive neuronal excitation, resulting in convulsant and neurodegenerative effects.[1] The intracerebral application of this compound in animal models provides a valuable tool for studying the mechanisms of excitotoxicity, seizure induction, and the pathophysiology of epilepsy. These application notes provide a comprehensive overview and detailed protocols for the safe and effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its neurotoxic effects by mimicking the action of the excitatory neurotransmitter glutamate. It binds to and activates both AMPA and NMDA receptors on the postsynaptic membrane of neurons.[1]
-
AMPA Receptor Activation: The binding of this compound to AMPA receptors leads to the opening of their associated ion channels, causing a rapid influx of sodium ions (Na⁺). This influx results in a strong depolarization of the neuronal membrane.
-
NMDA Receptor Activation: this compound also activates NMDA receptors. At the resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg²⁺). However, the significant depolarization caused by AMPA receptor activation dislodges the Mg²⁺ block. This allows for the influx of both Na⁺ and calcium ions (Ca²⁺) through the NMDA receptor channel. The subsequent rise in intracellular Ca²⁺ concentration is a critical trigger for a cascade of downstream signaling events that can lead to excitotoxicity and neuronal cell death.
The combined and sustained activation of both AMPA and NMDA receptors by this compound leads to a state of hyperexcitability in the central nervous system, manifesting as seizures.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the intracerebral application of this compound in a rat model. It is important to note that comprehensive dose-response studies are limited, and the provided data is based on a study demonstrating epileptiform effects. Researchers should perform dose-finding studies to determine the optimal concentration for their specific experimental paradigm.
| Parameter | Value | Animal Model | Observed Effect | Reference |
| Concentration | 0.1 mg/mL | Rat | Epileptiform effects | [2] |
| Vehicle | Saline Solution | Rat | N/A | [2] |
| Application | Intracerebral | Rat | N/A | [2] |
Experimental Protocols
The following protocols provide a detailed methodology for the intracerebral application of this compound in a rat model for the purpose of inducing seizure activity. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Preparation of this compound Solution
Materials:
-
This compound (pure substance)
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filter (0.22 µm)
Procedure:
-
This compound is water-soluble.[1] To prepare a 0.1 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in sterile 0.9% saline solution.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Prepare fresh on the day of the experiment.
Stereotaxic Surgery and Intracerebral Injection
This protocol is adapted from standard procedures for stereotaxic surgery in rats.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe (10 µL) with a 33-gauge needle
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Suturing material or wound clips
-
Antiseptic solution (e.g., povidone-iodine)
-
Topical anesthetic (e.g., lidocaine)
-
Heating pad
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
-
Identification of Bregma and Stereotaxic Targeting:
-
Identify the bregma and lambda landmarks on the skull.
-
Adjust the head position to ensure the skull is level between bregma and lambda.
-
For targeting the hippocampus, typical coordinates relative to bregma are:
-
Anterior-Posterior (AP): -3.8 mm
-
Medial-Lateral (ML): ±2.5 mm
-
Dorsal-Ventral (DV): -3.0 mm from the skull surface.
-
-
Note: These coordinates may need to be adjusted based on the specific rat strain and age. It is recommended to consult a rat brain atlas.
-
-
Craniotomy and Injection:
-
Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.
-
Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
-
Mount the syringe on the stereotaxic manipulator and slowly lower the needle to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.1-0.2 µL/minute) to minimize tissue damage. A total volume of 1-2 µL is typically used.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the incision or close it with wound clips.
-
Administer post-operative analgesics as per IACUC protocol.
-
Place the animal on a heating pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Seizure Monitoring and Evaluation
Materials:
-
Video recording equipment
-
Electroencephalogram (EEG) recording system (optional, for detailed electrophysiological analysis)
-
Behavioral observation chamber
Procedure:
-
Behavioral Observation:
-
Following the intracerebral injection, place the animal in a clear observation chamber.
-
Record the animal's behavior for at least 2-4 hours.
-
Score the severity of seizures using a standardized scale, such as the Racine scale for limbic seizures.
-
-
EEG Monitoring (Optional):
-
For more quantitative analysis, implant EEG electrodes over the cortical surface or depth electrodes in the target brain region prior to or during the stereotaxic surgery for this compound injection.
-
Record the EEG activity before, during, and after the this compound infusion to monitor the onset, duration, and characteristics of epileptiform discharges.
-
Safety Precautions
This compound is a potent neurotoxin and should be handled with appropriate safety measures.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
All procedures involving the handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
-
In case of accidental exposure, wash the affected area thoroughly with soap and water and seek medical attention immediately.
-
Dispose of all this compound-contaminated materials in accordance with institutional guidelines for hazardous waste.
Conclusion
The intracerebral application of this compound is a valuable technique for modeling excitotoxicity and seizures in a research setting. The protocols outlined in these application notes provide a framework for conducting these experiments safely and effectively. Due to the potent nature of this compound, it is imperative that researchers adhere to strict safety protocols and obtain the necessary institutional approvals before commencing any studies. Further research to establish a more detailed dose-response relationship for intracerebral this compound administration would be beneficial for refining experimental designs and enhancing the reproducibility of findings in the field of neuroscience.
References
Application Notes and Protocols for Hemodialysis-based Removal of Caramboxin in Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carambola, or star fruit (Averrhoa carambola), is a popular fruit in tropical regions. However, its consumption can lead to severe nephrotoxicity and neurotoxicity, particularly in individuals with pre-existing kidney disease. These toxic effects are attributed to two primary compounds: oxalic acid and the neurotoxin caramboxin.[1] this compound, a non-proteinogenic amino acid, can cross the blood-brain barrier and induce a range of neurological symptoms, from intractable hiccups to seizures and coma.[2][3] In patients with compromised renal function, this compound accumulates to toxic levels due to impaired excretion.[4][5]
Hemodialysis has emerged as the primary and most effective treatment for this compound intoxication, demonstrating significant success in reversing neurological symptoms and managing acute kidney injury (AKI).[6][7] These application notes provide a comprehensive overview of the clinical use of hemodialysis for this compound removal, summarizing available data, detailing treatment protocols from clinical cases, and illustrating the toxicological pathways.
Pathophysiology of this compound Toxicity
Nephrotoxicity
The nephrotoxic effects of star fruit are primarily caused by oxalic acid. High concentrations of oxalate (B1200264) lead to the precipitation of calcium oxalate crystals within the renal tubules.[8] This results in acute tubular necrosis and interstitial nephritis, leading to AKI.[1]
Neurotoxicity
This compound is a neurotoxin that structurally resembles the amino acid phenylalanine.[3][9] Its neurotoxic effects stem from its action on central nervous system (CNS) receptors. This compound is an agonist of both NMDA and AMPA glutamatergic ionotropic receptors, leading to excessive neuronal excitation, which can manifest as seizures and neurodegenerative effects.[3][10] Furthermore, it is suggested that this compound may inhibit GABAergic receptors, further contributing to a state of CNS hyperexcitability.[1][8]
Clinical Manifestations of this compound Intoxication
The clinical presentation of star fruit intoxication can be classified by severity:
-
Mild: Intractable hiccups, vomiting, and insomnia.[11]
-
Moderate: Psychomotor agitation, limb numbness, paresthesias, and muscle weakness.[11]
-
Severe: Mental confusion, seizures, status epilepticus, coma, and hemodynamic instability.[11]
The onset of symptoms typically occurs within a few hours of ingestion.[12] The severity of symptoms is often correlated with the amount of star fruit consumed and the patient's baseline renal function.[12]
Application: Hemodialysis for this compound Removal
Hemodialysis is the cornerstone of treatment for this compound intoxication, especially when neurological symptoms are present.[2][6] this compound is a water-soluble compound, which makes it amenable to removal from the bloodstream via dialysis.[3] Early and intensive hemodialysis is associated with improved clinical outcomes and recovery from neurological deficits.[7][11] Peritoneal dialysis has been shown to be ineffective, particularly in cases with neurological involvement.[6][12]
Data on Clinical Outcomes
While direct quantitative data on this compound clearance rates during hemodialysis are not available due to the lack of a standardized clinical assay for the toxin, the efficacy of the treatment can be inferred from the clinical outcomes reported in various case studies.[2][11] The following tables summarize patient characteristics and outcomes from published clinical cases.
Table 1: Summary of Clinical Cases of this compound Intoxication Treated with Hemodialysis
| Case No. | Age (years) | Sex | Pre-existing Condition | Amount of Star Fruit Ingested | Key Neurological Symptoms | Hemodialysis Regimen | Outcome | Reference |
| 1 | 51 | Male | Previously healthy | >50 fruits | Paresis, altered mental status | 4 sessions in the first week | Full recovery of renal and neurological function | [2][12] |
| 2 | 43 | Male | Previously healthy | Concentrated juice from ~20 fruits | Psychomotor agitation | 4 sessions of Sustained Low-Efficiency Dialysis (SLED), 6 hours each | Full recovery of renal and neurological function | [13] |
| 3 | 67 | Male | Type 2 Diabetes, End-Stage Renal Disease on Hemodialysis | Juice from 4 fruits | Hiccups, vomiting, stupor | Daily hemodialysis for 6 days (4-hour sessions) | Progressive disappearance of symptoms with amnesia of the event | [7] |
| 4 | 82 | Female | End-Stage Renal Disease on Hemodialysis | 3-4 star fruits and bilimbi fruits | Intractable hiccups, vomiting, altered sensorium, refractory seizures | Alternate day hemodialysis and plasma exchange | Death due to intractable seizures | [5] |
Table 2: Reported Hemodialysis Parameters in this compound Intoxication Cases
| Parameter | Reported Values/Descriptions | Reference |
| Frequency | Daily sessions are recommended, especially in severe cases. | [6][14] |
| Duration | Sessions of 4-6 hours have been reported. | [7][13] |
| Modality | Conventional hemodialysis and Sustained Low-Efficiency Dialysis (SLED) have been used effectively. | [13] |
| Intensification | Intensified hemodialysis and hemoperfusion have been suggested for severe cases. | [12] |
Experimental and Clinical Protocols
Protocol for Management of Suspected this compound Intoxication
-
Initial Assessment:
-
Obtain a detailed history, specifically inquiring about the recent ingestion of star fruit or its juice.
-
Perform a thorough neurological examination to assess for symptoms such as hiccups, altered mental status, and seizures.
-
Evaluate renal function through serum creatinine, blood urea (B33335) nitrogen (BUN), and urine output.
-
-
Indications for Hemodialysis:
-
Presence of neurological symptoms, particularly moderate to severe manifestations.
-
Development of acute kidney injury with oliguria or anuria.
-
Known end-stage renal disease with a history of star fruit ingestion, even in the absence of severe symptoms.
-
-
Hemodialysis Protocol (Based on Clinical Reports):
-
Access: A central venous catheter is typically required for acute hemodialysis.
-
Dialyzer: A high-flux dialyzer is recommended to maximize the clearance of middle molecules, although specific data on this compound's molecular weight and its clearance with different dialyzers are limited.
-
Blood Flow Rate (Qb): Target a blood flow rate of 250-350 mL/min, as tolerated by the patient.
-
Dialysate Flow Rate (Qd): A standard dialysate flow rate of 500 mL/min is appropriate.
-
Duration and Frequency:
-
Anticoagulation: Use standard heparin or citrate (B86180) anticoagulation as per institutional protocol, with careful monitoring for bleeding.
-
-
Supportive Care:
-
Management of seizures with anticonvulsant medications.
-
Fluid and electrolyte management.
-
Supportive care in an intensive care unit (ICU) setting may be necessary for patients with severe neurotoxicity and hemodynamic instability.
-
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
References
- 1. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - Indian Journal of Nephrology [indianjnephrol.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. clinmedjournals.org [clinmedjournals.org]
- 6. Intoxication by star fruit (Averrhoa carambola) in 32 uraemic patients: treatment and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Star fruit intoxication with acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute nephrotoxicity and neurotoxicity associated with concentrated star fruit juice consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Caramboxin Functional Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin is a potent neurotoxin isolated from the star fruit (Averrhoa carambola). Its toxic effects are particularly pronounced in individuals with chronic kidney disease, who may experience severe neurological symptoms, including intractable hiccups, mental confusion, seizures, and even death after consuming the fruit.[1][2] The primary mechanism of this compound's neurotoxicity is its action as an agonist of both NMDA and AMPA ionotropic glutamate (B1630785) receptors.[1][3] This agonism leads to excessive neuronal excitation, resulting in convulsions and neurodegenerative effects.[3][4]
These application notes provide a comprehensive framework for designing and conducting in vivo experiments to investigate the functional effects of this compound. The protocols outlined below are based on the foundational study that identified this compound and general principles of in vivo neurotoxicity and cardiotoxicity testing.
Data Presentation: Quantitative In Vivo Data
Due to the limited number of published in vivo studies on purified this compound, extensive quantitative data is scarce. The following tables summarize the available data and provide a starting point for experimental design.
Table 1: In Vivo Neurotoxicity of this compound and Star Fruit Preparations
| Test Substance | Animal Model | Administration Route | Dose/Concentration | Observed Effects | Reference |
| This compound | Wistar Rats | Intracerebral (hippocampus-cortex transition) | Not specified in concentration, but sufficient to induce effect | Potent and progressive epileptiform events on EEG, attenuated by diazepam; neurodegeneration observed with histochemical staining. | [3] |
| Crude Lyophilized Star Fruit Extract | "Normal animals" | Intracerebral | 20 mg/mL in saline | Induced status epilepticus. | [3] |
| Purified this compound | "Normal animals" | Intracerebral | 0.1 mg/mL in saline | Induced status epilepticus. | [3] |
| Star Fruit Juice | Sprague-Dawley Rats | Intraperitoneal | 10.67 g/kg | Seizures and death in 50% of animals. | [5] |
| Star Fruit Juice | Sprague-Dawley Rats | Intraperitoneal | 1.33 - 10.67 g/kg | Dose-dependent prolongation of barbiturate-induced sleeping time. | [5] |
Note: The study by Fang et al. (2002) attributes the observed toxicity primarily to oxalate (B1200264) in the star fruit juice.[5]
Table 2: In Vivo Cardiovascular Effects of Averrhoa carambola Extracts
| Test Substance | Animal Model | Administration Route | Dose | Observed Effects | Reference |
| Aqueous Extract of A. carambola Leaves | Normotensive Anesthetized Rats | Intravenous | 12.5 - 50.0 mg/kg | Dose-dependent hypotension. | [6] |
| Hydroalcoholic Extract of A. carambola Fruit | Male Wistar Rats | Oral | 200 & 400 mg/kg for 21 days | Protected against isoproterenol-induced myocardial infarction (reduced cardiac biomarkers, necrosis, and inflammation). | [7] |
| Aqueous Extract of A. carambola | Rats with Isoprenaline-Induced Ventricular Remodelling | Oral | Not specified | Attenuated apoptosis, fibrosis, necrosis, and inflammatory infiltration of myocardial tissue. | [8] |
Disclaimer: The cardiovascular effects listed above are from extracts of the star fruit plant, not from purified this compound. The specific contribution of this compound to these effects, if any, is unknown.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurotoxicity in Rodents
This protocol outlines the procedure for evaluating the convulsant and neurodegenerative effects of this compound following direct intracerebral administration.
1.1. Materials
-
This compound (purified)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 33-gauge needle
-
Surgical drill and instruments
-
EEG recording system with cortical or depth electrodes
-
Video monitoring system
-
Histology reagents (e.g., Fluoro-Jade for staining degenerating neurons, Nissl stain)
1.2. Animal Model
-
Adult male Wistar or Sprague-Dawley rats (250-300g) are recommended. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
1.3. This compound Preparation
-
Prepare a stock solution of this compound in sterile saline. A starting concentration of 0.1 mg/mL can be used as a reference.[3] The solution should be freshly prepared and filtered through a 0.22 µm syringe filter before use.
1.4. Surgical Procedure (Intracerebroventricular or Intracerebral Injection)
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the desired injection coordinates relative to bregma. For targeting the hippocampus, typical coordinates for a rat are: AP -3.8 mm, ML ±2.5 mm, DV -2.8 mm.
-
Drill a small burr hole through the skull at the marked coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse a small volume (e.g., 0.5 - 2.0 µL) of the this compound solution over several minutes.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle and suture the incision.
-
For EEG recordings, implant electrodes in the desired brain regions (e.g., cortex, hippocampus) during the same surgical session.
1.5. Post-Injection Monitoring and Behavioral Assessment
-
Allow the animal to recover from anesthesia in a clean, warm cage.
-
Continuously monitor the animal's behavior for at least 4 hours post-injection using a video recording system.
-
Score seizure activity using a standardized scale (e.g., a modified Racine scale). Note the latency to the first seizure, seizure duration, and seizure severity.
-
Record EEG data concurrently to correlate behavioral seizures with electrographic activity.
1.6. Histopathological Analysis
-
At a predetermined time point (e.g., 24 hours or 7 days post-injection), perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Harvest the brains and process them for histological analysis.
-
Perform Fluoro-Jade staining to identify degenerating neurons and Nissl staining to assess overall cytoarchitecture.
Protocol 2: Preliminary Screening for Cardiovascular Effects of this compound
This protocol is a suggested starting point to investigate the potential direct cardiovascular effects of this compound, adapted from general cardiotoxicity screening methods.
2.1. Materials
-
This compound (purified)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., urethane (B1682113) for terminal procedures, or isoflurane for survival studies)
-
Surgical instruments for catheterization
-
Pressure transducer and data acquisition system for blood pressure monitoring
-
ECG recording system with subcutaneous electrodes
-
Temperature controller
2.2. Animal Model
-
Adult male Sprague-Dawley rats (250-300g).
2.3. Procedure
-
Anesthetize the animal.
-
Implant a catheter into the femoral artery for continuous blood pressure monitoring and into the femoral vein for intravenous administration of this compound.
-
Place subcutaneous needle electrodes for ECG recording.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline recordings of blood pressure, heart rate, and ECG.
-
Administer increasing doses of this compound intravenously at set intervals. A starting dose range could be extrapolated from the intracerebral studies, though systemic administration will likely require higher doses.
-
Record cardiovascular parameters continuously throughout the experiment.
-
Analyze the data for changes in mean arterial pressure, heart rate, and ECG intervals (e.g., PR, QRS, QT).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in a neuron.
Caption: Experimental workflow for in vivo neurotoxicity assessment.
Caption: Workflow for preliminary cardiotoxicity screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurotoxic effects of carambola in rats: the role of oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypotensive effect of aqueous extract of Averrhoa carambola L. (Oxalidaceae) in rats: an in vivo and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
Application Note: Isolation and Purification of Caramboxin from Lyophilized Star Fruit (Averrhoa carambola) Extract
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the isolation, purification, and characterization of caramboxin, a neurotoxin found in star fruit. The methodology is designed for researchers aiming to study its pharmacological properties or develop analytical standards.
Introduction
This compound (CBX) is a potent, non-proteinogenic amino acid neurotoxin found in the star fruit (Averrhoa carambola)[1]. It has been identified as the causative agent for severe neurological effects, including seizures, mental confusion, and even death, particularly in individuals with pre-existing kidney disease[1][2]. The toxin exerts its effects by acting as an agonist on ionotropic glutamate (B1630785) receptors, specifically NMDA and AMPA receptors, leading to excessive neuronal excitation and potential neurodegeneration[1][3][4].
Structurally similar to phenylalanine, this compound's water-soluble nature complicates its removal from the body in renally-impaired individuals[1][5]. This protocol outlines a robust method for isolating high-purity this compound from a lyophilized aqueous extract of star fruit, employing a combination of ion-exchange and size-exclusion chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
Materials and Equipment
Reagents and Consumables:
-
Ripe Star Fruit (Averrhoa carambola)
-
Deionized (DI) Water, HPLC grade
-
Ammonium (B1175870) Bicarbonate
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Cation-exchange resin (e.g., Dowex 50WX4 or similar)
-
Size-exclusion chromatography media (e.g., Sephadex G-10 or similar)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.22 µm Syringe Filters
Equipment:
-
High-speed blender/homogenizer
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Chromatography columns
-
Peristaltic pump
-
Fraction collector
-
Rotary evaporator
-
Semi-preparative and Analytical HPLC systems with PDA/UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Vortex mixer
-
pH meter
-
Analytical balance
Experimental Protocols
Workflow for this compound Isolation
The overall workflow involves aqueous extraction from the fruit, lyophilization, followed by a multi-step chromatographic purification process to isolate the target compound.
Caption: Experimental workflow for this compound isolation.
Protocol 1: Preparation of Lyophilized Extract
-
Fruit Preparation: Wash ripe star fruits thoroughly. Cut them into small pieces, removing the seeds.
-
Homogenization: Weigh the fruit pieces and place them in a blender with DI water at a 1:2 ratio (w/v). Homogenize at high speed for 5-10 minutes until a uniform slurry is formed.
-
Clarification: Transfer the slurry to centrifuge tubes and centrifuge at 8,000 x g for 20 minutes at 4°C to pellet solid debris.
-
Collection: Carefully decant and collect the supernatant. Filter the supernatant through cheesecloth to remove any remaining large particles.
-
Lyophilization: Freeze the aqueous supernatant at -80°C until completely solid. Lyophilize the frozen extract for 48-72 hours until a fine, dry powder is obtained.
-
Storage: Store the lyophilized powder in an airtight, desiccated container at -20°C.
Protocol 2: Multi-Step Chromatographic Purification
This part of the protocol is adapted from bio-guided chemical procedures used to first identify the toxin[3].
-
Step A: Cation-Exchange Chromatography (Initial Capture)
-
Reconstitute 10 g of lyophilized powder in 100 mL of 0.01 M ammonium bicarbonate buffer (pH 7.8).
-
Pack a column with a suitable cation-exchange resin (e.g., Dowex 50WX4) and equilibrate it with the same buffer.
-
Load the reconstituted extract onto the column.
-
Wash the column extensively with the equilibration buffer (approx. 20 column volumes) to remove unbound neutral and anionic compounds.
-
Elute the bound compounds, including this compound, using a stepwise or linear gradient of ammonium bicarbonate buffer (e.g., 0.1 M to 1.0 M, pH 7.8).
-
Collect fractions and screen for the presence of this compound using analytical HPLC-MS.
-
-
Step B: Size-Exclusion Chromatography (Desalting and Fractionation)
-
Pool the this compound-positive fractions from the previous step and concentrate them using a rotary evaporator at low temperature (<40°C).
-
Equilibrate a size-exclusion column (e.g., Sephadex G-10) with 0.15 M ammonium bicarbonate buffer (pH 7.8)[3].
-
Load the concentrated sample onto the column.
-
Elute with the same buffer at a constant flow rate.
-
Collect fractions. This compound, being a small molecule (Molar Mass: 255.226 g·mol−1), will elute after larger molecules but before the salts[1]. Monitor fractions by analytical HPLC.
-
-
Step C: Semi-Preparative RP-HPLC (Final Purification)
-
Pool and lyophilize the purified fractions from the size-exclusion step to remove the buffer.
-
Reconstitute the powder in the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).
-
Purify the sample using a semi-preparative RP-HPLC system. (See Table 2 for example parameters).
-
Collect the peak corresponding to the retention time of this compound.
-
Confirm the purity of the collected fractions using analytical HPLC. Pool fractions with >98% purity.
-
Lyophilize the final pooled fractions to obtain pure this compound as a solid.
-
Protocol 3: Characterization and Quantification
-
Purity Assessment: Analyze the final product using an analytical HPLC-PDA method (See Table 2). Purity is determined by integrating the peak area of this compound relative to the total peak area at a relevant wavelength (e.g., 254 nm or 280 nm).
-
Identity Confirmation: Use LC-MS to confirm the identity of the isolated compound. The analysis should confirm the molecular formula C₁₁H₁₃NO₆ and the corresponding molecular ion at m/z 256 [M+H]⁺ or 254 [M-H]⁻ in high-resolution mass spectrometry[5].
-
Quantification: Create a standard curve using a reference standard of this compound (if available). If not, quantification can be estimated based on the weight of the final lyophilized pure compound.
Data Presentation
Table 1: Representative this compound Purification Summary
| Purification Stage | Starting Mass (g) | Final Volume/Mass | This compound Conc. (µg/mL or mg) | Purity (%) | Yield (%) |
| Lyophilized Crude Extract | 10 g | 10 g | ~50 mg (estimated) | <1% | 100% |
| Cation-Exchange Pool | - | 50 mL | ~800 µg/mL | ~15% | ~80% |
| Size-Exclusion Pool | - | 20 mL | ~1500 µg/mL | ~60% | ~60% |
| Final Pure Compound | - | 25 mg | >98% pure solid | >98% | ~50% |
| Note: Values are illustrative and will vary based on fruit source, ripeness, and experimental efficiency. |
Table 2: HPLC Method Parameters
| Parameter | Semi-Preparative Method | Analytical Method |
| Column | C18, 10 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN | 0.1% Formic Acid in ACN |
| Gradient | 5% to 30% B over 20 min | 5% to 40% B over 15 min |
| Flow Rate | 3.0 mL/min | 1.0 mL/min |
| Injection Volume | 500 µL | 10 µL |
| Detector | PDA/UV at 254 nm | PDA/UV at 254 nm |
Table 3: Mass Spectrometry Parameters for Confirmation
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | TOF, Orbitrap, or QQQ |
| Scan Range (m/z) | 100 - 500 |
| Target Ion [M+H]⁺ | 256.0716 |
| Target Ion [M-H]⁻ | 254.0565 |
| Collision Energy (for MS/MS) | 10-30 eV (for fragmentation analysis) |
This compound Signaling Pathway
This compound acts as a potent agonist at excitatory amino acid receptors, disrupting normal glutamatergic neurotransmission. This leads to an over-excitation of the central nervous system.
Caption: this compound's agonistic action on glutamate receptors.
Safety Precautions
-
Toxicity: this compound is a potent neurotoxin. Handle with extreme care at all times.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling star fruit extracts and purified this compound.
-
Handling Powder: When handling lyophilized extracts or pure this compound powder, use a chemical fume hood to prevent inhalation.
-
Waste Disposal: Dispose of all this compound-contaminated waste according to institutional guidelines for toxic chemical waste.
References
Application of Caramboxin in Studying Glutamatergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caramboxin, a neurotoxin isolated from the star fruit (Averrhoa carambola), has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of glutamatergic signaling in the central nervous system.[1][2] Structurally similar to phenylalanine, this compound acts as a potent agonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, the primary mediators of fast excitatory synaptic transmission.[1] This dual agonism allows for the robust and specific activation of glutamatergic pathways, inducing neuronal hyperexcitability, seizures, and, at higher concentrations, excitotoxic cell death.[3][4] These properties make this compound a useful agent for modeling conditions associated with glutamatergic dysfunction, such as epilepsy and ischemic neurodegeneration, in both in vitro and in vivo experimental settings.
These application notes provide an overview of the utility of this compound in neuroscience research and detailed protocols for its application in studying glutamatergic pathways.
Data Presentation
The following table summarizes quantitative data from electrophysiological studies of this compound on rodent hippocampal neurons, providing a reference for experimental design.
| Parameter | Value | Experimental System | Comments | Reference |
| This compound Concentration for Inward Current Induction | 400 nM | Pyramidal neurons in rat hippocampal slices | Caused a significant inward deflection of the current, indicative of neuronal excitation. | [3] |
| Control Inward Current | -322.83 ± 25.66 pA | Pyramidal neurons in rat hippocampal slices | Baseline current before application of any compound. | [3] |
| Inward Current after this compound (or CEF*) Application | -2124.33 ± 397.12 pA | Pyramidal neurons in rat hippocampal slices | Demonstrates the potent excitatory effect of this compound. | [3] |
| Inward Current after DNQX Application (AMPA/Kainate antagonist) | -544.00 ± 97.45 pA | Pyramidal neurons in rat hippocampal slices | The excitatory effect of this compound is significantly blocked by the AMPA/kainate receptor antagonist DNQX (10 µM). | [3] |
*CEF (Crude Extract Fraction) containing this compound was used in some experiments reported in the source.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action at the Glutamatergic Synapse
The following diagram illustrates the action of this compound on postsynaptic glutamatergic receptors.
Experimental Workflow: In Vitro Electrophysiology
This diagram outlines the key steps for studying the effects of this compound on neuronal activity using hippocampal slices.
Experimental Workflow: In Vivo Neurotoxicity Study
This workflow details the procedure for assessing the neurotoxic effects of this compound when administered directly into the rodent brain.
Experimental Protocols
Protocol 1: Preparation of Acute Rodent Hippocampal Slices for Electrophysiology
This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.[5][6][7][8]
Materials:
-
Adult rodent (rat or mouse)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice-cold dissection buffer (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF for incubation and recording
-
Incubation chamber
Procedure:
-
Anesthetize the rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform transcardial perfusion with ice-cold, carbogen-saturated dissection buffer to clear blood and rapidly cool the brain.
-
Quickly decapitate the animal and dissect the brain, placing it in the ice-cold dissection buffer.
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut transverse slices (typically 300-400 µm thick) in the ice-cold, carbogenated dissection buffer.
-
Transfer the slices to an incubation chamber containing standard aCSF saturated with carbogen. Allow slices to recover for at least 1 hour at a controlled temperature (e.g., 32-34°C for the initial 30 minutes, then at room temperature).
Protocol 2: Whole-Cell Patch-Clamp Recording of this compound-Induced Currents
This protocol outlines the steps for recording neuronal responses to this compound application in hippocampal slices.
Materials:
-
Prepared hippocampal slices (from Protocol 1)
-
Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass micropipettes (for recording)
-
Internal solution for the recording pipette
-
This compound stock solution
-
Glutamatergic antagonists (e.g., DNQX for AMPA/kainate receptors, AP5 for NMDA receptors)
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber on the microscope stage, continuously perfused with carbogenated aCSF.
-
Using visual guidance (e.g., DIC optics), identify a pyramidal neuron in the CA1 region of the hippocampus.
-
Establish a whole-cell patch-clamp configuration on the selected neuron.
-
Record baseline neuronal activity (e.g., holding current in voltage-clamp mode).
-
Bath-apply this compound at the desired concentration (e.g., 400 nM) and record the resulting changes in neuronal current.[3]
-
After observing the effect of this compound, wash out the compound by perfusing with standard aCSF.
-
To confirm the receptor subtype involved, co-apply this compound with a specific antagonist (e.g., 10 µM DNQX) and record the response.[3]
-
Analyze the recorded currents to quantify the effects of this compound and the antagonist.
Protocol 3: Intracerebral Microinjection of this compound in Rodents
This protocol describes the stereotaxic injection of this compound into a specific brain region, such as the hippocampus, to study its in vivo effects.[9][10][11][12]
Materials:
-
Adult rodent
-
Anesthetic
-
Stereotaxic apparatus
-
Micro-drill
-
Hamilton syringe with a fine-gauge needle or a glass micropipette connected to a microinjection pump
-
This compound solution (in sterile saline or aCSF)
-
Suturing materials
Procedure:
-
Anesthetize the rodent and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Use a stereotaxic atlas to determine the coordinates for the target brain region (e.g., hippocampus).
-
Drill a small burr hole in the skull at the determined coordinates.
-
Slowly lower the injection needle or micropipette to the target depth.
-
Infuse a small volume of the this compound solution (e.g., 0.1-1.0 µL) at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
-
Leave the needle in place for a few minutes after the injection to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics and monitoring for recovery and seizure activity.
Note on this compound Isolation
While this compound is a powerful research tool, a detailed, standardized protocol for its isolation and purification from Averrhoa carambola is not widely available in the scientific literature. Existing studies focus on the identification and characterization of the toxin.[13] Researchers interested in obtaining pure this compound may need to develop a purification strategy based on its chemical properties (a water-soluble, phenylalanine-like amino acid) or source it from a commercial supplier if available.
Conclusion
This compound offers a unique and potent means to investigate the complexities of glutamatergic neurotransmission. Its ability to robustly activate both AMPA and NMDA receptors makes it an invaluable tool for creating models of excitotoxicity and for dissecting the downstream signaling cascades involved in glutamate-mediated neuronal function and dysfunction. The protocols and data provided in these application notes are intended to facilitate the use of this compound in a research setting, empowering scientists to further unravel the critical roles of glutamatergic pathways in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparing Acute Brain Slices from the Dorsal Pole of the Hippocampus from Adult Rodents [jove.com]
- 6. Hippocampal slice preparation for electrophysiology [protocols.io]
- 7. Hippocampal slice preparation and electrophysiology [bio-protocol.org]
- 8. Preparation of Acute Hippocampal Slices from Rats and Transgenic Mice for the Study of Synaptic Alterations during Aging and Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracranial Injection of Adeno-associated Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereotaxic intracranial virus injection in mice [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
Troubleshooting & Optimization
Technical Support Center: Caramboxin Purification and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caramboxin. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Section 1: Troubleshooting Guides
Low Yield During Purification
Question: We are experiencing significantly lower than expected yields of this compound after the initial extraction and ion-exchange chromatography steps. What are the potential causes and how can we troubleshoot this?
Answer: Low yields during this compound purification can arise from several factors, from the initial extraction to the chromatographic separation. Below is a systematic guide to help you identify and resolve the issue.
Troubleshooting Steps for Low this compound Yield:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Extraction | This compound is water-soluble.[1] Inefficient homogenization or insufficient solvent volume may lead to incomplete extraction from the star fruit pulp. | Ensure thorough homogenization of the fruit pulp. Use a high-speed blender and consider multiple extraction cycles with fresh deionized water. A common starting ratio is 1:4 (w/v) of fruit to water.[2] |
| Degradation During Extraction | This compound is known to be unstable in aqueous solutions and can degrade into an inactive cyclic analog. Prolonged extraction times or exposure to unfavorable pH or temperature can exacerbate this. | Minimize the extraction time and work at a reduced temperature (e.g., 4°C) to slow down degradation. Ensure the pH of the extraction medium is maintained around neutral (pH 7.0). |
| Suboptimal Ion-Exchange Chromatography Conditions | As a phenylalanine-like amino acid, this compound's binding and elution from ion-exchange resins are highly dependent on pH and ionic strength.[3] Incorrect buffer pH or salt concentration can lead to poor binding or premature elution. | Carefully control the pH of your loading buffer to ensure this compound is in the correct charge state for binding to the anion-exchange resin (e.g., DEAE-cellulose).[4] Use a shallow salt gradient for elution to achieve good separation from other charged molecules. |
| Co-elution with Other Compounds | The crude extract contains numerous other organic acids and amino acids that can compete for binding sites on the resin or co-elute with this compound. | Optimize the salt gradient and pH of the elution buffers. Consider adding an additional orthogonal chromatography step, such as reversed-phase HPLC, for further polishing. |
| Irreversible Binding to Resin | In some cases, strong interactions can lead to irreversible binding of the target molecule to the chromatography resin. | Test different types of ion-exchange resins (e.g., different functional groups or bead sizes). Ensure the column is properly regenerated between runs. |
This compound Instability and Degradation
Question: We have observed a loss of biological activity in our purified this compound samples over a short period. How can we improve its long-term stability?
Answer: The long-term stability of this compound is a significant challenge due to its susceptibility to degradation in aqueous solutions. Proper handling and storage are critical to maintaining its biological activity.
Troubleshooting and Prevention of this compound Degradation:
| Factor | Explanation | Recommended Action |
| Aqueous Solution Instability | This compound undergoes degradation in water, forming an inactive cyclic product. This is a primary cause of activity loss. | Whenever possible, work with freshly prepared solutions. For storage, lyophilize the purified this compound to a dry powder. |
| pH Sensitivity | The stability of amino acid-like compounds can be highly pH-dependent. Extreme pH values can catalyze degradation reactions. | Store lyophilized this compound as a dry powder. If a solution is necessary for a short period, maintain it at a neutral pH (around 7.0) and keep it on ice. |
| Temperature | Higher temperatures accelerate chemical degradation. | For short-term storage of solutions (hours to a few days), store at 2-8°C. For long-term storage, store lyophilized this compound at -20°C or -80°C in a desiccated environment.[5] |
| Light Exposure | Many complex organic molecules are sensitive to photodegradation. | Protect this compound solutions and lyophilized powder from direct light by using amber vials or by wrapping containers in aluminum foil. |
| Oxidation | The phenolic hydroxyl group on the this compound molecule may be susceptible to oxidation. | When preparing solutions, use degassed buffers. For long-term storage of the lyophilized powder, consider storing under an inert atmosphere (e.g., nitrogen or argon). |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting protocol for this compound purification from star fruit?
Q2: How can I monitor the purity and concentration of this compound during purification and in stability studies?
A2: A validated stability-indicating HPLC-UV or LC-MS method is the recommended approach. While a specific method for this compound is not published, a general method can be developed based on its chemical properties.
Q3: What are the expected degradation products of this compound, and how can I detect them?
A3: The primary known degradation product is an inactive, closed-ring analog formed through intramolecular cyclization in aqueous solution. This and other potential degradation products (e.g., from oxidation) can be detected and quantified using a stability-indicating HPLC method. The appearance of new peaks in the chromatogram over time, with a corresponding decrease in the this compound peak, indicates degradation. Mass spectrometry (LC-MS) can be used to identify the molecular weights of these degradation products to aid in their characterization.[6][7]
Q4: What are the key safety precautions when handling purified this compound?
A4: this compound is a potent neurotoxin.[8] Standard laboratory personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the purified compound, especially in powdered form, should be performed in a certified chemical fume hood to avoid inhalation. Accidental exposure should be treated seriously, and medical attention should be sought immediately.
Section 3: Experimental Protocols
Representative this compound Purification Protocol
This protocol is a hypothetical, detailed representation based on published outlines and general chromatography principles.[2][4] Researchers should optimize these steps for their specific experimental conditions.
-
Extraction:
-
Homogenize 10 kg of fresh star fruit with 40 L of deionized water in a high-speed blender.
-
Centrifuge the homogenate at 5,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and filter it through cheesecloth to remove large particulates.
-
-
Anion-Exchange Chromatography (Step 1):
-
Equilibrate a DEAE-cellulose column (e.g., 5 x 30 cm) with 0.01 M ammonium (B1175870) bicarbonate buffer (pH 7.8).
-
Load the crude extract onto the column at a flow rate of 7.0 mL/min.
-
Wash the column with 2 L of the equilibration buffer.
-
Elute with a linear gradient of 0.01 M to 0.15 M ammonium bicarbonate (pH 7.8).
-
Collect fractions and screen for biological activity or by HPLC.
-
-
Anion-Exchange Chromatography (Step 2):
-
Pool the active fractions and load them onto a smaller anion-exchange column (e.g., a high-resolution resin) equilibrated with 0.15 M ammonium bicarbonate (pH 7.8).
-
Elute with a shallow, linear gradient of 0.15 M to 0.2 M ammonium bicarbonate (pH 7.8) at a flow rate of 0.4 mL/min.
-
Collect fractions and analyze for purity.
-
-
Reversed-Phase HPLC (Polishing Step):
-
Pool the purest fractions from the second anion-exchange step.
-
Lyophilize the sample to remove the ammonium bicarbonate buffer.
-
Reconstitute the sample in the initial mobile phase for HPLC.
-
Inject onto a preparative C18 HPLC column (e.g., 20 x 250 mm, 5 µm).
-
Elute with a linear gradient of 5% to 30% acetonitrile (B52724) in water (both containing 0.1% formic acid) over 20 minutes at a flow rate of 3.0 mL/min.
-
Collect the peak corresponding to this compound and immediately lyophilize.
-
Proposed Stability-Indicating HPLC Method
This is a template for a method that would need to be fully developed and validated according to ICH guidelines.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 40% B over 15 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode array detector (DAD) scanning from 200-400 nm; quantification at the lambda max of this compound (to be determined, likely around 280 nm).
-
Injection Volume: 10 µL.
Section 4: Data Presentation
The following tables are templates for how quantitative data from purification and stability studies should be presented. As specific data for this compound is not publicly available, these contain representative examples.
Table 1: Representative Purification Summary for this compound
| Purification Step | Total Protein (mg) | This compound (mg) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 50,000 | 100 | 0.2 | 100 | 0.2 |
| DEAE-Cellulose | 5,000 | 80 | 1.6 | 80 | 1.6 |
| Anion-Exchange #2 | 500 | 65 | 13 | 65 | 13 |
| Preparative HPLC | 10 | 50 | 500 | 50 | >98 |
Table 2: Representative Stability of Lyophilized this compound
| Storage Condition | Time Point | This compound Remaining (%) | Degradation Product 1 (%) |
| -80°C, Dark, Desiccated | 1 Month | 99.8 ± 0.1 | < 0.1 |
| 6 Months | 99.5 ± 0.2 | 0.2 ± 0.1 | |
| 12 Months | 99.1 ± 0.3 | 0.5 ± 0.2 | |
| -20°C, Dark, Desiccated | 1 Month | 99.5 ± 0.2 | 0.3 ± 0.1 |
| 6 Months | 97.2 ± 0.5 | 1.8 ± 0.4 | |
| 12 Months | 94.0 ± 0.8 | 4.5 ± 0.6 | |
| 4°C, Dark, Desiccated | 1 Month | 95.3 ± 0.6 | 3.5 ± 0.5 |
| 6 Months | 80.1 ± 1.2 | 15.2 ± 1.0 | |
| 12 Months | 65.4 ± 2.1 | 28.7 ± 1.8 |
Section 5: Visualizations
Caption: Workflow for the purification of this compound from star fruit.
Caption: this compound's proposed signaling pathway via glutamate (B1630785) receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 193.16.218.141 [193.16.218.141]
- 5. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Caramboxin Extraction from Averrhoa bilimbi
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of caramboxin from Averrhoa bilimbi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from Averrhoa bilimbi relevant?
A1: this compound is a water-soluble neurotoxin found in the fruits of Averrhoa bilimbi and the related star fruit (Averrhoa carambola).[1] Its extraction is crucial for toxicological studies, the development of analytical standards for food safety, and for research into its pharmacological properties, as it acts as an agonist of glutamate (B1630785) receptors.[1]
Q2: What part of the Averrhoa bilimbi fruit should be used for extraction to maximize this compound yield?
A2: Currently, there is limited specific data on the distribution of this compound within the Averrhoa bilimbi fruit. However, studies on the related Averrhoa carambola suggest that the toxin is present throughout the fruit. For initial extractions, it is recommended to use the entire fruit (pulp and seeds) to ensure all potential sources of this compound are included. Further studies are needed to determine if specific parts of the fruit have higher concentrations.
Q3: What are the key properties of this compound to consider during extraction?
A3: this compound is a non-proteinogenic amino acid with a chemical structure similar to phenylalanine.[1] A critical property is its water solubility, which dictates the choice of appropriate extraction solvents.[1] Its stability under different pH and temperature conditions should also be considered to prevent degradation during the extraction process.
Q4: Are there any known safety precautions when handling this compound extracts?
A4: Yes, this compound is a neurotoxin.[1] All handling of extracts believed to contain this compound should be performed in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Given its neurotoxic properties, particular care should be taken to avoid inhalation or direct contact with the skin.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from Averrhoa bilimbi.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Extraction Yield | 1. Inefficient cell lysis: The solvent may not be effectively penetrating the plant tissue to release this compound. 2. Inappropriate solvent polarity: The solvent used may not be optimal for solubilizing this compound. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient for complete extraction. 4. Degradation of this compound: The extraction conditions (e.g., high temperature, extreme pH) may be causing the degradation of the target compound. | 1. Improve sample preparation: Ensure the fruit is properly homogenized or finely powdered to increase the surface area for extraction. 2. Optimize solvent system: Since this compound is water-soluble, start with polar solvents like water, ethanol (B145695), or methanol (B129727). Consider using a mixture of solvents (e.g., 85% ethanol in water) to enhance extraction efficiency. 3. Adjust extraction parameters: Experiment with longer extraction times and slightly elevated temperatures (e.g., 40-60°C). Ultrasonic-assisted extraction (UAE) can significantly improve extraction efficiency at lower temperatures and shorter times. 4. Control extraction conditions: Avoid excessively high temperatures and extreme pH values. Perform extractions under neutral or slightly acidic conditions. |
| Co-extraction of Interfering Compounds | 1. Presence of other polar compounds: The use of polar solvents will inevitably co-extract other water-soluble compounds like sugars, organic acids (including oxalic acid), and flavonoids. 2. Complex matrix of the fruit: Averrhoa bilimbi has a complex biochemical matrix. | 1. Implement a pre-extraction wash: A brief wash of the plant material with a non-polar solvent like hexane (B92381) can help remove some lipids and other non-polar compounds before the main extraction. 2. Utilize solid-phase extraction (SPE): After the initial extraction, use a C18 SPE cartridge to clean up the extract. Polar compounds like this compound will have weaker retention on a C18 column compared to less polar impurities, allowing for a degree of separation. 3. Perform liquid-liquid partitioning: Partition the aqueous extract against a non-polar solvent to remove non-polar impurities. |
| Inconsistent Results Between Batches | 1. Variability in plant material: The concentration of this compound can vary depending on the ripeness of the fruit, growing conditions, and harvest time. 2. Inconsistent extraction procedure: Minor variations in the experimental protocol can lead to significant differences in yield. | 1. Standardize plant material: Use fruits of a consistent ripeness and from the same source if possible. Document the characteristics of the starting material for each batch. 2. Maintain a strict protocol: Ensure all extraction parameters (e.g., solvent-to-solid ratio, extraction time, temperature, sonication power) are kept constant between batches. |
Experimental Protocols
The following are suggested starting protocols for the extraction and analysis of this compound from Averrhoa bilimbi. These should be optimized for your specific laboratory conditions and research goals.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is based on methods optimized for flavonoid extraction from Averrhoa bilimbi and is adapted for the water-soluble nature of this compound.
1. Sample Preparation:
-
Fresh Averrhoa bilimbi fruits are washed and blended into a fine puree.
-
Alternatively, fruits can be freeze-dried and ground into a fine powder.
2. Extraction:
-
Mix the fruit puree or powder with 85% aqueous ethanol in a 1:10 solid-to-solvent ratio (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
3. Post-Extraction Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
The resulting extract can be used for preliminary analysis or further purification.
Protocol 2: Purification of this compound using Solid-Phase Extraction (SPE)
This protocol provides a basic clean-up step to remove non-polar impurities.
1. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
2. Sample Loading:
-
Load the filtered extract from Protocol 1 onto the conditioned C18 cartridge.
3. Elution:
-
Wash the cartridge with deionized water to elute the polar fraction containing this compound.
-
Less polar impurities will be retained on the C18 sorbent.
4. Analysis:
-
The collected aqueous fraction can be analyzed for this compound content using HPLC-UV or LC-MS/MS.
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method that can be adapted for this compound quantification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance spectrum of a this compound standard (if available). If a standard is not available, monitoring at multiple wavelengths in the range of 220-300 nm is recommended for initial method development.
-
Injection Volume: 20 µL.
Data Presentation
Table 1: Comparison of Extraction Methods for Compounds from Averrhoa bilimbi
| Extraction Method | Solvent | Key Parameters | Target Compounds | Reported Yield/Efficiency | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 85% Ethanol | 2 hours reflux, 90°C | Myricetin and Luteolin | Myricetin: 336 mg/kg, Luteolin: 231 mg/kg | [2] |
| Conventional Solvent Extraction | Ethanol | - | Flavonoids | - | [2] |
Note: Data for this compound extraction is currently limited. This table presents data for other compounds from the same plant to provide a baseline for methodological comparison.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
preventing caramboxin degradation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of caramboxin in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions in a question-and-answer format.
Q1: I prepared a this compound solution in water, and it rapidly lost its biological activity. What happened?
A1: this compound is known to be unstable in aqueous solutions at room temperature. It likely degraded into an inactive closed-ring analogue, a lactam.[1] To mitigate this, always prepare fresh solutions for immediate use whenever possible. If storage is necessary, follow strict storage protocols.
Q2: I observed a precipitate forming in my concentrated this compound stock solution upon storage at low temperatures. What should I do?
A2: Precipitate formation upon cooling can be due to the solution being saturated or incompatible buffer components. Here are some steps to address this:
-
Try to redissolve the precipitate by gently warming the solution. Do not exceed 40°C.
-
If you used an organic solvent like DMSO to initially dissolve the this compound, ensure the final concentration in your aqueous buffer is low enough to maintain solubility.
-
Consider preparing a less concentrated stock solution.
Q3: My experimental results are inconsistent, and I suspect this compound degradation. How can I confirm this?
A3: You can confirm this compound degradation by analyzing your solution using High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate and quantify both the active this compound and its inactive degradation product. A decrease in the this compound peak area and the appearance of a new peak corresponding to the inactive analogue would confirm degradation.
Q4: I'm concerned about photodegradation. Is this compound sensitive to light?
A4: While specific studies on the photosensitivity of this compound are limited, it is a general best practice for handling neurotoxins and complex organic molecules to protect them from light. Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to prevent potential photodegradation.
`dot graph Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853", fontcolor="#202124"];
start [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; loss_of_activity [label="Loss of Biological Activity"]; inconsistent_results [label="Inconsistent Results"]; precipitate [label="Precipitate Formation"]; check_storage [label="Review Storage Conditions\n(Temp, pH, Light)"]; prepare_fresh [label="Prepare Fresh Solution"]; hplc_analysis [label="Analyze by HPLC"]; check_concentration [label="Review Solution Concentration"]; warm_sonicate [label="Gently Warm / Sonicate"]; modify_protocol [label="Modify Experimental Protocol"]; end_solution [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> {loss_of_activity, inconsistent_results, precipitate}; loss_of_activity -> check_storage; inconsistent_results -> hplc_analysis; precipitate -> check_concentration; check_storage -> prepare_fresh [label="Improper Storage"]; prepare_fresh -> modify_protocol; hplc_analysis -> modify_protocol [label="Degradation Confirmed"]; check_concentration -> warm_sonicate [label="Supersaturated"]; warm_sonicate -> modify_protocol; modify_protocol -> end_solution; } ` Caption: Troubleshooting workflow for this compound solution issues.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound?
A1: this compound is a water-soluble, non-proteinogenic amino acid with a chemical structure similar to phenylalanine.[2] Its structure includes hydroxyl, carboxyl, and methoxy (B1213986) functional groups, which are potential sites of reactivity.[2][3]
Q2: What is the primary degradation pathway for this compound in aqueous solutions?
A2: The primary degradation pathway for this compound in aqueous solutions involves an intramolecular cyclization to form a stable, but biologically inactive, lactam (a closed-ring analogue).[1]
Q3: What are the optimal storage conditions for this compound solutions?
A3: While specific stability data for this compound is scarce, based on general practices for neurotoxins and amino acid analogues, the following conditions are recommended:
-
Temperature: For long-term storage, -20°C or -80°C is recommended. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.
-
pH: A slightly acidic pH (around 4-6) is generally recommended for the stability of similar compounds. Ripe starfruit juice has a pH of approximately 3.44.
-
Light: Protect from light by using amber vials or by covering containers with foil.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot stock solutions into single-use volumes.
Q4: Are there any known stabilizers for this compound?
A4: There are no specifically documented stabilizers for this compound. However, for other amino acids, antioxidants have been shown to protect against degradation caused by free radicals.[4] The use of antioxidants like ascorbic acid or glutathione (B108866) could be explored, but their efficacy for preventing this compound's specific degradation pathway would need to be experimentally validated.
Q5: How can I prepare a stock solution of this compound?
A5: Due to its water solubility, this compound can be dissolved in high-purity water or a slightly acidic buffer. If solubility is an issue, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used initially, followed by dilution with the aqueous buffer. Ensure the final concentration of the organic solvent is minimal to avoid affecting your experiments. For a detailed protocol, please refer to the "Experimental Protocols" section.
Quantitative Data Summary
Specific quantitative data on this compound degradation kinetics is limited in the published literature. The table below summarizes general stability recommendations based on the properties of similar molecules.
| Parameter | Condition | Recommendation | Rationale |
| Temperature | Long-term Storage | -20°C to -80°C | Minimizes chemical degradation rates. |
| Short-term Storage | 2-8°C | Slows degradation for short periods. | |
| Room Temperature | Avoid | Known to be unstable and degrades.[1] | |
| pH | Aqueous Solution | pH 4-6 (Slightly Acidic) | May slow hydrolysis and cyclization reactions. |
| Light Exposure | All Conditions | Protect from Light | Prevents potential photodegradation. |
| Freeze-Thaw Cycles | Stock Solutions | Avoid | Aliquot into single-use volumes to prevent degradation from repeated temperature changes. |
Note: The recommendations above are based on general chemical principles and practices for similar compounds. It is crucial to experimentally validate the stability of this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a this compound stock solution with considerations for enhancing its stability.
Materials:
-
This compound (solid)
-
Sterile, pyrogen-free water (e.g., HPLC-grade)
-
0.1 M Citrate (B86180) buffer (pH 5.0)
-
Sterile, low-protein binding microcentrifuge tubes (amber or covered in foil)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Pre-cool: Place the citrate buffer and microcentrifuge tubes on ice.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube on a calibrated analytical balance.
-
Dissolution: Add a small volume of the pre-cooled 0.1 M citrate buffer (pH 5.0) to the tube containing the this compound.
-
Mixing: Vortex the tube for 30-60 seconds to aid dissolution. If the this compound does not fully dissolve, sonicate the tube in a cold water bath for 5-10 minutes.
-
Final Volume: Once dissolved, add the pre-cooled citrate buffer to reach the final desired concentration.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber or foil-wrapped microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
Protocol 2: Assessing this compound Stability using HPLC (Method Development Template)
This protocol provides a starting point for developing an HPLC method to quantify this compound and its primary degradation product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound standard
-
Degraded this compound solution (prepared by leaving a solution at room temperature for several days)
Procedure:
-
Sample Preparation: Prepare this compound solutions at known concentrations in the desired aqueous buffer. For the stability study, incubate these solutions under different conditions (e.g., 4°C, 25°C, 40°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Chromatographic Conditions (Starting Point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: 280 nm (this may need to be optimized based on the UV spectrum of this compound)
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 50 25 95 | 30 | 5 |
-
-
Method Optimization:
-
Inject the this compound standard and the degraded solution to identify the peaks for this compound and its degradation product.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good separation and peak shape.
-
-
Data Analysis:
-
Create a calibration curve using the this compound standard.
-
Quantify the concentration of this compound remaining at each time point for each condition.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
References
overcoming low sensitivity in caramboxin mass spectrometry detection
Welcome to the technical support center for the mass spectrometry detection of caramboxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low sensitivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its detection challenging?
A1: this compound is a neurotoxin found in starfruit (Averrhoa carambola)[1]. Structurally, it is an amino acid analogue, similar to phenylalanine[1][2]. Its detection by mass spectrometry can be challenging due to several factors, including its presence at low concentrations in complex biological matrices, potential for poor ionization efficiency, and susceptibility to matrix effects which can suppress the analyte signal[3][4].
Q2: What are "matrix effects" in mass spectrometry?
A2: Matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins from plasma, urine, or tissue extracts)[4][5]. This interference can either suppress or, less commonly, enhance the analyte's signal, leading to poor sensitivity and inaccurate quantification[4]. Endogenous phospholipids (B1166683) have been identified as a major source of matrix effects in LC-MS analysis[5].
Q3: Which ionization technique is best for this compound analysis?
A3: The optimal ionization technique depends on the sample matrix and desired sensitivity. Electrospray ionization (ESI) is widely used for polar compounds like amino acids and would be a primary choice for this compound[6]. However, if ESI suffers from significant matrix effects, other techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be explored, as they are sometimes less susceptible to matrix effects for certain analytes[6][7]. A comparative study of ionization sources is often necessary to determine the most effective method for a specific application[8].
Q4: Can derivatization improve this compound detection?
A4: Yes, chemical derivatization is a powerful strategy to improve the sensitivity of LC-MS/MS analysis[9]. By reacting this compound with a derivatizing agent, you can improve its chromatographic properties and, most importantly, enhance its ionization efficiency[10][11]. For a molecule like this compound with amine and carboxylic acid functional groups, reagents targeting these groups could be employed to attach a permanently charged or easily ionizable tag.
Troubleshooting Guide
This guide addresses specific issues you may encounter during this compound analysis.
Issue 1: Low or No this compound Signal
If you are observing a weak or absent signal for your this compound standard or sample, it is crucial to systematically investigate the potential causes. The following workflow can help diagnose the issue.
Issue 2: Inconsistent Signal Intensity & Poor Reproducibility
Inconsistent signal is often a hallmark of unmitigated matrix effects or issues with sample preparation.
Q: Why is my this compound peak intensity highly variable between injections, especially in biological samples?
A: This is likely due to matrix effects. Components from complex matrices like plasma or urine can interfere with this compound's ionization[4][5]. The ultimate goal of sample preparation is to reduce these effects to achieve the required reproducibility and sensitivity[5].
Solutions & Experimental Protocols:
-
Improve Sample Preparation: The most critical step is to remove interfering matrix components before analysis. The choice of technique depends on the matrix complexity.
-
Protein Precipitation (PPT): A simple method, but often provides the least clean extracts.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, involving partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Often considered the most effective method for cleaning up complex samples. Mixed-mode SPE, which uses both reverse-phase and ion-exchange mechanisms, can provide the cleanest extracts and lead to a considerable reduction in matrix effects[5].
Table 1: Comparison of Sample Preparation Techniques
Technique Pros Cons Best For Protein Precipitation (PPT) Fast, simple, inexpensive. Non-selective, may not remove phospholipids, high potential for matrix effects.[5] Initial screening, high-throughput when sufficient sensitivity is available. Liquid-Liquid Extraction (LLE) More selective than PPT, good for removing salts and polar interferences. More labor-intensive, requires larger solvent volumes, can be difficult to automate.[5] Samples where analyte has significantly different polarity from interferences. | Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts, effectively removes phospholipids and salts, easily automated.[5] | Higher cost, requires method development. | Achieving the lowest detection limits and highest data quality, especially for regulatory or clinical assays. |
-
-
Use Matrix-Matched Calibrants: To quantify the matrix effect, you can compare the signal of an analyte in a neat solution versus a post-extraction spiked blank matrix sample[4]. For quantification, prepare your calibration standards in a blank matrix extract that is representative of your samples to compensate for signal suppression or enhancement[12].
-
Employ Stable Isotope-Labeled Internal Standards (SIL-IS): The best way to correct for matrix effects and sample prep variability is to use a SIL-IS for this compound. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization and accurate quantification.
Issue 3: Poor Sensitivity Due to Inefficient Ionization
Q: My sample is clean, but the signal is still too low. How can I improve the MS response?
A: If sample cleanup is not the issue, the problem may lie with the inherent ionization efficiency of this compound under your experimental conditions.
Solutions & Experimental Protocols:
-
Optimize MS Source Parameters: Systematically optimize key source parameters such as gas temperature, gas flow rates, and ion transfer voltages to maximize the signal for this compound[6].
-
Mobile Phase Modification: The composition of the mobile phase can significantly impact ESI efficiency.
-
pH: Since this compound is an amino acid, controlling the pH is critical. Acidic mobile phases (e.g., using 0.1% formic acid) will protonate the amine group, promoting positive ion formation.
-
Supercharging Agents: Consider adding small amounts of "supercharging" agents (e.g., m-nitrobenzyl alcohol or sulfolane) to the mobile phase. These agents can enhance the charge state of analytes, which can improve sensitivity, particularly for peptides and proteins[13].
-
-
Chemical Derivatization: This is a highly effective, targeted approach to boost sensitivity. The goal is to attach a chemical group to this compound that is more readily ionized than the native molecule.
-
Principle: A derivatization reagent is chosen that reacts specifically with a functional group on this compound (e.g., its primary amine). This reagent contains a moiety that is easily protonated or carries a permanent positive charge, drastically increasing MS response.
-
Example Protocol (General): While a specific protocol for this compound is not established in the provided literature, a general approach for amines involves reagents like those used in azo coupling[14] or other commercially available kits. The reaction typically involves incubating the dried sample extract with the derivatization reagent under optimized conditions (e.g., specific pH, temperature, and time) before LC-MS/MS analysis[9].
-
References
- 1. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is matrix effect and how is it quantified? [sciex.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Combating selective ionization in the high resolution mass spectral characterization of complex mixtures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. Efficiency of ESI and APCI ionization sources in LC-MS/MS systems for analysis of 22 pesticide residues in food matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Derivatization-based sample-multiplexing for enhancing throughput in liquid chromatography/tandem mass spectrometry quantification of metabolites: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Matrix Effects and Interferences of Different Citrus Fruit Coextractives in Pesticide Residue Analysis Using Ultrahigh-Performance Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting caramboxin instability during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caramboxin. The information provided addresses common challenges related to the instability of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a neurotoxin found in star fruit (Averrhoa carambola).[1][2] It is a non-proteinogenic amino acid structurally similar to phenylalanine.[1][2] Its instability is a major concern during experimental procedures because it can degrade, leading to inaccurate quantification and misinterpretation of its biological effects. In aqueous solutions at room temperature, this compound is known to degrade into an inactive closed-ring analogue, resulting in a loss of its neurotoxic activity.[3]
Q2: What is the primary degradation pathway of this compound?
The primary degradation pathway of this compound in an aqueous solution involves an intramolecular cyclization reaction. This process converts the active this compound molecule into an inactive closed-ring analogue.[3] This degradation leads to a loss of biological activity, as the analogue does not exhibit the same neurotoxic effects.[3]
Q3: What are the known neurotoxic effects of this compound?
This compound is a potent agonist of both NMDA and AMPA glutamatergic ionotropic receptors in the central nervous system.[1][4] This stimulation of glutamate (B1630785) receptors leads to excitatory neurotoxic effects, which can manifest as symptoms like hiccups, mental confusion, seizures, and in severe cases, status epilepticus.[1][5]
Troubleshooting Guide: this compound Instability
This guide addresses specific issues that may arise during the handling and preparation of samples containing this compound.
Problem 1: Low or no detectable this compound in my sample.
-
Possible Cause 1: Degradation due to improper storage.
-
Recommendation: this compound is unstable in aqueous solutions at room temperature.[3] Samples should be processed immediately after collection. If short-term storage is necessary, it is crucial to keep the samples on ice and protected from light. For long-term storage, samples should be snap-frozen in liquid nitrogen and stored at -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
-
-
Possible Cause 2: Inefficient extraction from the biological matrix.
-
Recommendation: The choice of extraction solvent and method is critical. While a specific validated protocol for this compound from biological matrices is not widely published, a common approach for similar small molecules is protein precipitation followed by liquid-liquid or solid-phase extraction. Consider using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic aqueous component to improve extraction efficiency.
-
-
Possible Cause 3: Degradation during sample processing.
-
Recommendation: Minimize the time samples spend at room temperature during all processing steps. Use pre-chilled solvents and tubes, and perform extractions on ice.
-
Problem 2: High variability in this compound concentrations between replicate samples.
-
Possible Cause 1: Inconsistent sample handling and processing times.
-
Recommendation: Standardize all sample handling and preparation steps. Ensure that each replicate is processed for the same duration and under identical temperature and light conditions.
-
-
Possible Cause 2: pH fluctuations in the sample or extraction solvent.
-
Recommendation: The stability of many small molecules is pH-dependent. While specific data for this compound is limited, it is advisable to buffer your samples and extraction solutions to a consistent, mildly acidic pH to minimize potential degradation.
-
Problem 3: Suspected interference from other compounds in the sample matrix.
-
Possible Cause 1: Co-elution of interfering substances during chromatographic analysis.
-
Recommendation: Optimize your LC-MS/MS method to ensure adequate separation of this compound from matrix components. This may involve adjusting the mobile phase composition, gradient, or selecting a different chromatographic column.
-
-
Possible Cause 2: Matrix effects (ion suppression or enhancement) in the mass spectrometer.
-
Recommendation: Employ the use of a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar analogue can be used. This will help to correct for variations in ionization efficiency caused by the sample matrix.
-
Data Summary
Due to limited publicly available quantitative data on this compound stability, the following table summarizes the key qualitative findings and general recommendations for handling.
| Parameter | Condition | Effect on this compound Stability | Recommendation | Source |
| Temperature | Room Temperature (in aqueous solution) | Significant degradation to an inactive form. | Process samples immediately on ice. For storage, snap-freeze and maintain at -80°C. | [3] |
| pH | Not specified | Likely to affect stability, as with many amino acid-like compounds. | Maintain a consistent and mildly acidic pH during extraction and analysis. | General Knowledge |
| Light | Not specified | Potential for photodegradation, a common issue for many organic molecules. | Protect samples from light by using amber vials and minimizing exposure during handling. | General Knowledge |
Experimental Protocols
Protocol 1: Hypothetical Extraction of this compound from Plasma/Serum for LC-MS/MS Analysis
This protocol is a general guideline based on standard practices for small molecule extraction from biological fluids and should be optimized and validated for your specific experimental conditions.
-
Sample Collection and Handling:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately centrifuge at 4°C to separate plasma.
-
If not proceeding directly to extraction, snap-freeze the plasma in liquid nitrogen and store at -80°C.
-
-
Protein Precipitation:
-
To 100 µL of thawed plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
This compound Neurotoxic Signaling Pathway
Caption: this compound binds to and activates AMPA and NMDA glutamate receptors.
Experimental Workflow for this compound Analysis
Caption: Recommended workflow for preparing biological samples for this compound analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. todafruta.com.br [todafruta.com.br]
- 5. Star fruit: simultaneous neurotoxic and nephrotoxic effects in people with previously normal renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions | MDPI [mdpi.com]
Technical Support Center: Addressing Variability in Caramboxin-Induced Neurotoxicity Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caramboxin-induced neurotoxicity models. Our goal is to help you navigate the challenges and variability inherent in these experimental systems.
I. Troubleshooting Guides
This section offers solutions to common problems encountered during in vivo and in vitro experiments with this compound.
In Vivo Models: Seizure Induction and Behavioral Analysis
Issue 1: High Variability in Seizure Onset and Severity
-
Question: We are observing significant variability in the latency to seizure onset and the severity of seizures between animals in the same experimental group after this compound administration. What could be the cause, and how can we mitigate this?
-
Answer: Variability in seizure response is a common challenge in chemoconvulsant models. Several factors can contribute to this:
-
Genetic Background: Different rodent strains can exhibit varying sensitivities to neurotoxins.
-
Recommendation: Use a single, well-characterized strain for all experiments. Report the strain, sex, and age of the animals in your methodology.
-
-
Animal Health and Stress: Underlying health issues or stress can significantly impact seizure thresholds.
-
Recommendation: Ensure all animals are healthy and properly acclimated to the housing and experimental conditions for at least one week prior to the study. Minimize environmental stressors such as noise and excessive handling.
-
-
This compound Administration: The route and speed of administration can affect the bioavailability and peak concentration of this compound in the brain.
-
Recommendation: Standardize the administration protocol. Intraperitoneal (i.p.) or direct intracerebroventricular (i.c.v.) injections are common. For i.p. injections, ensure a consistent injection site and volume. For i.c.v. injections, verify cannula placement.
-
-
Fasting State: The presence of food in the stomach can alter the absorption of orally administered substances. While this compound is typically injected in experimental models, the nutritional status of the animal can still influence its metabolic state.
-
Recommendation: Standardize the fasting period before this compound administration.
-
-
Issue 2: Inconsistent Behavioral Scoring
-
Question: Our team is having difficulty achieving consistent behavioral seizure scores. How can we improve the reliability of our behavioral assessments?
-
Answer: Consistent and objective behavioral scoring is crucial for reliable data.
-
Clear and Standardized Scoring System: The Racine scale is a commonly used system for scoring convulsive seizures. However, it's important to have a detailed and unambiguous definition for each stage.
-
Recommendation: Develop a detailed scoring sheet with clear descriptions and visual examples for each seizure stage. Ensure all observers are trained on this system before the study begins. Conduct regular inter-observer reliability checks.
-
-
Blinded Observation: Observer bias can unconsciously influence scoring.
-
Recommendation: Whenever possible, the observer scoring the animal's behavior should be blinded to the experimental group.
-
-
Video Recording: Real-time scoring can be challenging, especially during severe seizures.
-
Recommendation: Video record all behavioral experiments. This allows for repeated and detailed analysis by multiple observers.
-
-
In Vitro Models: Cell Culture and Electrophysiology
Issue 3: High Variability in Cell Viability Assays (e.g., MTT, LDH)
-
Question: We are seeing large error bars and inconsistent results in our cell viability assays after treating neuronal cultures with this compound. What are the potential sources of this variability?
-
Answer: In vitro assays are sensitive to a variety of factors that can introduce variability.
-
Cell Culture Conditions: Cell density, passage number, and overall health can significantly affect the response to a neurotoxin.
-
Recommendation: Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells. Do not use cells that are over-confluent.
-
-
Reagent Quality and Preparation: The quality and handling of reagents, including this compound, are critical.
-
Recommendation: Use high-purity this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored correctly.
-
-
Assay Protocol Execution: Minor variations in incubation times, reagent volumes, and mixing can lead to significant differences in results.
-
Recommendation: Standardize the entire assay protocol. Use calibrated pipettes and ensure thorough but gentle mixing. Include appropriate controls, such as vehicle controls, positive controls (a known neurotoxin), and blank controls (medium only).
-
-
Issue 4: Difficulty in Obtaining Stable Electrophysiological Recordings
-
Question: We are struggling to get stable whole-cell patch-clamp recordings from neurons in hippocampal slices after applying this compound. The seals are often unstable, and the cells die quickly.
-
Answer: Electrophysiological recordings in the presence of an excitotoxin like this compound can be challenging.
-
Excitotoxicity: this compound's agonistic action on glutamate (B1630785) receptors can lead to excessive neuronal depolarization, calcium influx, and subsequent cell death.
-
Recommendation: Start with a low concentration of this compound and perform a dose-response curve to find a concentration that elicits a measurable effect without causing rapid cell death. Ensure the artificial cerebrospinal fluid (aCSF) is continuously bubbled with 95% O2 / 5% CO2 to maintain slice health.
-
-
Slice Quality: The health of the hippocampal slices is paramount for obtaining good recordings.
-
Recommendation: Follow a well-established protocol for slice preparation, ensuring the cutting solution is ice-cold and continuously oxygenated. Allow slices to recover for at least one hour before starting experiments.
-
-
Recording Pipette and Seal: A high-quality seal is essential for stable recordings.
-
Recommendation: Use freshly pulled pipettes with the appropriate resistance (typically 3-7 MΩ). Apply gentle positive pressure when approaching the cell to keep the tip clean.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is an agonist of ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] By activating these receptors, this compound causes excessive neuronal excitation, leading to an influx of calcium ions, which can trigger downstream apoptotic and necrotic cell death pathways. This hyperexcitability is also the underlying cause of the seizures observed in this compound intoxication.
Q2: Why are individuals with pre-existing kidney disease more susceptible to this compound neurotoxicity?
A2: this compound is primarily cleared from the body by the kidneys.[4] In individuals with impaired renal function, this compound is not efficiently excreted, leading to its accumulation in the bloodstream and subsequent crossing of the blood-brain barrier. This results in higher concentrations of the toxin in the central nervous system, leading to more severe neurotoxic effects even with the ingestion of small amounts of starfruit.
Q3: What are the key differences between in vivo and in vitro models of this compound neurotoxicity?
A3:
-
In Vivo Models (e.g., rodents): These models allow for the study of this compound's effects on the entire organism, including complex behavioral outcomes like seizures. They also account for pharmacokinetic and pharmacodynamic factors. However, they are more complex, expensive, and subject to greater biological variability.
-
In Vitro Models (e.g., neuronal cell cultures, brain slices): These models offer a more controlled environment to study the direct cellular and molecular mechanisms of this compound neurotoxicity. They are generally higher-throughput and more cost-effective. However, they lack the complexity of a whole organism and may not fully recapitulate the in vivo response.
Q4: Is there a standardized protocol for inducing seizures with this compound in rodents?
A4: While there is no universally standardized, published protocol specifically for this compound, a reliable model can be developed by adapting established protocols for other chemoconvulsants like pilocarpine (B147212) or pentylenetetrazole (PTZ). This would involve a dose-response study to determine the optimal dose of this compound to induce seizures with minimal mortality. The route of administration (e.g., intraperitoneal) and a detailed behavioral scoring system (e.g., a modified Racine scale) should be clearly defined.
Q5: What are the most appropriate in vitro models for studying this compound neurotoxicity?
A5: The choice of in vitro model depends on the specific research question.
-
Primary Neuronal Cultures: These provide a model that closely resembles the in vivo situation but can be more difficult to maintain and have higher variability.
-
Neuronal Cell Lines (e.g., SH-SY5Y): These are more robust and reproducible. SH-SY5Y cells, a human neuroblastoma cell line, can be differentiated into a more mature neuronal phenotype, making them a suitable model for neurotoxicity studies.[5][6][7][8][9]
-
Hippocampal Slices: These preserve the local synaptic circuitry and are excellent for electrophysiological studies to investigate how this compound alters synaptic transmission and neuronal excitability.[1][10][11][12][13]
III. Data Presentation
Table 1: In Vivo Seizure Scoring (Modified Racine Scale)
| Score | Behavioral Manifestation |
| 0 | No response, normal behavior |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling (loss of postural control) |
This table is based on the widely used Racine scale for scoring convulsive seizures in rodents and can be adapted for this compound-induced seizure studies.[14][15][16][17]
Table 2: Example of In Vitro this compound Neurotoxicity Data (SH-SY5Y Cells)
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 85 ± 7.1 |
| 50 | 62 ± 8.5 |
| 100 | 41 ± 6.9 |
| 200 | 25 ± 4.3 |
This is hypothetical data to illustrate a typical dose-response relationship. Actual values will vary depending on the specific experimental conditions.
Table 3: Electrophysiological Effects of this compound on Hippocampal Neurons
| Parameter | Control | This compound (400 nM) |
| Inward Current (pA) | -322.83 ± 25.66 | -2124.33 ± 397.12 |
Data from Garcia-Cairasco et al. (2013) demonstrating the excitatory effect of this compound on pyramidal neurons in hippocampal slices.[18]
IV. Experimental Protocols
Protocol 1: In Vivo this compound-Induced Seizure Model in Rats
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection. A starting dose range of 1-10 mg/kg can be explored in a pilot study to determine the optimal dose for seizure induction.
-
Behavioral Observation: Immediately after injection, place the animal in a clear observation chamber. Record the latency to the first seizure and the seizure severity every 5 minutes for at least 2 hours using a modified Racine scale (see Table 1). Video recording is highly recommended.
-
Data Analysis: Analyze the latency to seizure, seizure duration, and maximum seizure severity.
Protocol 2: In Vitro this compound Neurotoxicity Assessment using MTT Assay in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19][20][21][22]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 3: Electrophysiological Recording of this compound's Effects in Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rat or mouse brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Record baseline synaptic activity by stimulating Schaffer collaterals.
-
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 400 nM) and record the changes in postsynaptic currents or neuronal firing rate.
-
Data Analysis: Analyze changes in the amplitude and frequency of excitatory postsynaptic currents (EPSCs) or the firing frequency of action potentials.
V. Mandatory Visualizations
Caption: this compound Signaling Pathway
Caption: In Vivo Experimental Workflow
Caption: In Vitro Experimental Workflow
References
- 1. genes2cognition.org [genes2cognition.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral characteristics as potential biomarkers of the development and phenotype of epilepsy in a rat model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research [ouci.dntb.gov.ua]
- 7. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 9. SH-SY5Y culturing [protocols.io]
- 10. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hippocampal slice preparation for electrophysiology protocol v1 [protocols.io]
- 12. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 16. Behavioral Characterization and Scoring of Seizures in Rodents | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to increase the stability of caramboxin for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to increase the stability of caramboxin for in vitro studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution seems to lose activity over a short period. What is the likely cause of this instability?
A1: this compound is inherently unstable in aqueous solutions at room temperature. The primary degradation pathway involves an intramolecular cyclization reaction, where the primary amine group attacks one of the carboxylic acid groups, forming an inactive lactam, a closed-ring analog.[1] This process is irreversible and leads to a loss of the neurotoxic activity required for in vitro studies.
Q2: What are the ideal short-term storage conditions for this compound solutions to minimize degradation?
A2: To minimize degradation during short-term storage (i.e., during an experiment), it is crucial to control the temperature and pH of the this compound solution. While specific studies on this compound are limited, general principles for stabilizing similar molecules suggest the following:
-
Temperature: Solutions should be kept on ice (0-4°C) at all times when not in immediate use. Lower temperatures significantly slow down the rate of chemical reactions, including the intramolecular cyclization that inactivates this compound.
-
pH: The pH of the solution can influence the rate of degradation. While the optimal pH for this compound stability has not been empirically determined, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is a reasonable starting point. Both highly acidic and highly basic conditions can catalyze degradation. It is advisable to use a well-buffered physiological solution.
-
Light Exposure: Protect the solution from light by using amber vials or covering the container with aluminum foil. While not definitively studied for this compound, many phenolic compounds are light-sensitive.
Q3: For long-term storage, is it better to store this compound as a solid or in a frozen solution?
A3: For long-term storage, it is highly recommended to store this compound as a lyophilized (freeze-dried) powder in a desiccated environment at -20°C or -80°C.[2][3][4] This minimizes the presence of water, which is a key component in the degradation pathway. If storing as a solution is unavoidable, it should be flash-frozen in a suitable solvent (e.g., a buffer containing a cryoprotectant) and stored at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Are there any additives or stabilizing agents I can include in my in vitro buffer to enhance this compound stability?
A4: While specific stabilizers for this compound have not been reported, several classes of compounds may help to increase its stability based on its chemical structure:
-
Antioxidants: this compound contains a phenol (B47542) group, which can be susceptible to oxidation. Including antioxidants such as ascorbic acid, Trolox, or dithiothreitol (B142953) (DTT) in your buffer could prevent oxidative degradation. The effectiveness of antioxidants is enhanced when the solution is protected from light and oxygen.
-
Chelating Agents: Metal ions can catalyze the degradation of certain organic molecules. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and may help to preserve the integrity of this compound.[][6]
-
Crowding Agents: Macromolecular crowding agents, such as polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA), can sometimes enhance the stability of small molecules in solution, although their effect on this compound is unknown.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | This compound degradation leading to variable active concentrations. | 1. Prepare fresh this compound stock solutions for each experiment from a lyophilized powder. 2. Standardize the time between solution preparation and use in the assay. 3. Always keep this compound solutions on ice. 4. Quantify this compound concentration immediately before use if possible (e.g., via HPLC). |
| Complete loss of this compound activity | Formation of the inactive lactam due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored as a dry powder at or below -20°C. 2. Avoid preparing large batches of stock solution that will be stored for extended periods. 3. Minimize the time the solution is kept at room temperature. |
| Precipitation in the stock solution | Poor solubility or degradation product formation. | 1. Prepare stock solutions in a suitable solvent, such as a buffer at a physiological pH. 2. If using organic solvents for initial solubilization (e.g., DMSO), ensure the final concentration in the aqueous buffer is low to prevent precipitation. 3. Filter the solution through a 0.22 µm filter after preparation. |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Solution
-
Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature in a desiccator to prevent condensation.
-
Solubilization: Reconstitute the powder in a pre-chilled, sterile, and appropriate physiological buffer (e.g., HEPES-buffered saline, pH 7.0) to the desired stock concentration. If necessary, a small amount of a compatible organic solvent like DMSO can be used for initial solubilization before dilution in the aqueous buffer.
-
Aliquotting: Immediately aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes.
-
Storage: For immediate use, keep the aliquots on ice and protected from light. For short-term storage (up to a few hours), store at 4°C. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.
Protocol 2: General In Vitro Assay with this compound
-
Thawing: If using a frozen aliquot, thaw it rapidly in a water bath at room temperature and immediately place it on ice.
-
Dilution: Prepare the final working concentration of this compound by diluting the stock solution in the pre-chilled assay buffer immediately before adding it to the experimental setup (e.g., cell culture plate or tissue bath).
-
Incubation: Perform the in vitro assay for the shortest duration possible to achieve the desired biological effect while minimizing the impact of degradation.
-
Controls: Include appropriate controls, such as a vehicle control and a positive control with a known stable agonist/antagonist, to validate the assay performance.
Visualizations
References
- 1. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. and Dosing of Neurotoxins | Nurse Key [nursekey.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003101483A1 - Pharmaceutical preparation of botulinum neurotoxin, methods of synthesis and methods of clinical use - Google Patents [patents.google.com]
- 6. The role of Chelating Agents in metal finishing | PAVCO [pavco.com]
minimizing matrix effects in LC-MS analysis of caramboxin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of caramboxin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS analysis of this compound, leading to inaccurate quantification due to matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity (Ion Suppression) | Co-elution of interfering compounds from the biological matrix (e.g., phospholipids (B1166683) in plasma, sugars in fruit juice).[1] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Consider switching from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a broader range of interferences.[2] 2. Optimize Chromatography: Modify the LC gradient to achieve better separation between this compound and the interfering matrix components. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[3] |
| High Signal Intensity (Ion Enhancement) | Co-eluting matrix components enhancing the ionization of this compound.[4] | 1. Improve Chromatographic Separation: Ensure the analyte peak is well-resolved from other matrix components.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar ion enhancement, allowing for accurate correction.[4] |
| Poor Reproducibility of Results | Inconsistent matrix effects across different samples or batches. | 1. Implement Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. 2. Standardize Sample Collection and Preparation: Ensure uniformity in all steps of sample handling to minimize variability in the matrix composition. |
| Peak Tailing or Splitting | Interaction of this compound with active sites on the column or interference from the matrix. | 1. Check Column Health: Flush the column or replace it if it's degraded.[5] 2. Adjust Mobile Phase pH: this compound is an amino acid-like compound, so modifying the mobile phase pH can improve peak shape.[2] 3. Improve Sample Cleanup: More effective removal of matrix components can reduce secondary interactions on the column. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting components from the sample matrix (e.g., plasma, urine, or starfruit extract).[6] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[6][7] Given that this compound is often analyzed in complex biological matrices, it is susceptible to interference from endogenous substances like phospholipids, salts, and other metabolites.[1]
Q2: How can I detect and quantify matrix effects for my this compound analysis?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[6] This involves comparing the peak area of a pure this compound standard to the peak area of a blank matrix extract spiked with this compound at the same concentration. A significant difference in peak areas indicates the presence and magnitude of matrix effects. A qualitative method, post-column infusion, can also be used to identify the regions in the chromatogram where ion suppression or enhancement occurs.[3][4]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A3: Effective sample preparation is crucial for reducing matrix effects. For this compound analysis, the following techniques are recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for selectively extracting this compound while removing a significant portion of interfering matrix components.[2] Given this compound's polar and amino acid-like structure, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange) could provide the cleanest extracts.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but the recovery of a polar analyte like this compound may be challenging and require careful optimization of the solvent system.[2]
-
Protein Precipitation (PPT): While simple, PPT is generally the least effective method for removing matrix components and often results in significant matrix effects.[2] It should be used with caution and may require further cleanup steps.
Q4: Can chromatographic conditions be optimized to reduce matrix effects for this compound?
A4: Yes, optimizing chromatographic conditions is a key strategy. By adjusting the mobile phase composition, gradient profile, and column chemistry, you can improve the separation of this compound from co-eluting matrix components, thereby minimizing their impact on ionization.[4] For a polar compound like this compound, a hydrophilic interaction liquid chromatography (HILIC) column could be beneficial.
Q5: Is an internal standard necessary for accurate quantification of this compound?
A5: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended and is considered the gold standard for correcting matrix effects.[4] A SIL-IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of ion suppression or enhancement. The consistent ratio of the analyte to the internal standard allows for accurate quantification despite variations in matrix effects between samples. If a SIL-IS is not available, a structural analog can be used, but with potentially less effective correction.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Preparation of Standard Solution (Set A): Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Preparation of Spiked Sample (Set B):
-
Select a blank biological matrix (e.g., human plasma, starfruit juice) that is free of this compound.
-
Process the blank matrix using your established sample preparation protocol (e.g., SPE).
-
In the final step, spike the processed blank matrix extract with the this compound standard solution to achieve the same final concentration as in Set A.
-
-
LC-MS Analysis: Analyze multiple replicates of both Set A and Set B using the developed LC-MS method.
-
Calculation of Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of this compound from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water and vortex to mix. This step helps to precipitate proteins and disrupt any protein binding.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove neutral and acidic interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Workflow for this compound Analysis from Plasma using SPE and LC-MS.
Caption: Assessing Matrix Effects with the Post-Extraction Spike Method.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of Animal Models for Consistent Caramboxin Neurotoxicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to aid researchers in developing consistent and reliable animal models of caramboxin-induced neurotoxicity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the refinement of animal models for this compound neurotoxicity.
???+ question "Q1: What is the primary mechanism of this compound neurotoxicity?" A1: this compound is a potent agonist of ionotropic glutamate (B1630785) receptors, specifically targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] This agonistic action leads to excessive neuronal excitation (excitotoxicity), resulting in symptoms like seizures, mental confusion, and in severe cases, neurodegeneration and death.[1][2]
???+ question "Q2: Which animal models are most commonly used for studying this compound neurotoxicity?" A2: Rodent models, particularly rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6), are the most frequently used animal models for investigating this compound's neurotoxic effects.[3] The choice between rats and mice may depend on the specific research question, such as the desire to model seizure activity, cognitive impairment, or motor deficits.
???+ question "Q3: What are the typical routes of administration for this compound in animal models?" A3: The primary routes of administration are intracerebroventricular (ICV) and intraperitoneal (IP). ICV injections deliver this compound directly into the central nervous system, bypassing the blood-brain barrier and allowing for the use of smaller doses to elicit a neurotoxic effect.[3] IP injections are less invasive and are used to study the systemic effects of this compound.
???+ question "Q4: How can I ensure consistent and reproducible results in my this compound neurotoxicity studies?" A4: Consistency and reproducibility can be enhanced by:
-
Standardizing Animal Characteristics: Use animals of the same species, strain, sex, and age from a reliable vendor.
-
Controlling Environmental Factors: Maintain consistent housing conditions, including a 12:12 light/dark cycle, stable temperature and humidity, and controlled noise levels.
-
Precise Dosing: Use purified this compound when possible to avoid confounding effects from other compounds present in star fruit extracts. Prepare fresh solutions for each experiment and ensure accurate dose calculations based on animal body weight.
-
Consistent Administration Technique: Follow a standardized protocol for either ICV or IP injections to minimize variability.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment groups during behavioral testing and data analysis to reduce bias.
???+ question "Q5: What behavioral tests are most relevant for assessing this compound-induced neurotoxicity?" A5: A battery of behavioral tests is recommended to assess different aspects of neurotoxicity:
-
Seizure Severity: Use a standardized scale, such as the Racine scale, to score the severity of convulsive behaviors.
-
Locomotor Activity and Anxiety: The Open Field Test can be used to evaluate changes in general movement, exploratory behavior, and anxiety-like behaviors.
-
Motor Coordination and Balance: The Rotarod Test is a standard method for assessing deficits in motor coordination and balance.
-
Learning and Memory: The Morris Water Maze is a widely used test to assess spatial learning and memory deficits, which can be indicative of hippocampal damage.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound neurotoxicity experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High mortality rate in animal subjects. | 1. Dose too high: The administered dose of this compound may be above the lethal threshold for the specific animal model. 2. Animal health: Pre-existing health conditions can increase susceptibility to the toxin. 3. Post-seizure complications: Prolonged or severe seizures can lead to secondary complications. | 1. Conduct a dose-response study: Start with a low dose of this compound and gradually increase it to determine the optimal dose that induces the desired neurotoxic effects without causing excessive mortality. 2. Health screening: Ensure all animals are healthy and free from any underlying conditions before the experiment. 3. Supportive care: Provide post-seizure care, including hydration with saline and access to softened, easily accessible food. Monitor animals closely for 24-48 hours post-injection. |
| Inconsistent seizure induction or severity. | 1. Variability in administration: Inconsistent injection technique (e.g., speed of injection, needle placement for ICV) can lead to variable dosing. 2. Genetic variability: Even within the same strain, there can be individual differences in susceptibility. 3. Environmental factors: Time of day and ambient stress levels can influence seizure thresholds. | 1. Standardize injection protocol: Ensure all injections are performed by a trained individual following a strict protocol. For ICV, verify cannula placement. 2. Increase sample size: A larger number of animals per group can help to account for individual variability. 3. Control environmental conditions: Conduct experiments at the same time of day in a quiet, controlled environment to minimize stress. |
| High variability in behavioral test results. | 1. Insufficient habituation: Animals that are not properly habituated to the testing apparatus may exhibit anxiety-related behaviors that confound the results. 2. Experimenter bias: The experimenter's handling of the animals or knowledge of the treatment groups can unintentionally influence the outcomes. 3. Inconsistent testing procedures: Minor variations in how the behavioral tests are conducted can introduce significant variability. | 1. Proper habituation: Allow animals to acclimate to the testing room and apparatus for a sufficient period before starting the experiment. 2. Blinding: The experimenter conducting the behavioral tests and analyzing the data should be blinded to the experimental groups. 3. Standardize protocols: Follow a detailed, standardized protocol for each behavioral test, ensuring all animals are tested under the same conditions. |
| No observable neurotoxic effects at expected doses. | 1. This compound degradation: this compound may be unstable in solution. 2. Incorrect route of administration: For systemic effects, the chosen route may not be optimal for delivering a sufficient concentration to the brain. 3. Animal model resistance: The chosen strain may be less sensitive to this compound. | 1. Prepare fresh solutions: Prepare this compound solutions immediately before use. 2. Consider ICV administration: For direct central nervous system effects, ICV injection is more reliable than systemic routes. 3. Review literature for appropriate models: Consult scientific literature to confirm the suitability of the chosen animal strain for this compound neurotoxicity studies. |
Section 3: Data Presentation
The following tables summarize quantitative data from studies on this compound and star fruit extract neurotoxicity. Note that data for pure this compound is limited, and many studies have utilized star fruit extracts.
Table 1: Dose-Response of Star Fruit Juice on Barbiturate-Induced Sleeping Time in Rats
| Dose of Star Fruit Juice (g/kg, IP) | Mean Sleeping Time (minutes ± SD) |
| Saline (Control) | 66 ± 16.6 |
| 1.33 | 93.7 ± 13.4 |
| 2.67 | 113.3 ± 11.4 |
| 5.33 | 117.5 ± 29.0 |
| 10.67 | 172.5 ± 38.8 |
| Data from Chen et al. (2002). This study used star fruit juice, not purified this compound. The prolongation of sleeping time is an indicator of central nervous system depression, a potential neurotoxic effect. |
Table 2: Effects of Purified this compound on Neuronal Activity in Hippocampal Slices
| Treatment | Effect on Inward Current in Pyramidal Neurons |
| This compound (400 nM) | Induced a significant inward current |
| DNQX (AMPA/kainate antagonist) | Reversed the this compound-induced inward current |
| Data from Garcia-Cairasco et al. (2013). This in vitro study demonstrates the direct excitatory effect of purified this compound on neurons. |
Table 3: Qualitative Neurotoxic Effects of Intracerebrally Administered this compound in Rodents
| Compound | Concentration | Observed Effect |
| Crude Star Fruit Extract | 20 mg/mL | Epileptiform activity |
| Purified this compound | 0.1 mg/mL | Potent and progressive epileptiform effect |
| Data from Garcia-Cairasco et al. (2013). This study highlights the convulsant properties of purified this compound when directly administered to the brain.[3] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in this compound neurotoxicity research.
Intracerebroventricular (ICV) Injection in Rats
Objective: To deliver a precise dose of this compound directly into the lateral ventricles of the rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, drill)
-
Guide cannula and dummy cannula
-
Injection needle connected to a microsyringe pump
-
Dental cement
-
This compound solution in sterile saline
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the rat and secure it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Determine the coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm AP, ±1.5 mm ML, -3.5 mm DV).
-
Drill a small hole at the target coordinates.
-
Implant the guide cannula to the desired depth and secure it with dental cement and anchor screws. Place the dummy cannula inside the guide cannula.
-
Allow the animal to recover for at least one week.
-
For injection, gently restrain the animal, remove the dummy cannula, and insert the injection needle connected to the microsyringe pump.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5 µL/min).
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it and replace the dummy cannula.
-
Monitor the animal for seizure activity and other neurotoxic signs.
Electroencephalogram (EEG) Recording for Seizure Monitoring
Objective: To record and quantify seizure activity following this compound administration.
Materials:
-
EEG recording system with amplifier and data acquisition software
-
Implantable EEG electrodes
-
Surgical tools for electrode implantation
-
Dental cement
Procedure:
-
Surgically implant EEG electrodes over the desired brain regions (e.g., cortex, hippocampus) in the rat, with a reference electrode placed over a neutral area (e.g., cerebellum).
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animal to recover fully from surgery.
-
Connect the animal to the EEG recording system via a tether and commutator to allow for free movement.
-
Record a baseline EEG for a predetermined period.
-
Administer this compound via the desired route (ICV or IP).
-
Continuously record the EEG and video-monitor the animal's behavior to correlate electrographic seizures with behavioral manifestations.
-
Analyze the EEG data for epileptiform discharges, including spike-wave discharges and seizure duration and frequency.
Behavioral Testing Battery
4.3.1 Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Record its activity for a set period (e.g., 5-10 minutes) using an overhead video camera and tracking software.
-
Clean the arena thoroughly between animals to remove olfactory cues.
-
-
Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency.
4.3.2 Rotarod Test
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Train the animals on the rotarod at a low, constant speed for a few trials before the experiment.
-
On the testing day, place the animal on the rotating rod.
-
For the accelerating rotarod test, the speed of rotation gradually increases.
-
Record the latency to fall from the rod.
-
-
Parameters Measured: Latency to fall, speed at which the animal falls.
4.3.3 Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: For several consecutive days, the animal is placed in the pool from different starting positions and must find the hidden platform. The location of the platform remains constant.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds).
-
-
Parameters Measured: Latency to find the platform during acquisition, time spent in the target quadrant during the probe trial, number of platform crossings.
Section 5: Visualization of Key Pathways and Workflows
Signaling Pathway of this compound Neurotoxicity
References
dealing with caramboxin's water solubility in extraction protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with caramboxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's water solubility during extraction protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound from Averrhoa carambola (star fruit).
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inadequate Cell Lysis: The solvent may not be effectively penetrating the plant tissue to release this compound. | Action: Ensure thorough homogenization of the star fruit pulp. Consider freeze-thaw cycles or enzymatic digestion (e.g., with cellulase (B1617823) and pectinase) prior to extraction to break down cell walls. |
| Suboptimal Solvent Polarity: The extraction solvent may not be polar enough to efficiently solubilize the highly water-soluble this compound. | Action: Start with deionized water as the primary solvent. If yields are still low, consider using a methanol (B129727):water or ethanol:water mixture (e.g., 70:30 v/v) to enhance solubility. | |
| Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be sufficient for complete diffusion of this compound into the solvent. | Action: Increase the extraction time (e.g., up to 24 hours with agitation). Gentle heating (e.g., 40-50°C) can also improve extraction efficiency, but monitor for potential degradation of the analyte. | |
| Co-extraction of Interfering Compounds | High Polarity of Extraction Solvent: Water and polar organic solvents will co-extract other water-soluble compounds like sugars, organic acids, and other amino acids. | Action: Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) to remove lipids. After the primary aqueous extraction, consider a liquid-liquid extraction with a solvent of intermediate polarity (e.g., ethyl acetate) to partition out less polar impurities. Solid-phase extraction (SPE) with a C18 cartridge can also be used for cleanup; this compound will likely elute with the polar wash. |
| This compound Degradation | Enzymatic Activity: Endogenous enzymes in the fruit pulp may degrade this compound upon cell lysis. | Action: Perform the extraction at low temperatures (e.g., 4°C) and consider adding protease inhibitors to the extraction buffer. Blanching the fruit pulp briefly in hot water before extraction can also inactivate enzymes. |
| pH Instability: this compound, being an amino acid, may be susceptible to degradation at extreme pH values. | Action: Maintain a neutral pH (around 7.0) during the extraction process. Buffer the extraction solvent with a suitable buffer system (e.g., phosphate (B84403) buffer). | |
| Difficulty in Isolating Pure this compound | Similar Polarity to Other Compounds: The high polarity of this compound makes it challenging to separate from other polar molecules. | Action: Employ chromatographic techniques for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid) is a suitable method. Ion-exchange chromatography can also be effective due to the amino and carboxylic acid groups of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
Due to its high polarity and amino acid-like structure, deionized water is a good starting solvent for this compound extraction.[1][2] For enhanced efficiency, a mixture of methanol and water (e.g., 70:30 v/v) can be used. The choice of solvent may need to be optimized based on the subsequent purification steps.
Q2: How can I remove oxalic acid from my this compound extract?
Oxalic acid is another water-soluble compound present in star fruit.[1][3] Separation can be achieved through chromatographic methods like HPLC, as this compound and oxalic acid will have different retention times. Additionally, precipitation of calcium oxalate (B1200264) by adding a calcium salt (e.g., calcium chloride) followed by filtration can be explored, though this may affect the overall ionic strength of the extract.
Q3: Is it necessary to perform a defatting step before the primary extraction?
While star fruit is not particularly high in lipids, a defatting step with a non-polar solvent like hexane is good practice, especially if the downstream analysis is sensitive to lipids. This step will remove non-polar compounds that could interfere with purification.
Q4: What are the optimal storage conditions for a crude this compound extract?
To prevent degradation, crude aqueous extracts should be stored at low temperatures, preferably at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For long-term storage, lyophilization (freeze-drying) of the extract is recommended.
Q5: How does this compound exert its neurotoxic effects?
This compound acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in the central nervous system.[1][3] This leads to excessive neuronal excitation, which can result in seizures and neuronal cell death.
Experimental Protocols
Protocol 1: Aqueous Extraction of this compound from Averrhoa carambola
1. Sample Preparation:
- Select fresh, ripe star fruits.
- Wash the fruits thoroughly with deionized water.
- Cut the fruits into small pieces and remove the seeds.
- Homogenize the fruit pulp in a blender to a fine consistency.
2. Extraction:
- Weigh the homogenized pulp and add deionized water in a 1:5 ratio (w/v).
- Stir the mixture continuously at room temperature for 4 hours.
- For potentially higher yield, perform the extraction at 4°C for 12-24 hours with constant agitation.
3. Filtration and Clarification:
- Filter the mixture through several layers of cheesecloth to remove the bulk solid material.
- Centrifuge the resulting filtrate at 5000 x g for 20 minutes at 4°C to pellet finer suspended particles.
- Carefully decant and collect the supernatant.
4. Concentration:
- Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 50°C to reduce the volume.
- Alternatively, lyophilize the supernatant to obtain a dry powder.
5. Storage:
- Store the concentrated extract or lyophilized powder at -20°C or lower.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the extraction of this compound from star fruit.
This compound Signaling Pathway
References
Technical Support Center: Optimization of Dialysis Parameters for Caramboxin Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments related to the optimization of dialysis parameters for caramboxin removal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal a critical research area?
A1: this compound is a water-soluble neurotoxin found in star fruit (Averrhoa carambola) and bilimbi fruit (Averrhoa bilimbi).[1][2] In individuals with kidney disease, the toxin is not effectively excreted, leading to its accumulation in the bloodstream.[2] this compound can cross the blood-brain barrier and stimulate glutamate (B1630785) receptors (NMDA and AMPA), causing potent excitatory effects that can lead to neurological symptoms such as intractable hiccups, mental confusion, seizures, and in severe cases, status epilepticus and death.[1][3][4] Optimizing its removal is crucial for treating intoxicated patients, particularly those with chronic kidney disease (CKD).
Q2: What are the primary extracorporeal methods for removing this compound?
A2: Hemodialysis (HD) is the most common and recommended treatment for this compound intoxication.[3][5] Due to its water-soluble nature, this compound is dialyzable.[1][3] For severe cases, other methods like charcoal hemoperfusion (HP), often used in conjunction with HD, have been shown to be effective and potentially superior in removing the toxin.[6][7] Continuous renal replacement therapies (CRRT) may also be considered in severe intoxication to prevent the rebound of toxin levels between intermittent treatments.[5] Peritoneal dialysis has been shown to be ineffective.[5][8]
Q3: Should a high-flux or low-flux dialyzer be used for this compound removal?
A3: While direct comparative studies on this compound removal are scarce, the toxin's low molecular weight (255.226 g·mol−1) suggests it can be effectively removed by both low-flux and high-flux dialyzers.[1] However, high-flux membranes offer better clearance of middle-sized molecules and are generally recommended in modern dialysis practice for overall uremic toxin removal.[9][10][11] Given the critical nature of neurotoxicity, using a high-flux dialyzer is a reasonable approach to maximize the removal of this compound and other uremic toxins that might exacerbate the condition.
Q4: What is the role of hemoperfusion and when should it be considered in an experimental setup?
A4: Hemoperfusion involves passing blood through a cartridge containing an adsorbent material, such as activated charcoal, which binds toxins.[12][13] Several case reports suggest that charcoal hemoperfusion is highly effective for treating severe star fruit intoxication, with some studies indicating its superiority to standard hemodialysis alone.[6][7] In a research context, hemoperfusion should be considered as a variable when investigating the most efficient removal of protein-bound or lipophilic toxins, although this compound is water-soluble. Its effectiveness for this compound may be due to the large surface area of the adsorbent.[12] It is particularly relevant for experiments modeling severe intoxication scenarios.[6]
Q5: How do blood flow rate (BFR) and dialysate flow rate (Qd) impact this compound clearance?
A5:
-
Blood Flow Rate (BFR): Increasing the BFR is a key factor in enhancing dialysis adequacy and toxin clearance.[14] For effective removal, BFR should be maximized as tolerated by the vascular access, typically in the range of 350-400 mL/min.[15] A higher BFR delivers more toxin to the dialyzer per unit of time, increasing the concentration gradient and diffusive removal.[14]
-
Dialysate Flow Rate (Qd): Increasing the dialysate flow rate can also improve the clearance of small molecules like this compound, although the effect is generally more modest than that of BFR.[16][17] Increasing Qd from a standard 500 mL/min to 800 mL/min can lead to a small but significant increase in urea (B33335) clearance, a molecule of comparable size to this compound.[18][19][20]
Q6: What are the recommended duration and frequency for dialysis sessions aimed at this compound removal?
A6: In clinical settings, "intense" or daily hemodialysis is recommended for patients with star fruit intoxication.[1][5] This implies that longer and more frequent sessions are beneficial. For experimental designs, this suggests that extended session durations (e.g., >4 hours) and daily sessions should be modeled to assess maximal toxin removal and to study potential rebound effects.[5]
Troubleshooting Guides
Issue 1: Suboptimal this compound clearance in an in vitro dialysis simulation.
-
Possible Cause 1: Inadequate Flow Rates. The blood flow rate (BFR) or dialysate flow rate (Qd) may be too low.
-
Possible Cause 2: Dialyzer Selection. The chosen dialyzer may have a suboptimal mass transfer area coefficient (KoA) for small molecules.
-
Solution: Switch to a high-flux dialyzer with a larger surface area and a higher documented KoA for urea or similar small molecules.[11]
-
-
Possible Cause 3: Toxin Binding. this compound may exhibit some degree of protein binding, although it is known to be water-soluble.[1]
-
Solution: Consider incorporating hemoperfusion in the experimental circuit. The adsorbent in the hemoperfusion cartridge can effectively remove substances that are bound to proteins.[12]
-
Issue 2: Observing a "rebound phenomenon" where this compound concentration increases in the blood compartment after the simulated dialysis session.
-
Possible Cause: Toxin Redistribution. this compound may distribute into different body compartments. Rapid removal from the central (blood) compartment during dialysis can create a gradient that pulls the toxin from peripheral tissues back into the blood after the session ends. This is a known issue in severe clinical intoxications.[5]
-
Solution 1: Model longer, more frequent dialysis sessions in your experiment. This sustained approach minimizes the time for rebound to occur and more closely mimics the continuous clearance of native kidneys.[5]
-
Solution 2: Investigate continuous therapies like CRRT or Sustained Low-Efficiency Daily Diafiltration (SLEDD) in your experimental design, as these methods are associated with less rebound due to their prolonged duration and slower clearance rates.[5][6]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 255.226 g·mol−1 | [1] |
| Chemical Formula | C₁₁H₁₃NO₆ | [1] |
| Solubility | Water-soluble | [1] |
| Mechanism of Action | Agonist of NMDA and AMPA glutamate receptors | [1][4] |
Table 2: Comparison of Extracorporeal Therapies for this compound Removal
| Therapy | Principle | Advantages for this compound Removal | Disadvantages/Considerations |
| Hemodialysis (HD) | Diffusion | Effective for small, water-soluble molecules; widely available.[5] | Potential for rebound in severe cases; clearance limited by flow rates and dialyzer KoA.[5] |
| Hemoperfusion (HP) | Adsorption | Potentially higher clearance than HD alone, especially in severe intoxication.[6][7] Effective for protein-bound substances.[12] | Requires a separate cartridge; potential for platelet loss (biocompatibility has improved with newer technology).[13] |
| CRRT/SLED | Convection/Diffusion | Provides continuous removal, minimizing rebound; better hemodynamic stability.[5][6] | Slower rate of toxin removal per unit time; requires prolonged treatment. |
Table 3: Recommended Starting Parameters for Experimental Dialysis Protocols
| Parameter | Recommended Range | Rationale |
| Dialyzer | High-flux | Maximizes clearance of small and middle molecules.[10][11] |
| Blood Flow Rate (BFR) | 350 - 400 mL/min | Higher BFR significantly increases dialysis dose and clearance.[14] |
| Dialysate Flow Rate (Qd) | 600 - 800 mL/min | Modestly increases clearance of small molecules by maintaining a high concentration gradient.[15][20] |
| Duration | > 4 hours | Ensures more complete removal from all compartments. |
| Frequency | Daily sessions | Mimics clinical recommendations for severe intoxication and mitigates rebound.[5] |
Experimental Protocols
Protocol: In Vitro Evaluation of this compound Clearance by a High-Flux Dialyzer
-
Objective: To determine the clearance rate (K) of this compound using a specific high-flux dialyzer in a simulated hemodialysis circuit.
-
Materials:
-
High-flux hemodialyzer (e.g., Polysulfone-based).
-
Hemodialysis machine or a custom laboratory circuit with blood and dialysate pumps.
-
A "blood" reservoir (e.g., 40L bovine or human plasma/blood substitute).
-
This compound standard.
-
Dialysate solution.
-
Sampling ports at the dialyzer's blood inlet (Bi), blood outlet (Bo), dialysate inlet (Di), and dialysate outlet (Do).
-
Analytical equipment for measuring this compound concentration (e.g., HPLC-MS/MS).
-
-
Procedure:
-
Prepare the "blood" reservoir by spiking it with a known concentration of this compound (e.g., within the toxic range reported in literature).
-
Set up the dialysis circuit according to the manufacturer's instructions for the dialyzer.
-
Prime the circuit with saline, followed by the this compound-spiked "blood" solution.
-
Set the experimental parameters:
-
Blood Flow Rate (BFR): 400 mL/min.
-
Dialysate Flow Rate (Qd): 800 mL/min.
-
Temperature: 37°C.
-
-
Begin the simulated dialysis session.
-
After a 15-minute equilibration period, collect simultaneous samples from the Bi, Bo, and Do ports at time points 0, 30, 60, 120, 180, and 240 minutes.
-
Analyze the this compound concentration in all samples.
-
-
Calculations:
-
Calculate clearance (K) at each time point using the formula: K = [(C_Bi - C_Bo) / C_Bi] * Q_B Where C_Bi is the concentration at the blood inlet, C_Bo is the concentration at the blood outlet, and Q_B is the blood flow rate.
-
Alternatively, calculate clearance based on the dialysate side: K = (C_Do / C_Bi) * Q_D Where C_Do is the concentration at the dialysate outlet and Q_D is the dialysate flow rate.
-
-
Data Analysis: Plot the clearance over time to assess the efficiency of the dialyzer. Compare results with different dialyzers or under different flow conditions (e.g., lower BFR or Qd) to find the optimal parameters.
Mandatory Visualization
Caption: Mechanism of this compound Neurotoxicity.
Caption: Clinical Workflow for this compound Intoxication.
Caption: Logic of Dialysis Parameter Optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intoxication by star fruit (Averrhoa carambola) in 32 uraemic patients: treatment and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - Indian Journal of Nephrology [indianjnephrol.org]
- 9. researchgate.net [researchgate.net]
- 10. High‐flux versus low‐flux membranes for end‐stage kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Flux and Low-Flux Membranes: Efficacy in Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hemoperfusion: technical aspects and state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The impact of blood flow rate on dialysis dose and phosphate removal in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thinkkidneys.nhs.uk [thinkkidneys.nhs.uk]
- 16. Effect of increasing dialysate flow rate on diffusive mass transfer of urea, phosphate and β2-microglobulin during clinical haemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. The impact of dialysate flow rate on haemodialysis adequacy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The impact of dialysate flow rate on haemodialysis adequacy: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Stability of Caramboxin Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of stable caramboxin analogs.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound analog shows diminishing activity in aqueous solutions over a short period. What could be the cause?
A1: this compound and its analogs are known to be unstable in aqueous solutions. The primary degradation pathway is believed to be an intramolecular cyclization, leading to the formation of an inactive lactam analog. This occurs due to the proximity of the amino group to the carboxyl group on the phenyl ring, facilitating a condensation reaction.
Q2: What are the main challenges in synthesizing this compound analogs?
A2: A significant synthetic challenge is the introduction of the carboxyl group at the ortho position of the phenylalanine moiety. This step can be difficult to achieve with good yield and can be complicated by the presence of activating groups on the aromatic ring, which may lead to side reactions such as unwanted bromination.
Q3: Are there any strategies to improve the stability of this compound analogs?
A3: While specific research on stabilizing this compound analogs is limited, general strategies for improving the stability of molecules with similar amino acid structures include:
-
Modification of the lactam ring: Introducing substituents on the lactam ring could sterically hinder the cyclization reaction.
-
Prodrug approach: Converting the carboxylic acid or amine into a prodrug moiety that is cleaved in vivo could prevent cyclization during storage and administration.
-
Formulation strategies: Lyophilization to remove water and storage in anhydrous conditions can prevent degradation. Co-formulation with stabilizing excipients may also be explored.
Q4: How can I monitor the degradation of my this compound analog?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the active analog from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.
Troubleshooting Guides
Issue 1: Low Yield During ortho-Carboxylation Step
| Symptom | Possible Cause | Suggested Solution |
| Low to no desired product, with starting material remaining. | Incomplete reaction. | Increase reaction time, temperature, or the molar ratio of the carboxylating agent. Ensure all reagents are pure and dry. |
| Formation of multiple unidentified byproducts. | Side reactions due to activated aromatic ring. | Use a milder carboxylating agent or employ protecting groups on the aromatic ring to direct the carboxylation to the desired position. |
| Inconsistent yields between batches. | Variability in reaction conditions. | Standardize all reaction parameters, including temperature, stirring speed, and the rate of reagent addition. Use a reaction vessel with consistent geometry. |
Issue 2: Rapid Degradation of Analog in Solution
| Symptom | Possible Cause | Suggested Solution |
| A new peak appears in the HPLC chromatogram over time, corresponding to a loss of the main analog peak. | Intramolecular cyclization to the inactive lactam. | Prepare solutions fresh before use. If storage is necessary, use aprotic, anhydrous solvents and store at low temperatures (-20°C or below). Consider lyophilizing the analog for long-term storage. |
| Degradation rate increases with temperature. | The degradation reaction is temperature-dependent. | Store all solutions and solid materials at the lowest practical temperature to minimize thermal degradation. |
| pH of the solution affects stability. | The cyclization reaction may be catalyzed by acidic or basic conditions. | Buffer the solution to a pH where the analog exhibits maximum stability. This can be determined through a forced degradation study. |
Quantitative Data Summary
The following data are illustrative examples to demonstrate how to present stability data, as specific quantitative data for a wide range of this compound analogs are not publicly available.
Table 1: Illustrative Stability of this compound Analog CX-123 in Aqueous Solution at Different pH and Temperatures
| pH | Temperature (°C) | Half-life (t½) in hours | % Degradation after 24 hours |
| 4.0 | 25 | 12.5 | 86.5 |
| 4.0 | 4 | 48.2 | 35.2 |
| 7.0 | 25 | 8.3 | >95 |
| 7.0 | 4 | 30.1 | 55.8 |
| 8.5 | 25 | 5.1 | >95 |
| 8.5 | 4 | 20.5 | 72.3 |
Table 2: Illustrative Forced Degradation Results for this compound Analog CX-123
| Stress Condition | % Degradation | Major Degradant Peak (Retention Time) |
| 0.1 M HCl, 60°C, 8h | 25.4 | 4.2 min (Lactam) |
| 0.1 M NaOH, 60°C, 4h | 45.8 | 4.2 min (Lactam) |
| 10% H₂O₂, RT, 24h | 15.2 | 5.8 min (Oxidative product) |
| Thermal (80°C, 48h) | 10.5 | 4.2 min (Lactam) |
| Photolytic (ICH Q1B) | 8.7 | Minor uncharacterized peaks |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Analog
Objective: To identify potential degradation products and pathways for a this compound analog under various stress conditions.
Materials:
-
This compound analog (approx. 1 mg/mL solution)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
10% Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Mix 1 mL of the analog solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the analog solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the analog solution with 1 mL of 10% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid analog powder at 80°C for 48 hours. Dissolve in a suitable solvent for HPLC analysis.
-
Photolytic Degradation: Expose the solid analog powder and a solution of the analog to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for a this compound Analog
Objective: To develop an HPLC method capable of separating the this compound analog from its potential degradation products.
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of the this compound analog (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Prepare samples from the forced degradation study at an appropriate concentration.
-
Inject the standard and samples into the HPLC system.
-
Analyze the resulting chromatograms to ensure baseline separation between the main analog peak and all degradation product peaks. The peak purity of the main peak should be assessed using a photodiode array (PDA) detector.
Visualizations
Caption: Proposed degradation pathway of a this compound analog to its inactive lactam form.
Caption: General experimental workflow for the synthesis and stability testing of this compound analogs.
Technical Support Center: Caramboxin Detection in Patient Serum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of caramboxin in patient serum. The information is designed to help improve detection limits and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in serum important?
A1: this compound is a neurotoxin found in star fruit (Averrhoa carambola).[1] It is a non-proteinogenic amino acid structurally similar to phenylalanine.[1] In individuals with kidney disease, the toxin is not effectively cleared from the blood, leading to an accumulation that can cause severe neurological effects, including confusion, seizures, and potentially death.[1] Therefore, sensitive and accurate detection of this compound in patient serum is crucial for diagnosing star fruit intoxication, especially in patients presenting with neurological symptoms and kidney impairment.
Q2: What is the primary analytical method for detecting this compound in serum?
A2: The most suitable and widely accepted method for the sensitive and specific quantification of small molecules like this compound in complex biological matrices such as serum is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is essential for detecting the low concentrations of this compound that can be clinically relevant.
Q3: What are the expected detection limits for this compound in serum using LC-MS/MS?
A3: While a standardized, commercially available assay for this compound is not yet established, a properly developed and validated LC-MS/MS method can be expected to achieve low limits of detection (LOD) and quantification (LOQ). Based on methods for other small molecule toxins in serum, the expected detection limits would be in the low nanogram per milliliter (ng/mL) range.
Data Presentation: Expected LC-MS/MS Performance
The following table summarizes the typical performance parameters that can be expected from a well-optimized LC-MS/MS method for the analysis of small molecule toxins in serum, which would be the target for a this compound assay.
| Parameter | Expected Range | Description |
| Limit of Detection (LOD) | 0.1 - 5 ng/mL | The lowest concentration of the analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | 0.3 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linear Range | 1 - 1000 ng/mL | The concentration range over which the instrument response is directly proportional to the analyte concentration. |
| Recovery | 80 - 120% | The percentage of the known amount of analyte that is detected after the sample preparation process. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the closeness of repeated measurements. |
Experimental Protocols
Recommended Protocol: this compound Detection by LC-MS/MS
This protocol describes a recommended starting point for the quantification of this compound in human serum. Optimization will be required for specific instrumentation and reagents.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of patient serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound, if available, or a structurally similar compound like phenylalanine-d5).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. If retention is poor due to this compound's polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may be more suitable.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute this compound. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7-8 min: Return to 5% B
-
8-10 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These will need to be determined by infusing a pure standard of this compound. The precursor ion will be the protonated molecule [M+H]+. The product ions will be characteristic fragments.
-
Precursor Ion (Q1): To be determined (this compound Molar Mass = 255.226 g/mol )
-
Product Ions (Q3): To be determined
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for the specific MRM transitions.
-
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| No or Low this compound Peak | 1. Inefficient Extraction: this compound may not be efficiently extracted from the serum matrix. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound. 3. Degradation: this compound may be unstable under the sample preparation or storage conditions. | 1. Optimize Sample Prep: Try a different protein precipitation solvent (e.g., methanol). Consider Solid Phase Extraction (SPE) for a cleaner sample. 2. Improve Chromatography: Adjust the LC gradient to better separate this compound from interfering compounds. Dilute the sample extract further. 3. Check Stability: Process samples immediately after collection and keep them on ice. Analyze the stability of this compound standards under your experimental conditions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: this compound may be interacting with active sites on the column. 3. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Use a Different Column: Consider a column with end-capping or a different stationary phase (e.g., HILIC). 3. Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte (this compound is an amino acid). Adding a small amount of an ion-pairing agent could be tested, but this is less common with MS. |
| Inconsistent Retention Time | 1. Inadequate Column Equilibration: Insufficient time for the column to return to initial conditions between injections. 2. Column Degradation: The stationary phase is breaking down. 3. Pump or System Issues: Fluctuations in pressure or solvent composition. | 1. Increase Equilibration Time: Lengthen the time at the end of the gradient before the next injection. 2. Replace Column: If performance continues to degrade, replace the analytical column. Use a guard column to extend its life. 3. System Maintenance: Check the LC system for leaks, bubbles, and ensure the pumps are working correctly. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Matrix Effects: The serum matrix itself can contribute to high background. 3. Instrument Contamination: The mass spectrometer source or transfer optics may be dirty. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to remove more matrix components. 3. Clean the Mass Spectrometer: Follow the manufacturer's instructions for cleaning the ion source and other components. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Detection in Serum.
This compound's Neurotoxic Mechanism
This compound acts as an agonist at ionotropic glutamate (B1630785) receptors (NMDA and AMPA) in the central nervous system. This leads to excessive neuronal excitation, a phenomenon known as excitotoxicity.[1]
References
Technical Support Center: Managing Progressive Epileptiform Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of epilepsy. The information is designed to address specific issues encountered during experiments and to provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
General Questions
Q1: Which animal model is most appropriate for studying temporal lobe epilepsy (TLE)?
A1: The kainic acid and pilocarpine (B147212) models are widely used to replicate TLE in rodents.[1][2] Both models induce status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mimicking the progression of human TLE.[2][3] The kainic acid model is noted for producing hippocampus-restricted injuries, whereas pilocarpine can cause more widespread lesions, including in neocortical areas.[1] The choice between them depends on the specific research question.
Q2: What is the Racine scale and how is it used?
A2: The Racine scale is a standardized method for quantifying the severity of behavioral seizures in rodents.[4] It consists of several stages, ranging from mild facial movements to generalized tonic-clonic seizures with loss of posture.[4][5] While originally developed for the electrical kindling model, it has been adapted for use in chemical convulsant models as well.[4] However, for certain models like the pentylenetetrazol (PTZ) model, a revised Racine scale may be more appropriate to accurately capture the specific seizure behaviors observed.[5][6]
Q3: How can I minimize mortality in my pilocarpine-induced seizure model?
A3: High mortality in the pilocarpine model is often due to severe, prolonged seizures leading to cardiorespiratory collapse.[7][8] While diazepam is commonly used to terminate status epilepticus (SE), its effectiveness diminishes in late SE.[7][8] An alternative is to use levetiracetam (B1674943) (LEV) to abort SE, which has been shown to significantly increase survival rates while still resulting in the development of spontaneous seizures and relevant hippocampal pathology.[8] Additionally, providing supportive care such as hydration and temperature regulation during and after SE is crucial.[9]
Q4: My animals are not developing spontaneous seizures after status epilepticus. What could be the reason?
A4: The lack of spontaneous recurrent seizures (SRSs) following SE can be due to several factors. The duration and severity of the initial SE are critical; an SE that is too short or not severe enough may not be sufficient to induce epileptogenesis.[10] It's also important to consider the animal strain, as different strains can have varying susceptibility to epileptogenic insults.[11] The length of the latent period before SRSs appear can also be variable, so a longer observation period may be necessary.[2]
Electroencephalography (EEG) Questions
Q1: What are the common challenges with long-term EEG monitoring in rodents?
A1: Long-term continuous EEG monitoring in rodents can be challenging. The implantation of electrodes is an invasive procedure that can itself cause tissue damage.[12] Maintaining the integrity of the EEG headset and preventing the animal from damaging it is another significant issue.[13] Animals often need to be housed singly to prevent damage to the recording equipment, which can be a confounding factor in behavioral studies.[12] Ensuring a good signal-to-noise ratio and avoiding artifacts are also key challenges that require careful surgical technique and equipment setup.[13]
Q2: How do I distinguish between true epileptiform activity and artifacts on an EEG?
A2: Distinguishing epileptiform discharges from artifacts is a critical step in EEG analysis. True epileptiform activity, such as spikes and sharp waves, has a characteristic morphology and is typically followed by a slow wave.[14] These events should be clearly distinguishable from the background EEG activity. Artifacts, on the other hand, can arise from various sources, including animal movement, chewing, and electrical noise from the environment. Careful visual inspection of the EEG traces, often in conjunction with video monitoring of the animal's behavior, is the gold standard for differentiating true seizures from artifacts.[12]
Troubleshooting Guides
Issue 1: High Mortality Rate During or After Seizure Induction
| Possible Cause | Suggested Solution |
| Excessively severe or prolonged status epilepticus (SE) | - Reduce the dose of the chemoconvulsant (e.g., pilocarpine, kainic acid).[1] - Terminate SE at a predetermined time point with an anticonvulsant drug like diazepam or levetiracetam.[7][8] - Consider a drug cocktail (e.g., diazepam, phenobarbital, and scopolamine) for more effective and persistent SE termination.[10] |
| Cardiorespiratory distress | - Provide supportive care, including maintaining body temperature and ensuring proper hydration.[9] - Administer oxygen if signs of respiratory distress are observed.[15] |
| Strain susceptibility | - Be aware that different rodent strains have different sensitivities to chemoconvulsants.[11][16] - Conduct a pilot study to determine the optimal dose for your specific strain. |
| Sudden Unexpected Death in Epilepsy (SUDEP)-like events | - SUDEP-like events can occur in some models, potentially due to seizure-induced cardiac and respiratory arrest.[17] - Some research suggests that adenosine (B11128) receptor over-activation may play a role, and caffeine (B1668208) administration after seizure onset has been shown to increase survival time in a specific SUDEP model.[18] |
Issue 2: Inconsistent Seizure Induction or Progression
| Possible Cause | Suggested Solution |
| Variability in drug administration | - Ensure accurate and consistent dosing based on the animal's body weight. - Use a consistent route of administration (e.g., intraperitoneal, subcutaneous).[2] |
| Age and gender differences | - Immature animals may have a higher susceptibility to seizures but can show less severe neuronal damage compared to adults.[1][11] - Gender can also influence seizure susceptibility.[11] Use animals of a consistent age and gender within an experiment. |
| Inadequate kindling in PTZ models | - In the pentylenetetrazol (PTZ) kindling model, ensure that a sub-convulsive dose is used repeatedly and intermittently.[19] - If kindling is not progressing, a slight increase in the PTZ dose may be necessary.[20] |
| Environmental factors | - Perform experiments at a consistent time of day to minimize circadian rhythm effects.[21] - Ensure a stable and stress-free environment for the animals. |
Issue 3: Difficulty in Behavioral Seizure Scoring
| Possible Cause | Suggested Solution |
| Subtle or non-convulsive seizures | - Combine behavioral observation with continuous video-EEG monitoring to accurately detect all seizure types, including those without obvious behavioral manifestations.[12] |
| Inappropriate scoring scale | - Use a seizure scoring scale that is appropriate for the animal model and species. For example, a modified Racine scale is recommended for PTZ-induced seizures in mice.[5][6] |
| Observer bias | - Ensure that scoring is performed by trained individuals who are blinded to the experimental groups. - Have multiple observers score a subset of the data to ensure inter-rater reliability. |
Experimental Protocols
Protocol 1: Pilocarpine-Induced Status Epilepticus in Mice with Levetiracetam Termination
-
Animal Preparation: Use adult male C57BL/6 mice. Allow them to acclimate to the housing facility for at least one week before the experiment.
-
Scopolamine (B1681570) Administration: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (B79036) (1 mg/kg, i.p.) 30 minutes before pilocarpine injection.
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (300 mg/kg, i.p.) to induce status epilepticus (SE).[8]
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity using a modified Racine scale. SE is characterized by continuous seizures (stage 4-5) for at least 30 minutes.
-
SE Termination: Two hours after the onset of SE, administer levetiracetam (LEV; 150 mg/kg, i.p.) to terminate the seizures.[8]
-
Post-SE Care: Provide supportive care, including subcutaneous saline for hydration and a heating pad to maintain body temperature. Monitor the animals closely for the next 24-48 hours.
-
Chronic Monitoring: After a latent period of several days to weeks, the animals will begin to exhibit spontaneous recurrent seizures. Monitor for these seizures using continuous video-EEG recording.
Protocol 2: Pentylenetetrazol (PTZ) Kindling in Mice
-
Animal Preparation: Use adult male mice of the desired strain.
-
Habituation: Place the mouse in an observation chamber and allow it to habituate for at least 3 minutes before injection.[21]
-
PTZ Administration: Inject a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for C57BL/6 mice) every other day.[20] The exact dose may need to be optimized for the specific mouse strain.
-
Seizure Scoring: Immediately after PTZ injection, observe the animal for 30 minutes and score the seizure severity using a modified Racine scale for PTZ-induced seizures.[21][22]
-
Kindling Development: With repeated PTZ injections, the seizure score should gradually increase. An animal is considered fully kindled when it consistently exhibits a generalized tonic-clonic seizure (e.g., score of 5) after PTZ administration.[20]
-
Drug Testing: To test the efficacy of an anti-seizure drug, it can be administered before each PTZ injection during the kindling acquisition phase or after the animals are fully kindled.[23]
Visualizations
Caption: Experimental workflow for inducing and monitoring progressive epileptiform effects.
Caption: Troubleshooting decision tree for common experimental issues.
References
- 1. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Racine stages - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]
- 8. Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 10. Effective termination of status epilepticus by rational polypharmacy in the lithium-pilocarpine model in rats: Window of opportunity to prevent epilepsy and prediction of epilepsy by biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pathogenesis of Epilepsy: Challenges in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Methods in Electrode Implantation and Wiring for Long-Term Continuous EEG Monitoring in Rodent Models of Epilepsy and Behavioral Disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seizure Management - WSAVA 2015 Congress - VIN [vin.com]
- 16. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 17. Potential mechanisms of sudden unexpected death in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel mouse model for sudden unexpected death in epilepsy (SUDEP): role of impaired adenosine clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2024.sci-hub.ru [2024.sci-hub.ru]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Synergistic Role of Caramboxin and Oxalate in Nephrotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The consumption of star fruit (Averrhoa carambola) has been linked to acute kidney injury (AKI) and neurotoxicity, particularly in individuals with pre-existing renal conditions.[1][2] The primary toxins implicated are oxalate (B1200264), a well-known nephrotoxin, and caramboxin, a potent neurotoxin.[1][2] While the individual toxicities of these compounds are established, their synergistic role in exacerbating nephrotoxicity presents a critical area of study for understanding the pathophysiology of star fruit intoxication and developing potential therapeutic interventions. This guide provides a comparative analysis of the effects of this compound and oxalate, supported by available experimental data, to elucidate their combined impact on renal function.
The Synergistic Hypothesis: A Two-Step Pathological Process
The prevailing hypothesis for the synergistic toxicity of this compound and oxalate does not suggest a direct chemical interaction at the renal tissue level. Instead, it proposes a sequential, two-step mechanism that results in severe systemic effects:
-
Oxalate-Induced Acute Kidney Injury: Ingestion of high amounts of soluble oxalate from sources like star fruit leads to its precipitation as calcium oxalate crystals within the renal tubules.[3][4] This crystal deposition causes physical obstruction and direct damage to the tubular epithelial cells, leading to acute tubular necrosis, interstitial nephritis, and a rapid decline in renal function.[1][3]
-
This compound Accumulation and Neurotoxicity: this compound is normally excreted by the kidneys.[1] When AKI is initiated by oxalate, the compromised renal clearance leads to the systemic accumulation of this compound.[4] This neurotoxin can then cross the blood-brain barrier, leading to a range of neurological symptoms from hiccups and confusion to seizures and death.[1][2]
Therefore, the "synergy" lies in oxalate creating the conditions (renal failure) for this compound to become toxic.
Comparative Analysis of Nephrotoxic Effects
Direct experimental studies comparing the nephrotoxic effects of purified this compound and oxalate in a synergistic model are limited. Most research has focused on the effects of star fruit extract or oxalate alone. Below is a comparison based on available data.
Table 1: Comparison of Key Features of this compound and Oxalate Toxicity
| Feature | This compound | Oxalate |
| Primary Target Organ | Central Nervous System | Kidneys |
| Mechanism of Toxicity | Agonist of NMDA and AMPA glutamatergic receptors, leading to excitotoxicity.[5] | Formation of calcium oxalate crystals, leading to tubular obstruction and apoptosis of renal epithelial cells.[3] |
| Primary Toxic Effect | Neurotoxicity (seizures, confusion, hiccups).[1][2] | Nephrotoxicity (acute kidney injury).[3] |
| Toxicity in Healthy Individuals | Low, as it is efficiently cleared by the kidneys. | Can cause AKI if consumed in large quantities, especially on an empty stomach.[4] |
| Toxicity in Individuals with Renal Impairment | High, due to accumulation.[1] | High, as the kidneys are more susceptible to further damage. |
Experimental Data from Animal Models
While a direct synergistic study is lacking, animal models of oxalate-induced nephropathy provide valuable quantitative data on the renal damage that sets the stage for this compound toxicity.
Table 2: Quantitative Data from an Animal Model of Oxalate-Induced Chronic Kidney Disease
Data synthesized from a study on Dahl-Salt-Sensitive rats fed an oxalate-rich diet for five weeks.[6][7]
| Parameter | Control Group (Normal Chow) | Oxalate Group (0.67% Sodium Oxalate) | Percentage Change |
| Renal Inflammation (IL-6 expression) | Baseline | Significantly Increased (p < 0.0001) | - |
| Renal Fibrosis (Timp-1 expression) | Baseline | Significantly Increased (p < 0.0001) | - |
| Macrophage Infiltration (CD-68 levels) | Baseline | Significantly Increased (p < 0.001) | - |
| 24h Urinary Protein Excretion (UPE) | Lower | Significantly Increased (p < 0.01) | - |
| Plasma Cystatin C | Lower | Significantly Increased (p < 0.01) | - |
| Systolic Blood Pressure | Lower | Significantly Increased (p < 0.05) | - |
Experimental Protocols
Protocol 1: Induction of Oxalate Nephropathy in Rats
This protocol is based on methodologies described in studies inducing chronic kidney disease through an oxalate-rich diet.[6][7]
-
Animal Model: Male Dahl-Salt-Sensitive (SS) rats, 10 weeks old.
-
Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.
-
Dietary Groups:
-
Control Group: Fed a standard chow with 0.2% salt.
-
Oxalate Group: Fed a diet containing 0.2% salt and 0.67% sodium oxalate.
-
-
Duration: The respective diets are provided for a period of five weeks.
-
Data Collection:
-
Weekly: Blood pressure is monitored using a non-invasive tail-cuff method.
-
End of Study: 24-hour urine is collected for protein excretion analysis. Blood samples are drawn to measure plasma Cystatin C. Kidney tissues are harvested for real-time PCR analysis of inflammatory (IL-6) and fibrotic (Timp-1) markers, and for immunohistochemistry to assess macrophage infiltration (CD-68).
-
Visualizing the Pathological Cascade
The following diagrams illustrate the proposed synergistic mechanism and a general workflow for its investigation.
References
- 1. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nephrotoxicity and neurotoxicity following star fruit (Averrhoa carambola) ingestion: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Star fruit: simultaneous neurotoxic and nephrotoxic effects in people with previously normal renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxalate-induced chronic kidney disease with its uremic and cardiovascular complications in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel Model of Oxalate Diet-Induced Chronic Kidney Disease in Dahl-Salt-Sensitive Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Caramboxin and Other Phenylalanine-like Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neurotoxin caramboxin with other neurotoxic molecules structurally similar to the amino acid phenylalanine. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of their mechanisms of action, neurotoxic effects, and the experimental methodologies used for their characterization.
Introduction to Phenylalanine-like Neurotoxins
Phenylalanine and its analogues are a class of compounds that can exert significant effects on the central nervous system (CNS). While phenylalanine itself is an essential amino acid, certain structural modifications can transform it into a potent neurotoxin. These molecules often act on glutamate (B1630785) receptors, the primary excitatory neurotransmitter system in the brain, leading to excitotoxicity and neuronal cell death. This guide focuses on this compound, the potent neurotoxin found in star fruit, and compares it to other synthetic and naturally occurring phenylalanine-like neurotoxins.
Comparative Analysis of Neurotoxic Properties
The following table summarizes the available quantitative data on the neurotoxic properties of this compound and selected phenylalanine-like neurotoxins. It is important to note that direct comparative studies are limited, and the presented data is compiled from various experimental setups.
| Compound | Chemical Structure | Primary Mechanism of Action | Receptor Specificity | Potency (Concentration/Effect) | Reference |
| This compound | 2-Carboxy-3-hydroxy-5-methoxy-L-phenylalanine | Agonist at ionotropic glutamate receptors | Potent agonist at both NMDA and AMPA receptors.[1][2] | Potent excitatory, convulsant, and neurodegenerative properties.[1][2] Application of 400 nM this compound induces a significant inward current in hippocampal neurons. | [3] |
| L-Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid | Precursor to neurotransmitters; can be neurotoxic at high concentrations. | Can interfere with the transport of other large neutral amino acids across the blood-brain barrier. | High concentrations can lead to apoptosis and depletion of neural progenitor cells. | [4] |
| 3,5-Dibromo-L-tyrosine (DBrT) | (2S)-2-amino-3-(4-hydroxy-3,5-dibromophenyl)propanoic acid | Attenuates glutamatergic synaptic transmission. | Depresses the frequency of AMPA/kainate receptor-mediated mEPSCs. | IC50: 127.5 ± 13.3 µM for depression of AMPA/kainate mEPSC frequency. | [1] |
| 3,5-Diiodo-L-tyrosine (DIT) | (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | Attenuates glutamatergic synaptic transmission. | Depresses the frequency of AMPA/kainate receptor-mediated mEPSCs. | IC50: 104.6 ± 14.1 µM for depression of AMPA/kainate mEPSC frequency. | [1] |
| 3,5-Dibromo-L-phenylalanine (3,5-DBr-L-Phe) | (2S)-2-amino-3-(3,5-dibromophenyl)propanoic acid | Partial agonist at the glutamate-binding site of NMDA receptors. | Activates NMDA receptors and blocks AMPA/kainate receptors. | EC50: 331.6 ± 78.6 µM at the NMDA receptor. | [5] |
| 4-Fluoro-L-phenylalanine | (2S)-2-amino-3-(4-fluorophenyl)propanoic acid | Inhibitor of protein synthesis. | Can be incorporated into proteins in place of phenylalanine. | Inhibits growth of MCF-7 breast cancer cells with an IC50 of 11.8 μM. | [6] |
| L-3-Thienylalanine | (S)-2-Amino-3-(thiophen-3-yl)propanoic acid | Phenylalanine analogue with known toxic effects. | Mechanism not fully elucidated, but known to be an immunosuppressant. | Depresses immune response when administered in a phenylalanine-free diet. | [6] |
Signaling Pathways and Mechanisms of Action
The neurotoxicity of these compounds is primarily mediated through their interaction with glutamate receptors, leading to an over-activation of downstream signaling cascades.
This compound's Excitatory Pathway
This compound acts as a potent agonist at both NMDA and AMPA receptors, which are ionotropic glutamate receptors.[1][2] This dual agonism leads to a significant influx of Ca2+ into the neuron, triggering a cascade of excitotoxic events, including mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately leading to neuronal death.
Caption: this compound's signaling pathway leading to neurotoxicity.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these neurotoxins.
In Vitro Electrophysiology in Hippocampal Slices
Objective: To assess the direct effects of neurotoxins on neuronal excitability and synaptic transmission.
Protocol:
-
Slice Preparation: Adult rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Incubation: Slices are allowed to recover for at least 1 hour in an interface chamber containing oxygenated aCSF at room temperature.
-
Recording: Whole-cell patch-clamp or field potential recordings are performed on pyramidal neurons in the CA1 region of the hippocampus.
-
Drug Application: The neurotoxin of interest (e.g., this compound) is bath-applied at known concentrations. Changes in membrane potential, firing frequency, and synaptic currents (e.g., miniature excitatory postsynaptic currents, mEPSCs) are recorded.
-
Data Analysis: The effects of the neurotoxin are quantified by comparing the electrophysiological parameters before and after drug application. Dose-response curves can be generated to determine EC50 or IC50 values.
In Vivo Neurotoxicity Assessment in Rodents
Objective: To evaluate the in vivo neurotoxic effects, including behavioral changes and neuronal damage.
Protocol:
-
Animal Model: Adult male Wistar rats are commonly used.
-
Administration: The neurotoxin is administered via intracerebroventricular (ICV) or direct intracerebral injection into a specific brain region (e.g., hippocampus or striatum). A range of doses is typically tested.
-
Behavioral Monitoring: Animals are observed for behavioral changes such as seizures, stereotyped movements, and cognitive deficits using standardized tests (e.g., open field test, Morris water maze).
-
Histological Analysis: After a set period, animals are euthanized, and their brains are removed for histological analysis. Neuronal damage is assessed using staining techniques such as Fluoro-Jade B (for degenerating neurons) or Nissl staining.
-
Data Analysis: Behavioral scores and the extent of neuronal damage are quantified and compared between control and toxin-treated groups.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a neurotoxin for a specific receptor.
Protocol:
-
Membrane Preparation: Brain tissue (e.g., cortex or hippocampus) is homogenized in a suitable buffer and centrifuged to isolate the cell membrane fraction containing the receptors of interest.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]MK-801 for the NMDA receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor neurotoxin.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the comparative evaluation of neurotoxins.
Caption: General workflow for comparative neurotoxin evaluation.
Conclusion
This compound stands out as a potent, naturally occurring neurotoxin with a clear mechanism of action involving the over-activation of both NMDA and AMPA receptors. While quantitative data for a direct comparison with other phenylalanine-like neurotoxins is still emerging, the available evidence suggests it is a highly potent excitotoxin. The halogenated derivatives of phenylalanine present an interesting contrast, with some acting as antagonists or partial agonists at glutamate receptors, highlighting how subtle structural modifications can dramatically alter biological activity. Further research employing standardized experimental protocols is necessary to fully elucidate the comparative neurotoxic profiles of this fascinating class of compounds. This will be crucial for understanding their potential risks and for the development of novel therapeutic agents targeting the glutamatergic system.
References
- 1. Animal behavioral methods in neurotoxicity assessment: SGOMSEC joint report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent neurotoxic fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs as potential probes in models of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of attention and inhibitory control in rodent developmental neurotoxicity studies [ouci.dntb.gov.ua]
- 4. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
cross-validation of different caramboxin quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of caramboxin, the neurotoxin found in star fruit (Averrhoa carambola). As of late 2025, it is important to note that a standardized, commercially available assay for this compound has not been widely established. This document, therefore, presents a cross-validation of plausible analytical approaches—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—based on established principles for the analysis of similar small-molecule toxins in complex matrices.
Executive Summary
The quantification of this compound is crucial for food safety, clinical toxicology, and neuroscience research. This compound is a neurotoxin that can cause severe neurological effects, particularly in individuals with pre-existing kidney conditions.[1] Accurate and sensitive detection methods are essential for assessing exposure and developing potential therapeutic interventions. This guide compares the projected performance of HPLC-UV and LC-MS/MS for this compound quantification, offering insights into their respective strengths and limitations. While HPLC-UV presents a cost-effective method suitable for screening, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for confirmation and trace-level quantification.
Data Presentation: A Comparative Analysis
The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. These values are estimated based on typical performance for similar analytes, as specific validated data for this compound is limited.
| Parameter | HPLC-UV (Estimated) | LC-MS/MS (Estimated) |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Recovery | 85 - 105% | 90 - 110% |
| Precision (%RSD) | < 10% | < 5% |
| Specificity | Moderate | High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies for the proposed HPLC-UV and LC-MS/MS methods are provided below. These protocols are intended as a starting point and would require optimization and rigorous validation for specific applications.
Sample Preparation (for Star Fruit Pulp)
-
Homogenization : Weigh 10 g of star fruit pulp and homogenize with 20 mL of methanol/water (80:20, v/v).
-
Extraction : Sonicate the homogenate for 30 minutes in an ultrasonic bath.
-
Centrifugation : Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filtration : Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
HPLC-UV Method
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by UV-Vis spectral analysis of a this compound standard (estimated to be around 280 nm).
-
Injection Volume : 20 µL.
-
Quantification : Based on a calibration curve generated from certified this compound reference standards.
LC-MS/MS Method
-
Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate : 0.4 mL/min.
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
MS/MS Detection : Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
-
Quantification : Based on a calibration curve generated from certified this compound reference standards, with the use of a stable isotope-labeled internal standard recommended for highest accuracy.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its neurotoxic effects by acting as an agonist at ionotropic glutamate (B1630785) receptors, specifically NMDA and AMPA receptors.[2] This leads to excessive neuronal excitation and potential excitotoxicity.
Caption: this compound acts as an agonist on NMDA and AMPA receptors, leading to excitotoxicity.
Experimental Workflow for this compound Quantification
The following diagram illustrates a generalized workflow for the quantification of this compound in a given sample matrix.
Caption: A general workflow for the quantification of this compound from a sample matrix.
References
Caramboxin's Dual Agonism: A Comparative Analysis of its Effects on NMDA and AMPA Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the neurotoxin caramboxin reveals its potent agonistic activity on both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, providing critical insights for researchers in neuroscience and drug development. This guide synthesizes available experimental data to objectively compare the effects of this compound on these two key ionotropic glutamate (B1630785) receptors.
This compound, a neurotoxin found in starfruit (Averrhoa carambola), is known for its excitatory, convulsant, and neurodegenerative properties.[1] These effects are primarily mediated through its interaction with NMDA and AMPA receptors, the principal mediators of fast excitatory synaptic transmission in the central nervous system. Understanding the nuances of this compound's interaction with these receptors is crucial for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions.
Quantitative Comparison of this compound's Effects
A key study by Garcia-Cairasco and colleagues (2013) demonstrated that the application of 400 nM this compound to pyramidal neurons in hippocampal slices induced a significant inward current. This effect was substantially attenuated by the AMPA/kainate receptor antagonist DNQX, indicating a strong activation of AMPA receptors. The study also presented data involving the NMDA receptor antagonist DL-AP5, suggesting a role for NMDA receptors in the overall excitatory effect of this compound.
| Parameter | This compound Effect on Inward Current | Effect of Antagonists | Receptor Implicated |
| Inward Current | Application of 400 nM this compound induced a significant inward current. | The AMPA/kainate receptor antagonist DNQX (10 μM) reversed the this compound-induced inward current. Data also shows a drastic decrease of the this compound-analogous CEF effect after incubation with DNQX. The NMDA receptor antagonist DL-AP5 was also used, indicating NMDA receptor involvement. | AMPA & NMDA Receptors |
Note: The table is based on data from Garcia-Cairasco et al. (2013). CEF (this compound-Enriched Fraction) was used in some experiments and showed similar effects to pure this compound. Direct EC50 values for this compound on NMDA and AMPA receptors are not available in the cited literature.
Experimental Protocols
The following is a detailed methodology for a key electrophysiological experiment used to characterize the effects of this compound, based on standard protocols for hippocampal slice recordings.
Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To measure the postsynaptic currents induced by this compound and to determine the contribution of AMPA and NMDA receptors using specific antagonists.
1. Preparation of Hippocampal Slices:
-
Male Wistar rats (P21-P30) are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF) slicing solution, continuously bubbled with 95% O2 / 5% CO2. The aCSF composition is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Coronal or sagittal slices of the hippocampus (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in a submerged chamber containing aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Pyramidal neurons in the CA1 region of the hippocampus are visualized using an upright microscope with infrared differential interference contrast (IR-DIC) optics.
-
Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 Mg-ATP, and 0.5 Na-GTP, with pH adjusted to 7.3 with CsOH.
-
Neurons are voltage-clamped at -70 mV to record excitatory postsynaptic currents (EPSCs).
3. Drug Application:
-
This compound (e.g., 400 nM) is applied to the slice via the perfusion system.
-
To dissect the contribution of AMPA and NMDA receptors, specific antagonists are used:
-
DNQX (10 µM): A selective AMPA/kainate receptor antagonist.
-
DL-AP5 (50 µM): A selective NMDA receptor antagonist.
-
-
The antagonists are applied before and during the application of this compound to observe their effect on the induced currents.
4. Data Analysis:
-
The amplitude and frequency of the inward currents are measured and analyzed using appropriate software (e.g., pCLAMP).
-
Statistical analysis is performed to compare the currents before and after the application of this compound and the antagonists.
Signaling Pathways and Experimental Workflow
The activation of NMDA and AMPA receptors by this compound initiates distinct downstream signaling cascades that contribute to its neurotoxic effects.
NMDA Receptor Signaling Pathway
Activation of NMDA receptors by this compound and a co-agonist (glycine or D-serine) leads to the influx of Ca²⁺ into the postsynaptic neuron. This increase in intracellular calcium activates a number of downstream signaling molecules, including:
-
Calmodulin (CaM): Which in turn activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).
-
Protein Kinase C (PKC): Activated by diacylglycerol (DAG) and Ca²⁺.
-
Nitric Oxide Synthase (nNOS): Leading to the production of nitric oxide (NO).
These signaling pathways are crucial for synaptic plasticity but can lead to excitotoxicity when overactivated.
AMPA Receptor Signaling Pathway
The binding of this compound to AMPA receptors primarily causes the influx of Na⁺ ions, leading to depolarization of the postsynaptic membrane. In the case of Ca²⁺-permeable AMPA receptors (lacking the GluA2 subunit), Ca²⁺ influx can also occur, contributing to excitotoxicity.
Experimental Workflow for Comparing this compound's Effects
The following diagram illustrates the logical flow of an experiment designed to compare the effects of this compound on NMDA and AMPA receptors.
References
A Comparative Guide to the Structure-Activity Relationship of Caramboxin and Its Inactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neurotoxic compound caramboxin and its inactive analogs, focusing on their structure-activity relationships. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.
Introduction to this compound
This compound is a potent neurotoxin found in the star fruit (Averrhoa carambola)[1]. It is a non-proteinogenic amino acid structurally similar to phenylalanine[1]. In individuals with pre-existing kidney conditions, the ingestion of star fruit can lead to severe neurological effects, including seizures, mental confusion, and in some cases, death[1][2]. The neurotoxicity of this compound stems from its action as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors[1][3].
Structure-Activity Relationship: The Critical Role of a Free Amino Acid Moiety
The neurotoxic activity of this compound is intrinsically linked to its chemical structure. A key finding in the study of this compound's structure-activity relationship (SAR) is the identification of an inactive analog, a lactam formed from the cyclization of this compound's amino and carboxyl groups[3][4]. This structural modification leads to a complete loss of neurotoxic activity.
The formation of the lactam ring in the inactive analog eliminates the free amino acid moiety that is crucial for binding to and activating glutamate receptors. This highlights that the presence of both the acidic carboxyl group and the basic amino group in a specific spatial orientation, as seen in the parent this compound molecule, is an absolute requirement for its agonist activity at NMDA and AMPA receptors.
Comparative Biological Activity
The excitatory effects of this compound and the lack thereof in its inactive analog have been demonstrated through electrophysiological studies on hippocampal slices. While specific quantitative data for purified this compound on receptor subtypes is limited in publicly available literature, experiments with a crude extract rich in this compound and qualitative assessments of the purified compounds provide a clear picture of their differential activities.
| Compound | Target Receptor(s) | Observed Effect | Quantitative Data (Crude Extract) |
| This compound | NMDA and AMPA receptors | Potent agonist, causing significant neuronal excitation (inward current)[3] | N/A (Purified) |
| Inactive Analog (Lactam) | NMDA and AMPA receptors | No observable effect on neuronal activity[3] | N/A |
| Crude Extract (this compound-rich) | NMDA and AMPA receptors | Strong induction of inward current in pyramidal neurons[3] | Control: -322.83 ± 25.66 pACrude Extract: -2124.33 ± 397.12 pAWith DNQX (AMPA antagonist): -544.00 ± 97.45 pA[3] |
Experimental Protocols
Hippocampal Slice Electrophysiology
The following is a generalized protocol for assessing the neuroexcitatory effects of compounds on hippocampal slices, based on common methodologies[5][6][7].
1. Slice Preparation:
- Animals (typically rodents) are anesthetized and decapitated.
- The brain is rapidly removed and submerged in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
- The hippocampi are dissected out.
- Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
- A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
- Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons.
- The membrane potential is held at a specific voltage (e.g., -70 mV) to record postsynaptic currents.
- Baseline neuronal activity is recorded.
- The test compound (e.g., this compound or its analog) is bath-applied at a known concentration.
- Changes in inward or outward currents are recorded to determine the excitatory or inhibitory nature of the compound.
- To identify the receptor involved, specific antagonists (e.g., DNQX for AMPA receptors, AP5 for NMDA receptors) are co-applied with the test compound to observe any blockade of the effect.
3. Data Analysis:
- The amplitude and frequency of postsynaptic currents before, during, and after compound application are measured and compared.
- Statistical analysis is performed to determine the significance of the observed effects.
Visualizing the Molecular Logic and Pathways
Structure-Activity Relationship of this compound
Caption: Structural difference between active this compound and its inactive lactam analog.
This compound Signaling Pathway at the Glutamatergic Synapse
Caption: this compound acts as an agonist at AMPA and NMDA receptors, leading to neuronal excitation.
Experimental Workflow for Assessing Neuroactivity
Caption: Workflow for electrophysiological assessment of this compound and its analogs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. genes2cognition.org [genes2cognition.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for preparing mouse hippocampal slices for ex vivo recordings of the temporoammonic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Caramboxin Toxicity: A Comparative Analysis in Normal vs. Impaired Renal Function Models
A detailed examination of the differential neurotoxic effects of caramboxin, a potent neurotoxin found in star fruit, reveals a significantly heightened risk of severe neurological complications in individuals with compromised kidney function. This guide synthesizes experimental data to compare the toxicity of this compound in physiological versus pathological states, providing researchers, scientists, and drug development professionals with a comprehensive overview of its mechanisms of action and the experimental models used to study its effects.
This compound, a non-proteinogenic amino acid, is structurally similar to phenylalanine and exerts its neurotoxic effects by acting as an agonist at both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate (B1630785) receptors.[1] This agonism leads to neuronal hyperexcitability, resulting in a range of neurological symptoms from intractable hiccups and mental confusion to severe seizures and status epilepticus, which can be fatal.[1][2]
The pivotal difference in this compound's toxicity between individuals with normal and impaired renal function lies in its clearance from the body. In healthy individuals, this compound is efficiently excreted by the kidneys.[3] However, in the presence of renal impairment, the toxin accumulates in the bloodstream, leading to its entry into the central nervous system and subsequent neurotoxic manifestations.[3][4]
Quantitative Comparison of this compound-Induced Neurotoxicity
| Parameter | Normal Renal Function Model | Impaired Renal Function Model | Source |
| Seizure Induction (Star Fruit Juice Administration) | No seizure activity observed. | Development of epileptic seizures. | [5] |
| Electroencephalogram (EEG) Activity | Normal brain wave patterns. | Presence of generalized spike-waves and epileptiform discharges. | [5] |
| Biochemical Markers (Urea/Creatinine) | Normal physiological levels. | Significantly elevated levels, confirming uremic state. | [5] |
| Neuronal Excitability (in vitro Hippocampal Slices) | Application of this compound (400 nM) induces an inward electrical current in pyramidal neurons. | Not directly compared in the same study, but the in vivo results in uremic animals suggest a lower threshold for hyperexcitability. | [6] |
Experimental Protocols
The following methodologies are representative of the experimental designs used to investigate the comparative toxicity of this compound.
Animal Model of Impaired Renal Function
A common and effective model for inducing a uremic state in rodents involves the surgical obstruction of the ureters.
-
Animal Model: Male Wistar rats (250-350g) are typically used.
-
Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine hydrochloride (70 mg/kg) and xylazine (B1663881) hydrochloride (10 mg/kg).
-
Surgical Procedure: A midline abdominal incision is made to expose the ureters. Both ureters are then ligated at two points using silk suture thread, and a section is made between the ligatures to ensure complete obstruction of urine flow. This procedure effectively induces a state of uremia.
-
Sham Control: A sham operation is performed on the control group, which involves the same surgical procedures except for the ligation and sectioning of the ureters.
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care. The development of uremia is confirmed by measuring blood urea (B33335) and creatinine (B1669602) levels.[5]
Administration of Neurotoxin and Monitoring
-
Test Substance: While studies with purified this compound are limited, many protocols utilize star fruit juice. Standardized juice is administered via oral gavage. For instance, 1 mL of star fruit juice can be administered multiple times at 3-hour intervals over two days.[5]
-
Electrode Implantation for EEG: For neurological monitoring, electrodes are implanted into the skull of the anesthetized rats. The electrodes are positioned to record cortical brain activity.
-
EEG Recording: Following recovery from electrode implantation surgery, baseline EEG recordings are taken. After the administration of the test substance, continuous EEG monitoring is performed to detect the onset, duration, and severity of seizure activity.[5]
-
Behavioral Observation: Animals are closely observed for behavioral signs of neurotoxicity, including tremors, myoclonic jerks, and convulsive seizures.
Signaling Pathways and Experimental Workflow
The neurotoxicity of this compound is initiated by its binding to and activation of NMDA and AMPA receptors on the neuronal cell surface. This triggers a cascade of intracellular events leading to excitotoxicity and potential neuronal death.
Caption: this compound-induced neurotoxic signaling pathway.
The experimental workflow for comparing this compound toxicity in normal versus impaired renal function models is a multi-step process.
Caption: Experimental workflow for comparative toxicity studies.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uremic toxins in chronic kidney disease highlight a fundamental gap in understanding their detrimental effects on cardiac electrophysiology and arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Caramboxin and Other Pharmacological Tools for Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Caramboxin, Kainic Acid, and Pentylenetetrazol in Preclinical Epilepsy Models
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The development of effective anti-epileptic drugs (AEDs) relies on robust preclinical research utilizing pharmacological tools to induce and study seizure activity in animal models. This guide provides a comprehensive comparison of this compound, a neurotoxin found in starfruit, with two established chemoconvulsants, kainic acid and pentylenetetrazol (PTZ). This objective analysis, supported by experimental data, aims to validate the potential of this compound as a valuable tool in epilepsy research.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
The primary mechanism driving seizure activity involves an imbalance between excitatory and inhibitory neurotransmission in the brain.[1] this compound, kainic acid, and PTZ each disrupt this delicate balance through distinct molecular pathways.
This compound and Kainic Acid: Agonists of Glutamate (B1630785) Receptors
This compound and kainic acid are both potent agonists of ionotropic glutamate receptors, the primary mediators of fast excitatory synaptic transmission.[2][3] Specifically, they target α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[3][4] Activation of these receptors leads to an influx of positive ions into neurons, causing depolarization and increased neuronal excitability.[4] This hyperexcitability can trigger the synchronous, high-frequency firing of neuronal populations that manifests as a seizure.[4][5]
Pentylenetetrazol (PTZ): An Antagonist of GABAergic Inhibition
In contrast, PTZ induces seizures by blocking inhibitory neurotransmission. It acts as a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor.[6] GABA is the main inhibitory neurotransmitter in the central nervous system, and its binding to the GABA-A receptor normally leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire. By blocking this inhibitory pathway, PTZ promotes a state of generalized neuronal hyperexcitability, leading to seizures.[6]
Comparative Performance: A Quantitative Analysis
The choice of a pharmacological tool for epilepsy research often depends on the specific research question, the desired seizure phenotype, and the experimental model. The following tables provide a quantitative comparison of this compound, kainic acid, and PTZ based on key performance metrics in rodent models.
Table 1: Seizure Induction and Characteristics
| Parameter | This compound | Kainic Acid | Pentylenetetrazol (PTZ) |
| Route of Administration | Intracerebroventricular (ICV) | Systemic (i.p., s.c.), Intracerebral (i.c.v., intrahippocampal) | Systemic (i.p., s.c.) |
| Typical Dose Range (Rodents) | 20-50 µ g/animal (ICV, mouse)[7] | 6-15 mg/kg (i.p., rat)[5]; 10-30 mg/kg (s.c., mouse)[8]; 75-150 nL of 20mM solution (intrahippocampal, mouse)[9] | 35-85 mg/kg (s.c., mouse)[10]; 35 mg/kg for kindling (i.p., rat)[11] |
| Latency to First Seizure | Minutes | 30-90 minutes (systemic)[2] | Minutes |
| Seizure Severity (Racine Scale) | Can induce severe tonic-clonic seizures[2] | Typically progresses to Stage 4-5 seizures[12] | Can induce seizures up to Stage 5-7 (modified scale)[13] |
| Seizure Duration | Can induce status epilepticus[2] | Can induce status epilepticus lasting 5-9 hours[2] | Seizures are typically shorter in duration unless kindling protocol is used |
| Spontaneous Recurrent Seizures | Not yet fully characterized[2] | Yes, following status epilepticus[5] | Yes, in kindling models[14] |
Table 2: Mortality and Histopathological Outcomes
| Parameter | This compound | Kainic Acid | Pentylenetetrazol (PTZ) |
| Mortality Rate | Dose-dependent; can be high[15] | 5-30% (systemic, rat)[5]; ~27% (systemic, mouse)[2] | Low in single-dose studies; can occur with high doses or kindling[16] |
| Primary Brain Regions Affected | Hippocampus, cortex[1] | Hippocampus (CA1, CA3, hilus), amygdala, piriform cortex[17][18] | Hippocampus (CA1, CA3, hilus)[19] |
| Neuronal Loss | Yes, neurodegenerative properties observed[1] | Significant neuronal loss in affected regions[17][18] | Can cause neuronal loss, though often less severe than kainic acid[19] |
| Mossy Fiber Sprouting | Not yet characterized | Yes, a hallmark of the model[2] | Yes, observed in kindling models[2] |
Experimental Protocols: A Step-by-Step Guide
The successful application of these pharmacological tools requires standardized and reproducible experimental protocols. Below are detailed methodologies for seizure induction and subsequent analysis.
Seizure Induction and Behavioral Scoring
Objective: To induce seizures in rodents and quantify their severity.
Materials:
-
This compound, Kainic Acid, or Pentylenetetrazol
-
Sterile saline or appropriate vehicle
-
Syringes and needles for injection
-
Animal observation cages
-
Video recording equipment
Procedure:
-
Animal Preparation: Acclimatize animals to the housing and experimental conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve the chosen chemoconvulsant in the appropriate vehicle to the desired concentration immediately before use.
-
Administration:
-
This compound (ICV): Anesthetize the animal and place it in a stereotaxic frame. Inject the this compound solution directly into the lateral ventricle.[7]
-
Kainic Acid (Systemic): Inject the kainic acid solution intraperitoneally (i.p.) or subcutaneously (s.c.).[2] For intrahippocampal administration, use a stereotaxic frame to inject the solution directly into the hippocampus.[20]
-
Pentylenetetrazol (Systemic): Inject the PTZ solution i.p. or s.c.[10] For kindling studies, administer a sub-convulsive dose of PTZ repeatedly over several days.[11][14]
-
-
Behavioral Observation and Scoring: Immediately after administration, place the animal in an observation cage and record its behavior for a predefined period (e.g., 2 hours). Score the seizure severity at regular intervals using a modified Racine scale.[13][21][22][23][24]
Modified Racine Scale for Seizure Scoring: [13][21][22][23][24]
-
Stage 0: No response
-
Stage 1: Mouth and facial movements
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling (loss of postural control)
-
Stage 6: Generalized tonic-clonic seizures
-
Stage 7: Tonic extension of limbs (can be lethal)
In Vivo Electrophysiology
Objective: To record seizure activity directly from the brain.
Materials:
-
Electroencephalography (EEG) recording system
-
Implantable electrodes
-
Surgical instruments for electrode implantation
-
Data acquisition and analysis software
Procedure:
-
Electrode Implantation: Surgically implant electrodes into the skull over the brain region of interest (e.g., hippocampus or cortex) or directly into the brain parenchyma.[25][26] Allow the animal to recover for at least one week.
-
Baseline Recording: Record baseline EEG activity before administering the chemoconvulsant.
-
Seizure Induction and Recording: Administer the chemoconvulsant as described above and continuously record the EEG to capture epileptiform discharges, including spikes, sharp waves, and seizure activity.[27][28][29][30]
-
Data Analysis: Analyze the recorded EEG data to determine seizure onset, duration, frequency, and spectral characteristics.
Histopathological Analysis
Objective: To assess neuronal damage and structural changes in the brain following seizures.
Materials:
-
Perfusion solutions (saline, paraformaldehyde)
-
Vibratome or microtome for sectioning
-
Staining reagents (e.g., Nissl stain for neuronal morphology, Fluoro-Jade for degenerating neurons)
-
Microscope with imaging capabilities
Procedure:
-
Tissue Preparation: At a predetermined time point after seizure induction, deeply anesthetize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).[31]
-
Brain Extraction and Sectioning: Carefully extract the brain and post-fix it. Section the brain into thin slices (e.g., 30-50 µm) using a vibratome or microtome.[10]
-
Staining: Stain the brain sections with appropriate dyes to visualize specific cellular features.
-
Microscopy and Analysis: Examine the stained sections under a microscope to identify and quantify neuronal damage, gliosis, and other structural changes in specific brain regions.[8][17][18]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using the Graphviz DOT language, provide visual representations of key concepts.
Caption: Signaling pathway of this compound-induced neurotoxicity.
Caption: Experimental workflow for validating a pharmacological tool.
Conclusion: The Potential of this compound in Epilepsy Research
This guide provides a comparative framework for evaluating this compound alongside established pharmacological tools for epilepsy research. While kainic acid and PTZ are well-characterized and widely used, this compound presents a potentially valuable alternative with a distinct mechanism of action as a potent glutamate receptor agonist.[3] Its ability to induce seizures and neurodegeneration offers a platform to study the intricate relationship between excitotoxicity and the pathophysiology of epilepsy.[1]
Further research is warranted to establish a more detailed dose-response profile for this compound-induced seizures and to fully characterize its long-term effects, including the potential for inducing spontaneous recurrent seizures. However, the existing evidence strongly suggests that this compound can serve as a valuable pharmacological tool, enabling researchers to explore novel aspects of seizure generation and to screen for new therapeutic interventions targeting the glutamatergic system. The detailed protocols and comparative data presented in this guide are intended to facilitate the integration of this compound into preclinical epilepsy research and to contribute to the development of more effective treatments for this debilitating neurological disorder.
References
- 1. Elucidating the neurotoxicity of the star fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of epilepsy: use and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Kainic Acid-Induced Neuronal Degeneration in Hippocampal Pyramidal Neurons Is Driven by Both Intrinsic and Extrinsic Factors: Analysis of FVB/N↔C57BL/6 Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular injection of the antibiotic cefoselis produces convulsion in mice via inhibition of GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 9. researchgate.net [researchgate.net]
- 10. Histopathological modeling of status epilepticus-induced brain damage based on in vivo diffusion tensor imaging in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histopathological modeling of status epilepticus-induced brain damage based on in vivo diffusion tensor imaging in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology [frontiersin.org]
- 18. Loss of Hippocampal Neurons after Kainate Treatment Correlates with Behavioral Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Delayed Impairment of Hippocampal Synaptic Plasticity after Pentylenetetrazole-Induced Seizures in Young Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice [frontiersin.org]
- 21. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pilocarpine-induced Status Epilepticus in Mice: A comparison of spectral analysis of electroencephalogram and behavioral grading using the Racine scale - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Racine stages - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recording and Modulation of Epileptiform Activity in Rodent Brain Slices Coupled to Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo Electrophysiology Protocol [protocols.io]
- 29. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. m.youtube.com [m.youtube.com]
- 31. dbe.unibas.ch [dbe.unibas.ch]
- 32. academic.oup.com [academic.oup.com]
Caramboxin's Neurotoxic Profile: A Comparative Analysis with Other Glutamate Agonists
For Researchers, Scientists, and Drug Development Professionals
Caramboxin, the neurotoxin found in starfruit (Averrhoa carambola), has garnered significant attention for its potent excitatory and neurotoxic properties, particularly in individuals with pre-existing renal conditions.[1][2][3] This guide provides a comparative analysis of the neurotoxic effects of this compound alongside other well-characterized glutamate (B1630785) agonists—NMDA, AMPA, and kainate—to offer a comprehensive resource for researchers in neurotoxicology and drug development.
Quantitative Comparison of Neurotoxic Potency
The following table summarizes the effective concentrations (EC₅₀) or lethal doses (LD₅₀) of this compound and other glutamate agonists that induce neurotoxicity in various in vitro neuronal models. It is important to note that the data for this compound reflects a concentration known to elicit a significant excitatory response, as specific neurotoxicity EC₅₀/LD₅₀ values are not yet established in the literature.
| Agonist | Receptor Target(s) | Effective Concentration for Neurotoxicity (in vitro) | Cell Type | Reference |
| This compound | NMDA, AMPA | ~400 nM (induces excitatory currents) | Rat Hippocampal Pyramidal Neurons | [4][5] |
| NMDA | NMDA | 20 µM (58% cell death) | Human Embryonic Stem Cell-derived Neurons | [6] |
| 150 µM (28% cell death) | Human Embryonic Stem Cell-derived Neurons | [6] | ||
| AMPA | AMPA | 10 µM (in the presence of cyclothiazide) | Cultured Cerebellar Granule Neurons | [7] |
| Kainate | AMPA, Kainate | 100 µM (LD₅₀) | Primary Cultures of Neonatal Rat Cortical and Cerebellar Neurons |
Comparative Signaling Pathways of Neurotoxicity
The neurotoxic effects of this compound, NMDA, AMPA, and kainate are primarily mediated through the overactivation of their respective glutamate receptors, leading to excessive intracellular calcium ([Ca²⁺]i) influx and the initiation of downstream apoptotic and necrotic cell death pathways.
Caption: Signaling pathways of glutamate agonists leading to neurotoxicity.
Experimental Protocols for Assessing Neurotoxicity
The evaluation of neurotoxic effects of glutamate agonists typically involves in vitro neuronal cell culture models. A general experimental workflow is outlined below.
Caption: A typical workflow for in vitro neurotoxicity studies.
Detailed Methodologies:
1. Cell Culture:
-
Cell Types: Primary cortical, hippocampal, or cerebellar neurons are commonly used. For human-based studies, human embryonic stem cell-derived neurons are also employed.[6]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) and maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. Agonist Exposure:
-
Preparation: this compound, NMDA, AMPA, and kainate are dissolved in appropriate solvents (e.g., water or DMSO) to prepare stock solutions.
-
Treatment: Neuronal cultures are exposed to a range of concentrations of the respective agonists for a defined period (e.g., 10 minutes to 24 hours). For AMPA, a desensitization blocker like cyclothiazide (B1669527) is often co-administered to observe its full neurotoxic potential.[7]
3. Neurotoxicity Assessment:
-
Lactate Dehydrogenase (LDH) Assay: The release of LDH from damaged cells into the culture medium is a common indicator of cytotoxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, providing an indication of cell survival.
-
Fluorescent Imaging: Dyes such as Propidium Iodide (stains nuclei of dead cells) and Hoechst 33342 (stains nuclei of all cells) are used to visualize and quantify cell death. Changes in mitochondrial membrane potential can be monitored using dyes like Rhodamine 123.
-
Caspase Activity Assays: Activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.
Discussion of Comparative Neurotoxic Effects
This compound distinguishes itself by acting as an agonist at both NMDA and AMPA receptors.[2] This dual action suggests a potentially broad and potent excitotoxic profile. The neurotoxicity of NMDA is primarily mediated by excessive Ca²⁺ influx through the NMDA receptor channel, which is both ligand-gated and voltage-dependent.[8][9] In contrast, AMPA and kainate receptor-mediated toxicity is largely due to Na⁺ influx leading to depolarization, which can then relieve the Mg²⁺ block on NMDA receptors, and in the case of Ca²⁺-permeable AMPA/kainate receptors, direct Ca²⁺ entry.
The available data, although not providing a direct EC₅₀ for this compound-induced cell death, indicates that it is a potent activator of glutamate receptors at nanomolar concentrations.[4][5] This is significantly lower than the micromolar concentrations required for NMDA, AMPA, and kainate to induce overt neurotoxicity in vitro. This suggests that even at low concentrations, this compound can contribute to a state of neuronal hyperexcitability that, over time or in compromised individuals, could lead to significant neurodegeneration.
Further research is warranted to establish a precise dose-response curve for this compound-induced neurotoxicity and to elucidate the specific contributions of NMDA and AMPA receptor activation to its overall toxic effects. Such studies will be invaluable for understanding the pathophysiology of starfruit neurotoxicity and for the development of potential therapeutic interventions.
References
- 1. Acute nephrotoxicity and neurotoxicity associated with concentrated star fruit juice consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of star fruit (Averrhoa carambola) toxicity: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. todafruta.com.br [todafruta.com.br]
- 6. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPA receptor activation regulates the glutamate metabotropic receptor stimulated phosphatidylinositol turnover in human cerebral cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
DNQX Competitively Antagonizes Caramboxin Activity at AMPA/Kainate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonistic effects of 6,7-dinitroquinoxaline-2,3-dione (DNQX) on the neuroexcitatory activity of caramboxin, a toxin found in star fruit. Experimental data, detailed protocols, and pathway visualizations are presented to objectively demonstrate this interaction, offering valuable insights for neuropharmacology and toxicology research.
Introduction
This compound, a neurotoxin isolated from star fruit (Averrhoa carambola), has been identified as a potent agonist of ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] Its activity leads to neuronal hyperexcitability, resulting in symptoms such as seizures and neurodegeneration, particularly in individuals with pre-existing renal conditions.[1] DNQX is a well-established synthetic competitive antagonist of AMPA and kainate receptors, widely used in neuroscience research to block glutamatergic transmission.[3][4] This guide focuses on the experimental evidence confirming the ability of DNQX to counteract the effects of this compound.
Data Presentation: Antagonistic Effect of DNQX on this compound-induced Neuronal Current
The following table summarizes quantitative data from electrophysiological studies on hippocampal slices, demonstrating the antagonistic effect of DNQX on the inward neuronal current induced by a this compound-containing extract.
| Treatment Condition | Mean Inward Current (pA) | Standard Error of the Mean (pA) | Number of Neurons (n) |
| Control | -322.83 | ± 25.66 | 6 |
| This compound-Enriched Fraction (CEF) (400 nM) | -2124.33 | ± 397.12 | 6 |
| CEF (400 nM) + DNQX (10 µM) | -544.00 | ± 97.45 | 6 |
Data sourced from Garcia-Cairasco et al. (2013).[5]
The data clearly indicates that the application of a this compound-enriched fraction (CEF) induces a significant increase in inward current in pyramidal neurons, consistent with its excitatory agonist activity. The co-application of DNQX substantially reduces this this compound-induced current, demonstrating its strong antagonistic effect.
Experimental Protocols
The following is a detailed methodology for a key experiment cited, based on whole-cell patch-clamp electrophysiology in hippocampal slices, a standard technique for studying ion channel and receptor function.
Objective: To determine if the AMPA/kainate receptor antagonist DNQX can block the excitatory effects of this compound on central neurons.
Experimental Model: Hippocampal slices from Wistar rats.
Materials and Reagents:
-
This compound or a this compound-enriched fraction (CEF)
-
DNQX (6,7-dinitroquinoxaline-2,3-dione)
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes (borosilicate glass)
-
Intracellular solution for patch pipettes
Equipment:
-
Vibratome for slicing brain tissue
-
Patch-clamp amplifier and data acquisition system
-
Microscope with differential interference contrast (DIC) optics
-
Perfusion system
Procedure:
-
Preparation of Hippocampal Slices:
-
Wistar rats are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Coronal or sagittal slices of the hippocampus (typically 300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
A single hippocampal slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Pyramidal neurons in the CA1 region of the hippocampus are visualized using DIC microscopy.
-
A glass patch pipette with a resistance of 3-5 MΩ, filled with intracellular solution, is carefully guided to the membrane of a target neuron.
-
A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured to achieve the whole-cell configuration, allowing for the measurement and control of the neuron's membrane potential and current.
-
-
Data Acquisition:
-
Neurons are voltage-clamped at a holding potential of -70 mV to record inward currents.
-
A baseline recording of spontaneous synaptic activity is established.
-
The this compound-enriched fraction (CEF) at a concentration of 400 nM is applied to the slice via the perfusion system, and the resulting change in inward current is recorded.
-
Following the application of CEF, the slice is perfused with a solution containing both 400 nM CEF and 10 µM DNQX. The effect on the inward current is recorded.
-
A washout period with aCSF is performed to allow the neuron to return to its baseline state.
-
-
Data Analysis:
-
The magnitude of the inward current is measured and compared across the different conditions (control, CEF, and CEF + DNQX).
-
Statistical analysis is performed to determine the significance of the observed differences.
-
Mandatory Visualizations
Signaling Pathway of this compound and Inhibition by DNQX
References
A Comparative Analysis of Caramboxin in Averrhoa carambola and Averrhoa bilimbi
A definitive comparative guide for researchers, scientists, and drug development professionals on the neurotoxin caramboxin, present in Averrhoa carambola (star fruit) and Averrhoa bilimbi (bilimbi). This guide synthesizes available data on the toxin's concentration, toxicological effects, and the methodologies for its analysis.
Introduction
Averrhoa carambola and Averrhoa bilimbi are two closely related fruit species from the Oxalidaceae family, widely consumed in tropical regions. Both fruits are known to contain the neurotoxin this compound and the nephrotoxin oxalic acid.[1] this compound, a non-proteinogenic amino acid, is particularly dangerous for individuals with pre-existing kidney conditions, as its accumulation can lead to severe neurotoxic effects, including seizures, and in some cases, death.[1] This guide provides a comparative overview of this compound in these two fruits, focusing on available quantitative data, toxicological profiles, and relevant experimental protocols to support further research and drug development.
This compound and Oxalic Acid: A Comparative Overview
While both fruits contain this compound and oxalic acid, their concentrations can vary, influencing their overall toxicity.
Data on Toxin Concentration:
A direct quantitative comparison of this compound concentration in Averrhoa carambola and Averrhoa bilimbi is not extensively documented in publicly available literature. However, existing research on oxalic acid provides a basis for comparison of one of the key toxins.
| Species | Toxin | Concentration (mg/g wet weight) | Notes |
| Averrhoa carambola | Oxalic Acid | 0.8 - 7.3 | Concentration varies with the sour variety generally containing higher levels. |
| Averrhoa bilimbi | Oxalic Acid | 8.45 - 10.8 | Generally contains higher levels of oxalic acid compared to A. carambola.[2] |
| Averrhoa carambola | This compound | Data not available | - |
| Averrhoa bilimbi | This compound | Data not available | - |
Table 1: Comparison of Oxalic Acid Concentration.
Toxicological Profile
The toxicity of both fruits is attributed to the synergistic effects of this compound and oxalic acid. This compound is a potent agonist of both NMDA and AMPA glutamatergic ionotropic receptors, leading to excitatory neurotoxicity.[1] Oxalic acid contributes to nephrotoxicity by forming calcium oxalate (B1200264) crystals in the renal tubules.
Acute toxicity studies on crude extracts of both fruits have been conducted, providing insights into their overall toxicity.
| Species & Plant Part | Extract Type | Test Animal | LD50 Value | Reference |
| Averrhoa carambola (Leaf) | Ethanol | Albino Mice | 3605.55 mg/kg | - |
| Averrhoa carambola (Fruit) | Ethanol | Albino Mice | > 5000 mg/kg | - |
| Averrhoa bilimbi (Fruit) | Methanolic | Brine Shrimp | LC50: 0.005 µg/ml | [3] |
| Averrhoa bilimbi (Fruit) | Ethanolic | Rats | > 5000 mg/kg | - |
Table 2: Comparative Acute Toxicity Data.
It is important to note that the brine shrimp lethality assay for A. bilimbi indicates high cytotoxicity for the methanolic extract, while the in vivo studies in rodents for both fruit extracts suggest low acute oral toxicity. The discrepancy may be due to differences in the extraction solvent, the test organism, and the bioavailability of the toxins.
Mechanism of this compound Neurotoxicity
This compound exerts its neurotoxic effects by acting as an agonist at glutamate (B1630785) receptors, the primary excitatory neurotransmitter receptors in the central nervous system. This leads to an excessive influx of calcium ions into neurons, triggering a cascade of events that result in neuronal damage and death.
References
Validating the Neuroprotective Efficacy of Diazepam Against Caramboxin-Induced Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of diazepam against neurotoxicity induced by caramboxin, a potent neurotoxin found in star fruit (Averrhoa carambola). The content is based on available experimental data and aims to offer an objective resource for researchers in neuropharmacology and drug development.
Introduction to this compound Neurotoxicity
This compound is a non-proteinogenic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically AMPA and kainate receptors.[1][2] This agonism leads to excessive neuronal excitation, or excitotoxicity, which can manifest as seizures, status epilepticus, and ultimately, neurodegeneration.[1][2][3] Individuals with pre-existing kidney disease are particularly vulnerable to the neurotoxic effects of this compound due to impaired clearance of the toxin.[1][4]
Diazepam: A Validated Neuroprotective Agent Against this compound
Diazepam, a benzodiazepine, has been experimentally validated to counteract the neurotoxic effects of this compound. Its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, which enhances GABAergic inhibition and counteracts the excessive excitation caused by this compound.
A key in vivo study demonstrated that the application of diazepam significantly attenuated the potent and progressive epileptiform effects induced by the intracerebral microinjection of this compound in rats.[1][2] This finding provides direct evidence for the neuroprotective potential of diazepam in a this compound-induced neurotoxicity model. While the primary effect is seizure reduction, this intervention is critical in preventing the downstream neuronal damage associated with status epilepticus.
Experimental Validation of Diazepam's Efficacy
In a study by Garcia-Cairasco and colleagues, Wistar rats were administered this compound directly into the brain, leading to the development of seizures that were monitored using video-electroencephalography (video-EEG).[2] Subsequent administration of diazepam was shown to effectively reduce this seizure activity.[1][2] The neurodegenerative outcome was assessed using histological techniques, including Fluoro-Jade and Nissl staining, which are used to identify dying neurons and assess neuronal health, respectively.[2]
Alternative Neuroprotective Strategies: AMPA/Kainate Receptor Antagonists
Given that this compound is a potent AMPA/kainate receptor agonist, a direct and targeted alternative neuroprotective strategy involves the use of antagonists for these receptors. Compounds such as NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) are selective AMPA/kainate receptor antagonists that have shown neuroprotective effects in models of excitotoxicity induced by kainate, which has a similar mechanism of action to this compound.[5][6][7]
While direct comparative studies of diazepam versus AMPA/kainate receptor antagonists against this compound are not yet available, the distinct mechanisms of action suggest different therapeutic approaches. Diazepam enhances overall inhibition in the brain, whereas AMPA/kainate antagonists directly block the excitotoxic stimulus at the receptor level.
Comparative Data Summary
The following tables summarize the mechanisms of action and present a qualitative comparison of diazepam and a representative AMPA/kainate receptor antagonist, NBQX, for neuroprotection against this compound-like excitotoxicity.
Table 1: Mechanism of Action
| Agent | Drug Class | Primary Molecular Target | Consequence of Target Interaction |
| Diazepam | Benzodiazepine | GABA-A Receptor | Positive allosteric modulation, enhancing GABA-mediated chloride influx and neuronal hyperpolarization. |
| NBQX | Quinoxalinedione | AMPA/Kainate Receptors | Competitive antagonism, preventing glutamate and this compound from binding and activating the receptors.[7] |
Table 2: Qualitative Performance Comparison in Excitotoxicity Models
| Feature | Diazepam | NBQX (AMPA/Kainate Antagonist) | Supporting Evidence |
| Efficacy in Seizure Reduction | High (demonstrated against this compound) | High (demonstrated against kainate) | [1][2][5][6] |
| Specificity of Action | Broad (enhances overall GABAergic inhibition) | Specific (targets the primary site of this compound action) | [7] |
| Potential Side Effects | Sedation, ataxia, potential for tolerance and dependence.[8] | Potential for motor impairment at high doses; nephrotoxicity reported in some studies.[7] | [7][8] |
| Clinical Availability | Widely available as an approved drug. | Primarily a research compound. |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Neurotoxicity and Diazepam's Intervention
Caption: this compound-induced excitotoxicity and diazepam's inhibitory pathway.
Experimental Workflow for Validating Neuroprotective Agents
Caption: Workflow for in vivo validation of neuroprotective compounds.
Detailed Experimental Protocols
In Vivo Model of this compound Neurotoxicity
-
Animal Model: Adult male Wistar rats are typically used.[2]
-
This compound Administration: this compound is administered via intracerebral microinjection into a specific brain region, such as the hippocampus.[2]
-
Treatment Administration: The test compound (e.g., diazepam at a dose of 5 mg/kg) is administered at a defined time point relative to the this compound injection. The route of administration (e.g., intraperitoneal) should be consistent across experimental groups.[9]
Video-EEG Monitoring and Seizure Analysis
-
Electrode Implantation: Prior to the experiment, rats are surgically implanted with cortical electrodes for EEG recording.[10][11]
-
Recording: Continuous video and EEG data are recorded for a specified period following this compound administration to monitor for the onset, duration, and severity of seizures.[2][12]
-
Analysis: Seizure activity is quantified by analyzing the EEG recordings for epileptiform discharges and by scoring the behavioral manifestations of seizures based on a standardized scale (e.g., the Racine scale).[10][11]
Histological Assessment of Neuroprotection
-
Tissue Preparation: At the end of the experimental period, animals are euthanized, and their brains are collected for histological analysis. The brains are typically fixed in paraformaldehyde and sectioned.[13][14]
-
Fluoro-Jade Staining: This staining method is used to specifically label degenerating neurons. Sections are incubated with a Fluoro-Jade B solution, which binds to dying neurons and fluoresces under UV light. The number of Fluoro-Jade positive cells is then quantified in specific brain regions.[13][15][16][17][18]
-
Nissl Staining (Cresyl Violet): This technique is used to assess overall neuronal morphology and identify areas of cell loss. The stain binds to the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons. Healthy neurons appear well-stained with distinct morphology, while damaged neurons may show signs of chromatolysis (dissolution of Nissl bodies).[14][19][20][21][22]
Conclusion
The available evidence strongly supports the neuroprotective effect of diazepam against this compound-induced neurotoxicity, primarily through the attenuation of seizures. While diazepam is a clinically accessible option, its broad inhibitory effects and potential side effects warrant the investigation of more targeted therapies. AMPA/kainate receptor antagonists represent a promising alternative, directly targeting the mechanism of this compound's action. Further research involving direct, quantitative comparisons between diazepam and these antagonists in a this compound-specific model is necessary to definitively establish the superior neuroprotective strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. todafruta.com.br [todafruta.com.br]
- 3. Friday Favorites: Neurotoxicity Effects of Star Fruit [nutritionfacts.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kainate Receptor Antagonists: Recent Advances and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory and excitatory synaptic neuroadaptations in the diazepam tolerant brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of diazepam on glutamatergic synaptic transmission in the hippocampal CA1 area of rats with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol to record and quantify absence seizures in rats using EEG arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. r.marmosetbrain.org [r.marmosetbrain.org]
- 15. Histo-Chem - Fluoro-Jade B [histo-chem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. biosensis.com [biosensis.com]
- 18. researchgate.net [researchgate.net]
- 19. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 20. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 21. research.chop.edu [research.chop.edu]
- 22. neurosciencecourses.com [neurosciencecourses.com]
Comparative Analysis of Caramboxin Toxicity in Neuronal Cell Lines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxic effects of caramboxin, a potent neurotoxin found in star fruit, on different neuronal cell lines. Due to a lack of direct comparative studies in the existing literature, this document outlines a proposed experimental framework to assess this compound's cytotoxicity and elucidates the underlying mechanisms. The information presented here is intended to guide researchers in designing and executing studies to fill this critical knowledge gap.
Introduction to this compound Neurotoxicity
This compound is a non-proteinogenic amino acid that acts as a potent agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] This agonism leads to excessive neuronal excitation, a phenomenon known as excitotoxicity, which can result in seizures, neurodegeneration, and cell death.[1][2][3] Individuals with pre-existing kidney disease are particularly vulnerable to this compound's neurotoxic effects due to impaired renal clearance.[2][4][5] Understanding the differential susceptibility of various neuronal cell types to this compound is crucial for risk assessment and the development of potential therapeutic interventions.
Comparison of Neuronal Cell Line Models
The selection of an appropriate in vitro model is critical for neurotoxicity studies. This guide focuses on three commonly used neuronal models: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary cortical neurons. These models differ in their origin, characteristics, and expression of glutamate receptors, which likely influences their sensitivity to this compound.
| Feature | SH-SY5Y | PC12 | Primary Cortical Neurons |
| Origin | Human Bone Marrow Biopsy (Neuroblastoma) | Rat Adrenal Medulla (Pheochromocytoma) | Rodent (e.g., rat, mouse) Cerebral Cortex |
| Cell Type Modeled | Dopaminergic and cholinergic neurons | Sympathetic neurons and neuroendocrine chromaffin cells | Mixed population of cortical neurons (glutamatergic, GABAergic) |
| NMDA Receptor Expression | Expressed, functional after differentiation[6][7] | Generally considered not to express functional NMDA receptors[8][9] | Robust expression of various NMDA receptor subunits |
| AMPA Receptor Expression | Expressed[10] | Expressed[11] | High levels of expression with diverse subunit composition |
| Metabotropic Glutamate Receptor Expression | Expressed[10] | Expressed[11] | Widely expressed |
| This compound IC50/LD50 | Not Available | Not Available | Not Available |
Experimental Protocols
The following are proposed protocols for a comparative analysis of this compound toxicity.
Cell Culture and Differentiation
-
SH-SY5Y Cells: Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.
-
PC12 Cells: Culture in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. To induce a neuronal phenotype, treat with 50-100 ng/mL nerve growth factor (NGF) for 7-10 days.[12]
-
Primary Cortical Neurons: Isolate cortical neurons from E18 rat or mouse embryos and culture on poly-D-lysine/laminin-coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
This compound Treatment
Prepare a stock solution of purified this compound in sterile, deionized water. On the day of the experiment, dilute the stock solution to the desired final concentrations in the respective cell culture media. Expose the differentiated cells to a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for various time points (e.g., 6, 12, 24, and 48 hours).
Cytotoxicity Assays
-
MTT Assay (Cell Viability):
-
After this compound treatment, add MTT solution (5 mg/mL in PBS) to each well at a 1:10 dilution.
-
Incubate for 4 hours at 37°C.[13]
-
Add solubilization buffer (e.g., 10% SDS in 0.01 N HCl) and incubate overnight at 37°C.[13]
-
Measure the absorbance at 570 nm.[14] Cell viability is proportional to the absorbance.
-
-
LDH Assay (Membrane Integrity):
-
Following this compound exposure, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.[15][16] The amount of LDH released is indicative of cell lysis.
-
Apoptosis Assay
-
Caspase-3 Activity Assay:
Mechanistic Studies
-
Calcium Imaging:
-
Load differentiated cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[21]
-
Wash the cells with a balanced salt solution.
-
Acquire baseline fluorescence images before adding this compound.
-
Continuously record the fluorescence intensity upon the addition of this compound to measure changes in intracellular calcium concentration.[22][23]
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced excitotoxicity.
Caption: Experimental workflow for comparative analysis of this compound toxicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. wikem.org [wikem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Acute Kidney Injury with Neurological Features: Beware of the Star Fruit and its this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functional Expression of NMDA Receptors in SH-SY5Y Neuroblastoma Cells Following Long-Term RA/BDNF-Induced Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of functional expression of NMDA receptors in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 11. Differential expression of group I metabotropic glutamate receptors (mGluRs) in the rat pheochromocytoma cell line PC12: role of nerve growth factor and ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2.5. Cellular Toxicity MTT Assay [bio-protocol.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. en.bio-protocol.org [en.bio-protocol.org]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 20. novusbio.com [novusbio.com]
- 21. Image Analysis of Ca2+ Signals as a Basis for Neurotoxicity Assays: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Ionized Intracellular Calcium Concentration Predicts Excitotoxic Neuronal Death: Observations with Low-Affinity Fluorescent Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
confirming the lack of neurotoxic effect in caramboxin's closed-ring analog
A comparative analysis of caramboxin and its inactive closed-ring analog reveals a significant reduction in neurotoxicity, offering a potential avenue for the development of safer therapeutic agents. This guide presents the experimental data that substantiates the absence of a neurotoxic effect in the closed-ring analog, providing researchers, scientists, and drug development professionals with key comparative data and methodologies.
This compound, a potent neurotoxin found in star fruit (Averrhoa carambola), is known to induce severe neurological effects, including seizures and neurodegeneration, particularly in individuals with pre-existing kidney disease.[1][2][3] Its mechanism of action involves the stimulation of glutamate (B1630785) receptors, specifically the AMPA and NMDA receptors, leading to an excitatory overload in the central nervous system.[1][2][4] Recent investigations into the stability of this compound have revealed its tendency to degrade into a closed-ring analog in aqueous solutions at room temperature.[1][5] This structural modification has been shown to abolish its neurotoxic activity.
This guide provides a detailed comparison of the neurotoxic profiles of this compound and its closed-ring analog, supported by experimental evidence from in vitro studies on hippocampal slices. The data presented underscores the critical role of the open-ring structure in this compound's neurotoxicity.
Comparative Analysis of Neurotoxic Activity
The neurotoxic effects of this compound and its closed-ring analog were evaluated by observing their excitatory effects on pyramidal neurons in hippocampal slices. The results are summarized in the table below.
| Compound | Concentration | Electrophysiological Effect | Antagonist Sensitivity | Conclusion |
| This compound | 400 nM | Inward deflection of current (neuronal excitation) | Effect reversed by DNQX (AMPA/kainate receptor antagonist) | Neurotoxic |
| Closed-Ring Analog | - | No effect on neuronal current | Not applicable | Non-neurotoxic |
Experimental Protocols
In Vitro Electrophysiology in Hippocampal Slices:
The excitatory effects of this compound and its closed-ring analog were assessed using electrophysiological recordings from pyramidal neurons in hippocampal slices.[1][5] Neurons were held at a membrane potential of -70 mV. The compounds were applied to the slices, and the resulting changes in inward current were measured. An inward deflection of the current is indicative of neuronal excitation. To determine the receptor-specific action of this compound, the AMPA/kainate receptor antagonist DNQX (10 μM) was applied following the application of this compound. A reversal of the excitatory effect by DNQX confirms that this compound's action is mediated through these receptors. The same protocol was followed for the closed-ring analog to assess its activity.[1]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced neurotoxicity and the experimental workflow used to compare the effects of this compound and its closed-ring analog.
The presented data clearly demonstrates that the closed-ring analog of this compound does not exhibit the neurotoxic properties of its parent compound.[1][5] The lack of interaction with glutamate receptors, as evidenced by the in vitro experiments, confirms that the structural integrity of the open-ring phenylalanine-like structure is essential for this compound's neurotoxicity. These findings are significant for the fields of toxicology and drug development, suggesting that modifications to the this compound scaffold could lead to the design of non-toxic compounds with potential therapeutic applications. Further research into the structure-activity relationship of this compound and its analogs is warranted to fully explore these possibilities.
References
Validating Computational Models for Caramboxin-Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Caramboxin, the neurotoxin found in starfruit, exerts its effects by acting as an agonist at ionotropic glutamate (B1630785) receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Understanding the binding of this compound to these receptors at a molecular level is crucial for toxicology and the development of potential therapeutics. Computational models, such as molecular docking and molecular dynamics simulations, are invaluable tools for investigating these interactions. However, the predictive power of these models is contingent on rigorous experimental validation.
This guide provides a comparative overview of computational methods and experimental techniques for validating the binding of ligands, like this compound, to glutamate receptors. While direct and comprehensive validation studies for this compound itself are not extensively published, this guide draws on established methodologies and data from studies on other glutamate receptor ligands to provide a framework for such validation.
Data Presentation: Computational vs. Experimental Binding Affinities
A critical step in validating a computational model is to compare its predictions of binding affinity with experimentally determined values. The most common computational metric is the predicted binding free energy (ΔG), while experimental assays typically yield dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).
The following table presents a comparison of computationally predicted binding free energies using the Free Energy Perturbation (FEP) method with experimental values for several ligands of the GluA2 (AMPA) receptor, demonstrating the accuracy of well-executed computational studies.[2][3]
| Ligand | Computational Method | Predicted Binding Free Energy (kcal/mol) | Experimental Binding Free Energy (kcal/mol) | Experimental K_d (nM) |
| Glutamate | FEP | -9.5 ± 0.6 | -9.6 | 360 |
| AMPA | FEP | -9.2 ± 0.6 | -9.3 | 550 |
| DNQX | FEP | -9.8 ± 0.7 | -9.8 | 270 |
| CNQX | FEP | -9.1 ± 0.6 | -9.0 | 800 |
| ACPA | FEP | -8.1 ± 0.6 | -8.2 | 2200 |
Table 1: Comparison of FEP-calculated and experimental standard binding free energies for ligands of the GluA2 receptor. Experimental values are derived from reported Kd values.[2][3]
Mandatory Visualization
Signaling Pathway of this compound at Glutamate Receptors
This compound, as a glutamate receptor agonist, binds to the ligand-binding domain of NMDA and AMPA receptors.[1] This binding event induces a conformational change in the receptor, leading to the opening of the ion channel and an influx of cations (Na+ and Ca2+), which results in neuronal depolarization and excitatory signaling.
Workflow for Validation of Computational Models
The validation of a computational model for ligand-receptor binding is a multi-step process that integrates computational predictions with experimental verification. The workflow begins with the setup of the computational model and culminates in the comparison of predicted data with results from biochemical or biophysical assays.
Experimental Protocols
Experimental validation is essential to ground computational predictions in physical reality. Below are detailed methodologies for key experiments used to determine ligand-binding affinities for glutamate receptors.
Radioligand Binding Assay for NMDA Receptors
This competitive binding assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the NMDA receptor.
1. Materials:
-
Receptor Source: Rat brain cortical membranes, a rich source of NMDA receptors.[4]
-
Radioligand: [³H]TCP (tritium-labeled thienyl cyclohexylpiperidine) or a similar channel blocker.[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled ligand like PCP or MK-801.[4]
-
Scintillation Cocktail.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[4]
2. Procedure:
-
Membrane Preparation: Homogenize rat brain cortex in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of 0.2-0.5 mg/mL.[4]
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + unlabeled ligand), and competitive binding (radioligand + membranes + varying concentrations of the test compound, this compound).[4]
-
Incubation: Add the membrane preparation, the test compound dilutions, and finally the [³H]-radioligand (at a concentration near its Kd, typically 1-5 nM). Incubate at room temperature for 60 minutes.[4]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[4]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[4]
-
Counting: Place the dried filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[4]
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd = kd/ka) can be calculated.
1. General Protocol:
-
Chip Preparation: Covalently immobilize the purified glutamate receptor protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing the ligand (e.g., this compound) at various concentrations over the chip surface.
-
Association Phase: Monitor the increase in the SPR signal as the ligand binds to the immobilized receptor.
-
Dissociation Phase: Replace the ligand solution with buffer and monitor the decrease in the SPR signal as the ligand dissociates from the receptor.
-
Regeneration: Inject a solution to remove any remaining bound ligand, preparing the chip surface for the next cycle.
2. Data Analysis:
-
The resulting sensorgrams (plots of SPR signal vs. time) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) to extract the ka and kd values. The Kd is then calculated.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It determines the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
1. General Protocol:
-
Sample Preparation: Place the purified glutamate receptor protein in the sample cell of the calorimeter and the ligand (e.g., this compound) in a titration syringe. Both must be in the same buffer to minimize heats of dilution.[5]
-
Titration: Inject small aliquots of the ligand into the protein solution at regular intervals.[5]
-
Heat Measurement: The instrument measures the small temperature changes that occur upon each injection and the power required to maintain a constant temperature between the sample and reference cells.[6]
2. Data Analysis:
-
The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine n, Ka (from which Kd is calculated), and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[7]
Conclusion
The validation of computational models for this compound-receptor binding is a critical endeavor that requires a synergistic approach, combining sophisticated computational techniques with rigorous experimental verification. While molecular docking can provide initial hypotheses about binding modes, more advanced methods like FEP and molecular dynamics simulations, when validated against experimental data from techniques such as radioligand binding assays, SPR, or ITC, offer a more accurate prediction of binding affinities. By following a structured validation workflow, researchers can enhance the predictive power of their computational models, leading to a deeper understanding of this compound's mechanism of action and facilitating the structure-based design of novel therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Computation of standard binding free energies of polar and charged ligands to the glutamate receptor GluA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 6. Khan Academy [khanacademy.org]
- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Safety Operating Guide
Proper Disposal of Caramboxin: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Caramboxin, a potent neurotoxin found in star fruit (Averrhoa carambola).[1][2][3] Given its neurotoxic properties, which include excitatory, convulsant, and neurodegenerative effects, strict adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and the environment.[1]
This compound is a water-soluble, non-proteinogenic amino acid similar in structure to phenylalanine.[1] It acts as an agonist for both NMDA and AMPA glutamate (B1630785) receptors in neurons.[1] Due to its hazardous nature, all this compound waste, including pure toxin, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of any aerosols.
This compound Properties and Associated Hazards
A clear understanding of this compound's properties is fundamental to its safe handling and disposal.
| Property | Value/Description | Citation |
| Chemical Formula | C₁₁H₁₃NO₆ | [1] |
| Molar Mass | 255.226 g/mol | [1] |
| Appearance | Solid (form not specified) | |
| Solubility | Water-soluble | [1] |
| Hazard | Potent neurotoxin | [1] |
| Mechanism of Action | Agonist of NMDA and AMPA glutamate receptors | [1] |
| Symptoms of Exposure | Mental confusion, seizures, status epilepticus | [1] |
Step-by-Step Disposal Protocol
Currently, there is no scientifically validated, specific chemical inactivation protocol for this compound. Therefore, the primary method of disposal is to treat all this compound waste as hazardous material and dispose of it through a licensed chemical waste management service.
Experimental Protocol for Waste Segregation and Collection:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Solid Waste:
-
Place all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh boats, and absorbent paper, into a designated, leak-proof, and sealable hazardous waste container.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a dedicated, sealed, and shatter-resistant hazardous waste container.
-
Do not pour any this compound solution down the drain.
-
-
Sharps Waste:
-
Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[4]
-
The sharps container must also be labeled as containing this compound waste.
-
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic, until collection by a licensed waste disposal service.
-
Disposal: Arrange for the collection and disposal of all this compound waste through your institution's EHS-approved hazardous waste management vendor. Incineration at a permitted hazardous waste facility is the recommended final disposal method for toxins.[4][5]
Decontamination of Laboratory Surfaces and Glassware
While a specific chemical decontamination agent for this compound has not been established, research has shown that this compound loses its neurotoxic activity in an aqueous solution at room temperature by converting to an inactive closed-ring analogue.[6] However, the rate of this degradation has not been quantified for decontamination purposes. Therefore, the following procedure is a precautionary measure and does not guarantee complete inactivation.
Experimental Protocol for Decontamination:
-
Initial Cleaning: Carefully wipe down all surfaces and non-disposable glassware potentially contaminated with this compound using absorbent pads soaked in water.
-
Soaking: Immerse glassware in a water bath for an extended period (at least 24 hours is recommended as a precautionary measure, though the effective time is unknown).
-
Final Cleaning: After soaking, wash the glassware with a standard laboratory detergent and rinse thoroughly with water.
-
Surface Decontamination: For surfaces that cannot be immersed, after the initial wipe-down, thoroughly clean with a laboratory detergent.
Important Note: The efficacy of this water-based degradation for rapid and complete decontamination has not been scientifically validated. For any significant spills, consult your institution's EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the safe disposal of this compound-contaminated materials.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
